molecular formula C10H20BrNO B1608354 2-Bromo-N,N-dibutylacetamide CAS No. 40124-27-4

2-Bromo-N,N-dibutylacetamide

Cat. No.: B1608354
CAS No.: 40124-27-4
M. Wt: 250.18 g/mol
InChI Key: UQISDSAIAARTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N,N-dibutylacetamide is an organic compound with the molecular formula C₁₀H₂₀BrNO and a molecular weight of 250.18 g/mol . Its structure features a bromoacetamide core functionalized with N,N-dibutyl groups. This compound is a versatile alkylating agent and a valuable building block in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. It has been used in medicinal chemistry research for the synthesis of compounds evaluated as potent, non-peptide antagonists for specific receptors . The bromoacetyl group allows the molecule to act as an electrophile, facilitating reactions with various nucleophiles, which makes it useful for creating carbon-nitrogen and carbon-sulfur bonds in complex molecular architectures. Physicochemical properties include a density of approximately 1.184 g/cm³ and a boiling point of around 291.8°C at 760 mmHg . This product is intended for research and development purposes and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can inquire for detailed pricing, shipping information, and custom synthesis options.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,N-dibutylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQISDSAIAARTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193156
Record name 2-Bromo-N,N-dibutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40124-27-4
Record name 2-Bromo-N,N-dibutylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40124-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N-dibutylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040124274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N,N-dibutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N,N-dibutylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-N,N-dibutylacetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N,N-dibutylacetamide (CAS No. 40124-27-4), a versatile bifunctional molecule essential in synthetic organic chemistry. The document delves into a detailed, field-proven protocol for its synthesis via N-acylation, elucidating the rationale behind each procedural step. A thorough compilation of its physicochemical properties is presented for easy reference. Furthermore, this guide explores the compound's applications as a crucial building block and alkylating agent, particularly in the realm of medicinal chemistry and drug development. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and in-depth understanding of this important reagent.

Introduction and Significance

This compound is an organic compound featuring a bromoacetamide core functionalized with two N-butyl groups.[1] Its structure, containing both a reactive bromine atom and a stable tertiary amide, makes it a valuable intermediate and alkylating agent. The bromoacetyl moiety serves as a potent electrophile, readily reacting with a wide range of nucleophiles to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.[1] This reactivity profile has established this compound as a key starting material in the synthesis of more complex molecular architectures, including various pharmacologically active molecules.[1] Its application extends to the development of novel compounds, such as non-peptide receptor antagonists, highlighting its significance in drug discovery pipelines.[1]

Synthesis of this compound: A Validated Protocol

The most direct and widely employed method for synthesizing this compound is the N-acylation of dibutylamine with a bromoacetylating agent, typically bromoacetyl bromide. This reaction is robust, high-yielding, and can be performed using standard laboratory equipment.

Causality Behind Experimental Choices
  • Reagents : Dibutylamine serves as the nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. Bromoacetyl bromide is a highly reactive acylating agent, ensuring a rapid and efficient reaction.

  • Solvent : An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial. This prevents the hydrolysis of the highly reactive bromoacetyl bromide, which would otherwise form bromoacetic acid and reduce the yield.

  • Base : A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture. Its primary role is to act as a scavenger for the hydrobromic acid (HBr) generated during the acylation. Neutralizing the acid prevents the protonation of the dibutylamine starting material, which would render it non-nucleophilic and halt the reaction.

  • Temperature Control : The initial addition of bromoacetyl bromide is performed at a reduced temperature (0-5 °C). This is a critical control point to manage the highly exothermic nature of the acylation reaction, preventing side reactions and ensuring safety.

  • Work-up : The aqueous work-up sequence is designed to systematically remove impurities. A wash with dilute acid (e.g., 1M HCl) removes the excess base and any remaining dibutylamine. A subsequent wash with a saturated sodium bicarbonate solution neutralizes any residual acid. Finally, a brine wash aids in the removal of water from the organic layer.

  • Purification : While the crude product is often of high purity, purification via column chromatography or recrystallization can be employed to achieve analytical-grade material.

Detailed Experimental Protocol

Materials:

  • Dibutylamine

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibutylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling : Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acylating Agent : Slowly add a solution of bromoacetyl bromide (1.1 eq.) in anhydrous dichloromethane to the cooled amine solution via a dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).

  • Quenching & Work-up : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional) : If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification reactants Dibutylamine + Triethylamine in Anhydrous DCM cooling Cool to 0°C reactants->cooling addition Slow Addition of Bromoacetyl Bromide cooling->addition Maintain < 5°C stir Stir at Room Temp (TLC Monitoring) addition->stir quench Quench with Water stir->quench Reaction Complete wash Sequential Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine quench->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purification (Optional) dry->purify final_product This compound purify->final_product Yields Pure Product

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 40124-27-4[2][3][4][5][6]
Molecular Formula C₁₀H₂₀BrNO[1][2][3][5][6]
Molecular Weight 250.18 g/mol [1][2][5][6]
Density 1.184 g/cm³[1][3]
Boiling Point 291.8 °C at 760 mmHg[1][3]
Flash Point 130.3 °C[3]
SMILES CCCCN(CCCC)C(=O)CBr[2]
InChIKey UQISDSAIAARTPX-UHFFFAOYSA-N[2]
Purity Typically >97-98%[4][5][6]

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • High-Performance Liquid Chromatography (HPLC) : This technique is effective for assessing the purity of the compound. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is suitable for analysis.[7] This method is also scalable for preparative separation to isolate impurities and is applicable to pharmacokinetic studies.[7]

  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Applications in Research and Drug Development

This compound is a valuable reagent with several key applications:

  • Versatile Alkylating Agent : Its primary utility lies in its role as an alkylating agent.[1] The electrophilic bromoacetyl group readily undergoes substitution reactions with various nucleophiles, making it a fundamental tool for constructing larger molecules.[1]

  • Medicinal Chemistry Scaffold : It is a key building block in medicinal chemistry for the synthesis of novel, pharmacologically active compounds.[1] It has been specifically noted for its use in creating potent, non-peptide antagonists for certain biological receptors.[1]

  • Intermediate in Organic Synthesis : Beyond drug development, it serves as an intermediate in multi-step organic syntheses, enabling the introduction of the N,N-dibutylacetamido moiety into a target structure.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification
  • Pictograms : Danger

  • Hazard Statements :

    • H301: Toxic if swallowed.[2][8]

    • H314: Causes severe skin burns and eye damage.[2][8]

    • H335: May cause respiratory irritation.[2][8]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[8][10]

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit.[8][9]

    • Respiratory Protection : If ventilation is inadequate or if dust/vapors are generated, use a NIOSH-approved respirator.[10]

  • Hygiene : Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[8][9]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10][11]

  • Store locked up.[8][9][10]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

Disposal
  • Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[8][9]

References

An In-depth Technical Guide to 2-Bromo-N,N-dibutylacetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Bromo-N,N-dibutylacetamide. This document moves beyond a simple recitation of facts, offering instead a curated synthesis of technical data, field-proven insights, and practical methodologies. The core philosophy underpinning this guide is one of self-validating systems and experimental causality. Every protocol is presented not merely as a set of instructions, but as a logical construct designed for reproducibility and robust outcomes. The information herein is meticulously referenced to authoritative sources, ensuring a foundation of scientific integrity. This guide is intended to empower researchers, from bench chemists to drug development professionals, with the knowledge to confidently handle, synthesize, and utilize this versatile chemical building block.

Chemical Identity and Properties

CAS Number: 40124-27-4[1][2][3][4]

Synonyms:

  • Acetamide, 2-bromo-N,N-dibutyl-[2][3]

  • N,N-Dibutyl bromoacetamide[2]

  • N,N-Dibutyl-2-bromoacetamide[2]

  • N,N-Dibutyl-alpha-bromoacetamide[2]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC10H20BrNO[1][2][3][4]
Molecular Weight250.18 g/mol [2][4][5]
AppearanceNot explicitly stated, likely a liquid or low-melting solidGeneral knowledge
Boiling Point~291.8°C at 760 mmHg[6]
Density~1.184 g/cm³[6]
IUPAC NameThis compound[2][6]
SMILESCCCCN(CCCC)C(=O)CBr[1][2]
InChIInChI=1S/C10H20BrNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3[2][6]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acylation of dibutylamine with a bromoacetyl halide, typically bromoacetyl bromide. This is a standard nucleophilic acyl substitution reaction.

Reaction Principle

The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a bromide ion and a proton (neutralized by a base) yields the final product.

Synthesis_of_this compound cluster_reactants Reactants cluster_products Products Dibutylamine Dibutylamine (Nucleophile) Reaction + Dibutylamine->Reaction Bromoacetyl_bromide Bromoacetyl Bromide (Electrophile) Bromoacetyl_bromide->Reaction Product This compound Byproduct HBr Reaction->Product Nucleophilic Acyl Substitution Reaction->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous N,N-disubstituted 2-bromoacetamides.

Materials:

  • Dibutylamine

  • Bromoacetyl bromide

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibutylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Bromoacetyl Bromide: Add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous diethyl ether dropwise to the stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.[3][7]

Typical HPLC Conditions:

ParameterCondition
ColumnC18 stationary phase
Mobile PhaseAcetonitrile and water, with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility)
DetectionUV at an appropriate wavelength

This method can be adapted for purity assessment, quantification, and monitoring reaction progress.[3][7]

Spectroscopic Data (Expected)
  • ¹H NMR: The spectrum would be expected to show characteristic signals for the butyl groups (triplets for the terminal methyl groups, and multiplets for the methylene groups) and a singlet for the bromomethyl (Br-CH₂-) protons.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon, the bromomethyl carbon, and the four distinct carbons of the butyl chains.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Reactivity and Applications in Drug Development

This compound is a valuable bifunctional molecule. The bromoacetyl group serves as a potent electrophile, making it an excellent alkylating agent, while the amide functionality can influence solubility and participate in hydrogen bonding.

Alkylation Reactions

The primary utility of this compound in organic synthesis is as an alkylating agent. The carbon atom attached to the bromine is highly susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the introduction of the N,N-dibutylacetamido moiety into a target molecule.

Alkylation_Reaction cluster_reactants Reactants cluster_products Products Alkylating_Agent This compound (Electrophile) Reaction + Alkylating_Agent->Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Reaction Alkylated_Product Alkylated Product (Nu-CH₂-CO-N(Bu)₂) Byproduct HBr Reaction->Alkylated_Product SN2 Reaction Reaction->Byproduct

Caption: General scheme of an alkylation reaction using this compound.

Synthesis of Heterocyclic Compounds

Alpha-halo amides are versatile precursors for the synthesis of a wide range of heterocyclic compounds. The electrophilic center and the adjacent carbonyl group can participate in cyclization reactions with appropriate binucleophilic partners. For instance, reaction with thioamides or ureas can lead to the formation of thiazoles or imidazoles, respectively.

Role in Drug Discovery

While specific examples of marketed drugs containing the this compound moiety are not prominent, its utility lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The N,N-dibutyl groups can enhance lipophilicity, which is a crucial parameter for drug absorption and distribution. The bromoacetyl group allows for covalent modification of biological targets, a strategy employed in the design of certain enzyme inhibitors and affinity labels.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Statements:

  • H301: Toxic if swallowed.[2]

  • H314: Causes severe skin burns and eye damage.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for this compound before use. [8][9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis, coupled with the reactive bromoacetyl moiety, makes it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible utilization in the laboratory.

References

An In-depth Technical Guide to 2-Bromo-N,N-dibutylacetamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N,N-dibutylacetamide is a halogenated amide that serves as a versatile reagent and building block in organic synthesis. Its utility is primarily derived from the presence of a reactive carbon-bromine bond alpha to a carbonyl group, making it an effective alkylating agent for a variety of nucleophiles. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and a discussion of its current and potential applications in research and drug development. The content herein is designed to equip researchers with the essential knowledge to safely handle, utilize, and explore the full synthetic potential of this compound.

Chemical Identity and Physical Properties

This compound, identified by the CAS Number 40124-27-4, is a disubstituted amide with a bromine atom at the alpha-carbon position.[1][2] This structural feature is key to its reactivity.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀BrNO[1][2][3]
Molecular Weight 250.18 g/mol [1][3][4][5]
IUPAC Name This compound[1][3]
CAS Number 40124-27-4[1][2][3][4]
Boiling Point 291.8 °C at 760 mmHg (Predicted)[2]
Density 1.184 g/cm³ (Predicted)[2]
LogP 3.00 (Predicted)[6]
Flash Point 130.3 °C (Predicted)[2]
Refractive Index 1.478 (Predicted)[2]

Note: Many of the physical properties listed are predicted values from computational models due to a lack of extensive experimental data in the literature. Researchers should verify these properties where critical.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the α-carbon, which is activated by both the adjacent carbonyl group and the bromine atom. This makes it a potent alkylating agent in nucleophilic substitution reactions, primarily following an Sₙ2 mechanism.[1]

Key Reactive Features:

  • Alkylation of Nucleophiles: It readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the N,N-dibutylacetamido moiety.[1] The steric hindrance from the two butyl groups on the nitrogen may influence the reaction rate, particularly with bulky nucleophiles.

  • Susceptibility to Nucleophilic Attack: The electron-withdrawing effect of the bromine atom increases the electrophilicity of the carbonyl carbon, potentially making the amide more susceptible to nucleophilic attack compared to its non-halogenated counterpart.

  • Formation of γ-Lactams: In the presence of a suitable catalyst and an alkene, α-bromoamides can participate in atom-transfer radical addition (ATRA) reactions to form γ-lactams, which are important structural motifs in many biologically active molecules.

G This compound This compound Alkylated Product Alkylated Product This compound->Alkylated Product Sₙ2 Reaction Nucleophile (e.g., R-NH2, R-SH) Nucleophile (e.g., R-NH2, R-SH) Nucleophile (e.g., R-NH2, R-SH)->Alkylated Product

Synthesis of this compound

A common and effective method for the synthesis of α-bromoacetamides is the acylation of a corresponding amine with bromoacetyl bromide or bromoacetyl chloride. The following protocol is a generalized procedure based on established methods for the synthesis of similar N,N-disubstituted-2-bromoacetamides.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibutylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent. Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous DCM to the stirred solution of dibutylamine via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Safety Note: Bromoacetyl bromide is highly corrosive and lachrymatory. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ ~3.8-4.0 ppm (s, 2H): A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br).

  • δ ~3.2-3.4 ppm (m, 4H): Multiplets corresponding to the four protons on the carbons adjacent to the nitrogen atom of the butyl groups (-N-CH₂-).

  • δ ~1.4-1.6 ppm (m, 4H): Multiplets for the four protons on the second carbon of the butyl chains (-CH₂-).

  • δ ~1.2-1.4 ppm (m, 4H): Multiplets for the four protons on the third carbon of the butyl chains (-CH₂-).

  • δ ~0.9 ppm (t, 6H): A triplet for the six protons of the terminal methyl groups of the butyl chains (-CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ ~165-170 ppm: Carbonyl carbon (C=O).

  • δ ~45-50 ppm: Carbons adjacent to the nitrogen (-N-CH₂-).

  • δ ~25-30 ppm: Bromomethyl carbon (-CH₂Br).

  • δ ~28-32 ppm: Second carbons of the butyl chains.

  • δ ~19-21 ppm: Third carbons of the butyl chains.

  • δ ~13-15 ppm: Terminal methyl carbons (-CH₃).

IR (Infrared) Spectroscopy:

  • ~1650 cm⁻¹ (strong): C=O stretching vibration of the tertiary amide.

  • ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chains.

  • ~1465 cm⁻¹ (medium): C-H bending vibrations.

  • ~600-700 cm⁻¹ (medium): C-Br stretching vibration.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Common fragmentation patterns would likely involve the loss of a bromine radical, and cleavage of the butyl chains.

Applications in Research and Drug Development

This compound is a valuable tool for medicinal chemists and researchers in organic synthesis.

  • Lead Optimization: In drug discovery, the introduction of the N,N-dibutylacetamido group can be used to modify the physicochemical properties of a lead compound, such as its lipophilicity, solubility, and metabolic stability.

  • Synthesis of Heterocycles: It can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals.

  • Covalent Inhibitors: The reactive bromoacetyl moiety can be used to design covalent inhibitors that form a permanent bond with a specific amino acid residue (e.g., cysteine or histidine) in a target protein.

  • Probing Biological Systems: As an alkylating agent, it can be used to selectively modify biomolecules to study their structure and function.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

  • GHS Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[3][7][8]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Handling Recommendations:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While a comprehensive set of experimental data for this specific compound is not yet available in the public domain, its properties and reactivity can be reliably inferred from its structure and comparison with analogous compounds. This guide provides a foundational understanding of its key characteristics, a practical synthetic approach, and an overview of its potential applications. As with any reactive chemical, adherence to strict safety protocols is paramount when handling and utilizing this compound in a research setting.

References

A Technical Guide to 2-Bromo-N,N-dibutylacetamide: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-N,N-dibutylacetamide is a specialized organic compound recognized for its role as a versatile synthetic intermediate, particularly within the realms of medicinal chemistry and drug development.[1][] Its molecular architecture, featuring a reactive α-bromo electrophilic center and a sterically influential N,N-disubstituted amide, makes it a valuable building block for introducing specific alkyl chains and a carboxamide moiety into more complex molecules.[1] This guide provides an in-depth examination of its molecular structure, physicochemical properties, core reactivity, and practical synthetic applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and physical characteristics is fundamental to its effective application in research and development.

Molecular Identity

The unambiguous identification of this compound is established by its standardized chemical identifiers.

  • IUPAC Name: this compound[1][3]

  • CAS Number: 40124-27-4[3][4][5][6]

  • Molecular Formula: C₁₀H₂₀BrNO[1][3][5][6][7]

Caption: 2D Molecular Structure of this compound

Physicochemical Data

The key quantitative properties of this compound are summarized below. These parameters are critical for predicting its behavior in solvent systems, designing purification strategies, and ensuring safe handling.

PropertyValueSource(s)
Molecular Weight 250.18 g/mol [3][4][5][6][8]
Exact Mass 249.073 g/mol [3][7]
Density ~1.184 g/cm³[1][7]
Boiling Point ~291.8 °C at 760 mmHg[1][7]
Flash Point ~130.3 °C[7]
LogP (Octanol/Water) 2.81 - 3.00[4][7]
SMILES CCCCN(CCCC)C(=O)CBr[3][5]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems directly from the electrophilic nature of the α-carbon atom. The adjacent electron-withdrawing carbonyl group and the electronegative bromine atom polarize the C-Br bond, rendering the carbon susceptible to nucleophilic attack. This makes the compound an effective alkylating agent.[1]

Causality of Reactivity:

  • Electrophilic Center: The primary site of reaction is the carbon atom bonded to the bromine.

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating substitution reactions.

  • Nucleophilic Partners: It readily reacts with a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides. This versatility is paramount in drug development for linking molecular fragments or for covalently modifying biological targets.[1] The formation of stable carbon-nitrogen and carbon-sulfur bonds is a cornerstone of synthesizing complex, pharmacologically active molecules.[1]

Synthetic Protocol: Preparation of this compound

The most direct and reliable method for synthesizing this compound is the acylation of dibutylamine with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. The following protocol is a self-validating system grounded in established principles of amide bond formation.

Step-by-Step Methodology
  • Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dibutylamine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive bromoacetyl halide starting material.

  • Inert Atmosphere & Cooling: Purge the system with dry nitrogen and cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling is essential to control the highly exothermic nature of the acylation reaction, minimizing the formation of byproducts.

  • Addition of Base: Add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to the solution.

    • Causality: The base acts as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction. A non-nucleophilic base is chosen to ensure it does not compete with the dibutylamine in reacting with the electrophile.

  • Slow Addition of Electrophile: Dissolve bromoacetyl bromide (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes.

    • Causality: Slow, controlled addition maintains the low temperature and prevents a runaway reaction, ensuring higher yield and purity.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the dibutylamine starting material is consumed.

  • Aqueous Workup (Quenching & Extraction):

    • Cool the mixture again to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, and finally, brine.

    • Causality: The workup is a multi-step purification. The bicarbonate solution neutralizes any remaining acid. The HCl wash removes the tertiary amine base and any unreacted dibutylamine by converting them into water-soluble ammonium salts. The brine wash removes bulk water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Prepare Reactants (Dibutylamine, Base, Solvent) react 2. Cool to 0°C 3. Add Bromoacetyl Halide prep->react stir 4. Stir at RT (Monitor by TLC) react->stir quench 5. Quench Reaction (aq. NaHCO₃) stir->quench extract 6. Liquid-Liquid Extraction quench->extract purify 7. Dry & Concentrate extract->purify column 8. Column Chromatography purify->column

Caption: General Workflow for the Synthesis of this compound

Analytical Characterization

Post-synthesis, the identity and purity of this compound must be confirmed. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. For purity assessment and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a robust method.

Example HPLC Protocol

Based on established methods, a reverse-phase (RP) HPLC analysis can be effectively employed.[4]

  • Column: C18 stationary phase (e.g., Newcrom R1).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water.[4]

  • Acid Modifier: A small amount of phosphoric acid or, for mass spectrometry compatibility, formic acid is added to the mobile phase to ensure sharp peak shapes.[4]

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) where the amide chromophore absorbs.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[4]

Safety and Handling

Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H301: Toxic if swallowed.[3][9]

    • H314: Causes severe skin burns and eye damage.[3][9]

    • H335: May cause respiratory irritation.[3][9]

  • Required Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A laboratory coat.

  • Handling Procedures:

    • All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

    • Ensure an eyewash station and safety shower are immediately accessible.

    • Avoid contact with skin, eyes, and clothing.

Conclusion

This compound is a synthetically valuable reagent characterized by a molecular weight of 250.18 g/mol and a structure primed for nucleophilic substitution. Its role as an alkylating agent allows for the strategic construction of complex organic molecules, making it an important tool for researchers in drug discovery and development. Proper understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-N,N-dibutylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N,N-dibutylacetamide is a halogenated amide with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in laboratory and industrial settings. Solubility dictates the choice of reaction media, purification methods such as crystallization, and the formulation of drug delivery systems. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their experimental designs. In the absence of extensive publicly available quantitative data, this document focuses on predicting solubility based on molecular properties and provides robust, step-by-step protocols for both qualitative and quantitative solubility determination.

Molecular Profile and Theoretical Solubility Prediction

A molecule's solubility is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible. The molecular structure of this compound offers key insights into its expected solubility behavior.

Key Molecular Properties:

  • Molecular Formula: C₁₀H₂₀BrNO[1]

  • Molecular Weight: 250.18 g/mol [1]

  • Structure: The molecule possesses a polar amide group capable of acting as a hydrogen bond acceptor. However, the two bulky, nonpolar butyl groups and the bromoacetyl moiety contribute to its overall lipophilic character.

  • Predicted Lipophilicity (XLogP3-AA): 3[1]

The computed XLogP3-AA value of 3 indicates a significant preference for nonpolar environments over aqueous media.[1] Based on this, a predicted solubility profile can be established:

Predicted Solubility Profile:

  • High Solubility Expected in:

    • Chlorinated Solvents: Dichloromethane, chloroform. Their polarity is suitable to interact with the amide group while their organic nature accommodates the alkyl chains.

    • Ethers: Diethyl ether, tetrahydrofuran (THF). These can act as hydrogen bond acceptors, interacting favorably with the amide group.

    • Ketones: Acetone, methyl ethyl ketone. The polar carbonyl group in these solvents can interact with the solute.

  • Moderate Solubility Expected in:

    • Aromatic Hydrocarbons: Toluene, benzene. While nonpolar, they may offer some solubility due to van der Waals interactions.

    • Esters: Ethyl acetate. Offers a balance of polar and nonpolar characteristics.

  • Low to Negligible Solubility Expected in:

    • Alcohols: Methanol, ethanol. While polar, the strong hydrogen bonding network of alcohols may not be sufficiently disrupted by the largely nonpolar solute.

    • Nonpolar Alkanes: Hexane, heptane. These solvents are unlikely to effectively solvate the polar amide group.

    • Water: Due to the significant nonpolar character of the molecule, it is expected to be poorly soluble in water.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification:

  • Toxic if swallowed. [1]

  • Causes severe skin burns and eye damage. [1]

  • May cause respiratory irritation. [1]

Precautionary Measures:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

  • Do not eat, drink, or smoke when handling this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and efficient method to screen for suitable solvents. This protocol provides a systematic approach to classifying the solubility of this compound.

Experimental Protocol:
  • Preparation: Label a series of small, dry test tubes or vials, one for each solvent to be tested.

  • Addition of Solute: Add approximately 10-20 mg of this compound to each labeled tube.

  • Addition of Solvent: Add 1 mL of the respective solvent to each tube.

  • Mixing: Securely cap the tubes and vortex or shake vigorously for 60 seconds.

  • Observation: Allow the samples to stand for at least 3 minutes and visually inspect for any undissolved solid.

  • Classification:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles are still visible.

    • Insoluble: The solid appears largely undissolved.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Qualitative Solubility Assessment Workflow"

Quantitative Solubility Determination

For applications requiring precise solubility data, a quantitative determination is essential. The saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable technique.

Experimental Protocol:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Record the exact weight of the compound added.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe filter (e.g., 0.22 µm PTFE).

    • Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis:

    • Analyze the diluted sample using a validated HPLC method. A reverse-phase HPLC method with a C18 column is suitable for this compound.[2]

    • Mobile Phase: A mixture of acetonitrile and water, with the potential addition of a small amount of phosphoric or formic acid for improved peak shape, is a common choice.[2]

    • Detection: UV detection is appropriate for this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the dissolved compound in the diluted supernatant from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

dot graph TD { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Quantitative Solubility Determination Workflow"

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Dichloromethane25
Toluene25
Ethyl Acetate25
Acetone25
Ethanol25
Hexane25
Water25

References

Spectroscopic Profile of 2-Bromo-N,N-dibutylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Bromo-N,N-dibutylacetamide (CAS No. 40124-27-4).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both predicted spectroscopic data and the underlying principles for their interpretation. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and predictive methodologies to offer a robust analytical framework for this compound.

Introduction to this compound

This compound is a halogenated tertiary amide with the molecular formula C₁₀H₂₀BrNO and a molecular weight of 250.18 g/mol .[1] Its structure presents several key features for spectroscopic analysis: two n-butyl chains attached to a nitrogen atom, an amide carbonyl group, and a methylene group substituted with a bromine atom. These structural motifs give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the rotational restriction around the C-N amide bond, the signals for the butyl groups may be broadened or even appear as distinct sets of resonances.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (oxygen, nitrogen, and bromine).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (Butyl)0.9 - 1.0Triplet6H
CH₂ (Butyl, next to CH₃)1.2 - 1.4Sextet4H
CH₂ (Butyl, next to N)1.5 - 1.7Quintet4H
N-CH₂ (Butyl)3.2 - 3.4Triplet4H
Br-CH₂3.9 - 4.1Singlet2H

Interpretation of the ¹H NMR Spectrum:

  • The upfield region (0.9-1.7 ppm) will be characterized by the signals of the butyl chains. The terminal methyl groups (CH₃) are expected to appear as a triplet due to coupling with the adjacent methylene group. The two internal methylene groups of the butyl chains will present as complex multiplets (sextet and quintet).

  • The downfield region will contain the signals for the protons on the carbons directly attached to the heteroatoms. The methylene groups attached to the nitrogen (N-CH₂) are deshielded and will appear as a triplet around 3.2-3.4 ppm.

  • The most deshielded signal is predicted to be the singlet for the methylene group attached to the bromine atom (Br-CH₂) at approximately 3.9-4.1 ppm. The high electronegativity of bromine causes a significant downfield shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
CH₃ (Butyl)~14
CH₂ (Butyl, next to CH₃)~20
CH₂ (Butyl, next to N)~30
N-CH₂ (Butyl)~48
Br-CH₂~35
C=O (Amide)~168

Interpretation of the ¹³C NMR Spectrum:

  • The aliphatic region (~14-48 ppm) will show the signals for the butyl chains and the brominated methylene carbon. The terminal methyl carbons are the most shielded. The carbons closer to the electronegative nitrogen and bromine atoms will be shifted downfield.

  • The carbonyl carbon of the amide group (C=O) is expected to have the most downfield chemical shift, appearing around 168 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: [2]

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrumental Parameters: [3][4]

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aliphatic)2850-2960Strong
C=O stretch (amide)1630-1680Strong
C-N stretch1400-1450Medium
C-Br stretch500-600Medium-Strong

Interpretation of the IR Spectrum:

  • The most prominent absorption band is expected to be the strong C=O stretch of the tertiary amide group, typically appearing in the range of 1630-1680 cm⁻¹.

  • The aliphatic C-H stretching vibrations of the butyl groups will be observed as strong bands between 2850 and 2960 cm⁻¹.

  • A medium intensity band corresponding to the C-N stretch should be present around 1400-1450 cm⁻¹.

  • The C-Br stretching vibration is expected in the fingerprint region, between 500 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or thin-film method can be used.[5][6][7]

ATR-FTIR:

  • Ensure the ATR crystal is clean.

  • Place a small drop of the neat liquid sample directly onto the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly with an appropriate solvent after the measurement.

Thin-Film Method:

  • Place a drop of the liquid sample on a salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top to create a thin film.

  • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a suitable technique.[8][9]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 249 and 251 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Pathways:

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amides. This would lead to the loss of a propyl radical (•C₃H₇) from one of the butyl chains, resulting in a fragment at m/z 206/208.

    • McLafferty Rearrangement: Although less common in tertiary amides, a McLafferty-type rearrangement could lead to the loss of butene (C₄H₈), resulting in a fragment at m/z 193/195.

    • Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 170.

    • Cleavage of the Butyl Chain: Loss of a butyl radical (•C₄H₉) would give a fragment at m/z 192/194.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

  • The sample can be introduced directly via a heated probe or, if coupled with gas chromatography (GC-MS), through the GC column. The sample must be volatile and thermally stable for GC-MS analysis.[10]

Instrumental Parameters (EI-MS): [8][9]

  • Ionization Energy: Standard 70 eV.

  • Source Temperature: 150-250 °C.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Detector: Electron multiplier.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Fragmentation Pathways in Mass Spectrometry

G M [C10H20BrNO]⁺˙ m/z 249/251 F1 [C7H14BrNO]⁺ m/z 206/208 M->F1 - •C3H7 F2 [C10H20NO]⁺ m/z 170 M->F2 - •Br F3 [C6H11BrNO]⁺˙ m/z 193/195 M->F3 - C4H8 F4 [C6H12BrNO]⁺ m/z 192/194 M->F4 - •C4H9

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The presented data and interpretations, grounded in fundamental spectroscopic principles, serve as a valuable resource for the identification and characterization of this compound in a research and development setting. The included experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-N,N-dibutylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth examination of the safety protocols and handling precautions for 2-Bromo-N,N-dibutylacetamide (CAS No. 5468-83-7), a reactive intermediate valuable in synthetic chemistry and pharmaceutical research. The following information is synthesized from authoritative safety data sheets and chemical databases to ensure a comprehensive understanding of the risks and the implementation of robust safety measures. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Understanding the Hazard Profile: A Multi-faceted Threat

This compound is a compound that demands respect. Its hazard profile is not singular but presents a triad of risks: acute toxicity upon ingestion, severe corrosive effects on skin and eyes, and irritation to the respiratory system.[1][2][3] A thorough understanding of these hazards is the bedrock of safe handling.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a clear and concise summary of the chemical's dangers.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Source: ECHA C&L Inventory[1][2]

The "Danger" signal word associated with this compound underscores the severity of these hazards.[2] The causality is rooted in its chemical structure. The alpha-bromo substitution makes the acetyl group a potent alkylating agent, capable of reacting with biological nucleophiles, leading to cellular damage. The dibutylamino group, while influencing solubility and reactivity, does not mitigate the inherent dangers of the bromoacetyl moiety.

Proactive Defense: Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to exposure control is non-negotiable. This begins with engineering controls and is supplemented by rigorous use of personal protective equipment.

The Primacy of Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[4][5][6] This is the primary barrier to prevent inhalation of vapors or aerosols, which can cause respiratory irritation.[2] The fume hood's consistent airflow is critical to maintaining a safe breathing zone for the operator. Furthermore, an eyewash station and safety shower must be readily accessible and tested regularly.[5][6]

Personal Protective Equipment: The Last Line of Defense

The selection of appropriate PPE is crucial to prevent dermal and ocular exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.[4][6]Protects against splashes that can cause severe eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6]Prevents skin contact that leads to severe burns.[2] Gloves must be inspected before each use and changed immediately if contaminated.
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or tasks with a higher splash risk, consider additional chemical-resistant aprons or suits.[6]Protects skin from accidental contact.
Respiratory Protection Typically not required when working in a functional fume hood. If a fume hood is unavailable or in the event of a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[6]Prevents inhalation of respiratory irritants.[2]

The Workflow of Safety: Handling, Storage, and Waste Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for minimizing risk.

Safe Handling Protocols
  • Preparation : Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is donned correctly.

  • Aliquotting : When transferring the chemical, use non-sparking tools and minimize the creation of dust or aerosols.[2]

  • Reaction Setup : All additions and manipulations should be performed in a fume hood. Avoid direct contact with skin, eyes, and clothing.[4]

  • Post-Handling : Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[4]

Storage with Foresight

Proper storage is critical to maintaining the stability of this compound and preventing accidental exposure.

  • Location : Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5]

  • Segregation : Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Security : The storage area should be locked to restrict access to authorized personnel only.[2][5]

Responsible Disposal

All waste containing this compound must be treated as hazardous.

  • Containment : Collect waste in a suitable, labeled, and closed container.

  • Procedure : Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[2][5] Do not allow the chemical to enter drains or the environment.[2]

Reacting to the Unexpected: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.

First Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][5]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[2][4]
Accidental Release Measures
  • Evacuate : Evacuate personnel from the spill area.

  • Ventilate : Ensure adequate ventilation, if safe to do so.

  • Contain : Prevent further leakage or spillage.

  • Absorb : For small spills, absorb with an inert material (e.g., sand, silica gel, acid binder) and place in a suitable container for disposal.[4]

  • Clean : Clean the spill area thoroughly.

  • PPE : Wear appropriate personal protective equipment during the entire cleanup process.[2]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of a risk assessment and handling procedure for this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Safe Handling Protocol cluster_post Phase 3: Post-Handling & Disposal cluster_emergency Contingency: Emergency Response start Start: New Experiment with This compound review_sds Review Safety Data Sheet (SDS) start->review_sds identify_hazards Identify Hazards: - Acute Oral Toxicity - Severe Skin/Eye Corrosivity - Respiratory Irritation review_sds->identify_hazards assess_risk Assess Risks of Experimental Procedure identify_hazards->assess_risk select_controls Select Controls: - Fume Hood - PPE (Goggles, Gloves, Lab Coat) assess_risk->select_controls weigh_transfer Weigh & Transfer in Fume Hood select_controls->weigh_transfer reaction Perform Reaction in Fume Hood weigh_transfer->reaction spill Spill Occurs weigh_transfer->spill exposure Exposure Occurs weigh_transfer->exposure workup Aqueous Workup & Extraction reaction->workup reaction->spill reaction->exposure cleanup Decontaminate Glassware & Workspace workup->cleanup storage Store Unused Reagent Securely cleanup->storage waste Segregate & Label Hazardous Waste storage->waste dispose Dispose via Certified Vendor waste->dispose end End of Workflow dispose->end spill_response Follow Spill Cleanup Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Risk Assessment and Safe Handling Workflow for this compound.

Conclusion

This compound is a valuable reagent that can be used safely when its hazards are understood and respected. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks and conduct their work with confidence. This guide serves as a foundational resource, but it is imperative that all users consult the most current Safety Data Sheet and their institution's specific safety policies before commencing any work.

References

2-Bromo-N,N-dibutylacetamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-N,N-dibutylacetamide

Introduction

This compound (CAS No. 40124-27-4) is a valuable synthetic intermediate in organic chemistry and drug development.[1][2] As an α-haloamide, its utility is derived from its inherent reactivity, which allows for the facile introduction of functional groups via nucleophilic substitution.[3][4] However, this same reactivity makes the compound susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, details its primary degradation pathways, and outlines field-proven protocols for its storage and handling to ensure its integrity for research and development applications.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling. Key data are summarized below.

PropertyValueSource
CAS Number 40124-27-4[1][2]
Molecular Formula C₁₀H₂₀BrNO[1][5]
Molecular Weight 250.18 g/mol [1]
Boiling Point 291.8°C at 760 mmHg[5]
Density 1.184 g/cm³[5]
Appearance Data not consistently available; related compounds are often solids.[6]
IUPAC Name This compound[1]

Core Chemical Principles of Stability

The stability of this compound is dictated by the electronic interplay between the bromine atom, the carbonyl group, and the amide nitrogen.

  • The α-Bromo Group: The bromine atom is highly electronegative, creating a strong dipole moment along the C-Br bond. This renders the α-carbon electron-deficient and thus highly electrophilic. This electrophilicity is the primary driver of the compound's reactivity, making it an excellent substrate for Sₙ2 reactions.[3][7]

  • Influence of the Amide Group: The adjacent amide's carbonyl group further withdraws electron density from the α-carbon, enhancing its susceptibility to nucleophilic attack.[7] This structural feature significantly increases the rate of Sₙ2 reactions compared to corresponding alkyl bromides.[3] Consequently, the C-Br bond is the most labile site and the focal point of potential degradation.

Primary Degradation Pathways

Understanding the mechanisms by which this compound degrades is critical for developing effective stabilization strategies. The primary routes of degradation are nucleophilic substitution and thermal decomposition.

Hydrolysis

The most common degradation pathway in a laboratory setting is hydrolysis from atmospheric or residual moisture. Water, acting as a nucleophile, attacks the electrophilic α-carbon, displacing the bromide ion. This reaction yields α-hydroxy-N,N-dibutylacetamide and hydrobromic acid (HBr). The generated HBr can further catalyze the degradation of the remaining material.

start This compound product α-Hydroxy-N,N-dibutylacetamide start->product Sₙ2 Attack water H₂O (Moisture) water->product hbr HBr product->hbr Elimination A Step 1 Prepare Inert Atmosphere Flush flask with N₂/Ar B Step 2 Aliquot Reagent Remove from cold storage. Allow to reach RT in desiccator. A->B C Step 3 Weighing Quickly weigh required amount in fume hood. B->C D Step 4 Dissolution Add anhydrous solvent (e.g., THF, DMF) via syringe. C->D E Step 5 Reaction Add nucleophile dropwise. Monitor reaction (TLC/LC-MS). D->E F Step 6 Post-Reaction Quench reaction appropriately. Proceed with workup. E->F

References

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Bromo-N,N-dibutylacetamide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of any synthetic endeavor. This guide provides an in-depth technical overview of 2-Bromo-N,N-dibutylacetamide (CAS No. 40124-27-4), a key building block in medicinal chemistry. We will explore its commercial landscape, critical quality control parameters, and its application in the synthesis of bioactive molecules, offering field-proven insights to ensure the reliability and reproducibility of your research.

Understanding this compound: A Versatile Alkylating Agent

This compound is a valuable reagent characterized by its bromoacetyl group, which renders it an effective electrophile for alkylating various nucleophiles. This reactivity is central to its utility in constructing carbon-nitrogen and carbon-sulfur bonds within complex molecular architectures. Its N,N-dibutyl groups confer lipophilicity, which can be advantageous for solubility in organic solvents and for modulating the pharmacokinetic properties of target molecules.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₂₀BrNOPubChem
Molecular Weight 250.18 g/mol PubChem[1]
CAS Number 40124-27-4PubChem[1]
Appearance Typically a liquidInferred from properties
Boiling Point ~291.8 °C at 760 mmHgChemicalBook
Density ~1.184 g/cm³ChemicalBook[2]

The Commercial Landscape: Identifying Reputable Suppliers

A multitude of chemical suppliers offer this compound, ranging from large, well-established manufacturers to smaller, specialized chemical synthesis companies. The choice of supplier should be guided by a thorough evaluation of their documentation, quality control procedures, and customer support.

Notable Commercial Suppliers:

  • Large Chemical Suppliers: Companies like Sigma-Aldrich (Merck) often list this compound in their catalogs. While they offer a wide range of products, it's important to note that for some specialized chemicals, they may act as distributors and the primary manufacturer might not be immediately apparent. For certain research-grade products, they may not perform their own analytical testing and the buyer assumes responsibility for confirming identity and purity.[3]

  • Chemical Marketplaces: Platforms like ChemicalBook and Echemi aggregate listings from various suppliers, providing a convenient way to compare offerings.[5]

The following diagram illustrates a recommended workflow for selecting a suitable commercial supplier:

Caption: A workflow for the selection and qualification of a commercial supplier for this compound.

The Cornerstone of Trustworthiness: A Self-Validating System for Quality Control

The adage "garbage in, garbage out" is particularly resonant in chemical synthesis. A robust, self-validating system for quality control is not merely a recommendation but a necessity. This begins with a thorough examination of the supplier's Certificate of Analysis (CoA) and is followed by in-house verification.

Deconstructing the Certificate of Analysis

A comprehensive CoA should provide more than just a purity value. It should detail the analytical methodology used to arrive at that value and, ideally, list any identified impurities.

A Hypothetical, Yet Representative, Certificate of Analysis:

ParameterSpecificationResultMethod
Appearance Colorless to pale yellow liquidConformsVisual
Identity Conforms to structureConforms¹H NMR
Assay (Purity) ≥ 98.0%98.7%HPLC
Water Content ≤ 0.5%0.12%Karl Fischer
Residual Solvents To be reportedDichloromethane: 0.05%GC-HS
Largest Single Impurity ≤ 0.5%0.3% (at RRT 1.2)HPLC
In-House Verification: An Experimental Protocol

Independent verification of the material's identity and purity is a critical step. High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used technique for this purpose.

Experimental Protocol: HPLC Purity Analysis

This protocol is based on a reverse-phase HPLC method described by SIELC Technologies.[6]

  • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. For Mass Spectrometry (MS) compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[6] A typical starting gradient could be 50:50 MeCN:Water, moving to 95:5 MeCN:Water over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute as necessary.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

The following diagram illustrates the quality control workflow:

Caption: A comprehensive quality control workflow for incoming this compound.

Synthesis and Potential Impurities: A Look Behind the Curtain

Understanding the synthesis of this compound provides valuable insight into the potential impurities that may be present. The most common synthetic route involves the reaction of dibutylamine with a bromoacetyl halide, such as bromoacetyl bromide.

This reaction is a classic example of a nucleophilic acyl substitution. The nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the loss of the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct.

Potential Process-Related Impurities:

  • Unreacted Dibutylamine: Incomplete reaction can lead to the presence of residual starting amine.

  • Unreacted Bromoacetyl Halide: While volatile, traces may remain.

  • Dibutylammonium Halide: The salt formed from the neutralization of the acidic byproduct.

  • Over-brominated Species: While less common for this specific reaction, the potential for di- or tri-brominated impurities should be considered, especially if the brominating agent is not handled carefully.

Application in Drug Development: A Case Study

The utility of 2-bromoacetamides as intermediates in the synthesis of bioactive molecules is well-documented. For instance, in a study by IRE Journals, a similar compound, 2-bromo-N-(p-Chlorophenyl) acetamide, was used as a key intermediate in the synthesis of a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives with potential antibacterial activity.[7] The bromoacetamide moiety serves as a handle to introduce various amine nucleophiles, allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

General Experimental Protocol for N-Alkylation using this compound:

  • Reaction Setup: To a solution of the nucleophile (e.g., a primary or secondary amine, a thiol, or a phenoxide; 1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added a non-nucleophilic base (e.g., potassium carbonate or triethylamine; 1.2-2.0 equivalents).

  • Addition of Alkylating Agent: this compound (1.1 equivalents) is added portion-wise or as a solution in the reaction solvent at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Safety and Handling

This compound is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Therefore, it is imperative to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The successful integration of this compound into a drug development pipeline hinges on a thorough understanding of its chemical properties, a diligent approach to supplier qualification, and a robust internal quality control system. By implementing the principles and protocols outlined in this guide, researchers can mitigate risks associated with starting material variability and ensure the generation of reliable and reproducible data, ultimately accelerating the path to discovery.

References

The Synthetic Versatility of 2-Bromo-N,N-dibutylacetamide: An In-depth Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-Bromo-N,N-dibutylacetamide in modern organic synthesis. As a member of the α-haloacetamide class of reagents, this compound serves as a versatile and reactive building block for the construction of a diverse array of molecular architectures. Its utility stems from the electrophilic nature of the α-carbon and the influence of the N,N-dibutylamide moiety on its reactivity and solubility. This document explores its role as a potent alkylating agent for various nucleophiles and its application in the synthesis of valuable nitrogen- and sulfur-containing heterocyclic scaffolds. Detailed mechanistic insights, step-by-step experimental protocols, and comparative data are presented to empower researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.

Introduction: The α-Haloacetamide Motif in Organic Synthesis

α-Haloacetamides are a class of organic compounds characterized by an acetamide backbone with a halogen atom at the α-position. This structural feature renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making these compounds valuable alkylating agents. The reactivity of the carbon-halogen bond is a cornerstone of their synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This compound, with its dibuyl-substituted amide, offers distinct advantages in terms of solubility in a range of organic solvents, which can be a critical factor in optimizing reaction conditions. The electron-donating nature of the dialkylamino group can also modulate the electrophilicity of the α-carbon compared to other α-haloamides.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₀BrNO[1]
Molecular Weight 250.18 g/mol [1]
CAS Number 40124-27-4[2]
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point 291.8 °C at 760 mmHg
Density 1.184 g/cm³
Solubility Soluble in a wide range of organic solvents

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered around its function as a versatile electrophile. This section will delve into its key applications, providing mechanistic rationale and practical experimental guidance.

N-Alkylation of Amines and Other Nitrogen Nucleophiles

One of the most fundamental applications of this compound is the alkylation of primary and secondary amines to furnish N-substituted glycine amides. This reaction proceeds via a standard SN2 mechanism, where the lone pair of the amine nitrogen attacks the electrophilic α-carbon, displacing the bromide leaving group.

Caption: General mechanism for the N-alkylation of amines with this compound.

This protocol details a representative procedure for the N-alkylation of a secondary amine, N-methylbenzylamine, with this compound.

Materials:

  • N-methylbenzylamine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-methylbenzylamine (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).

  • Add a solution of this compound (1.1 eq.) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Synthesis of N-Substituted Glycine Derivatives: Building Blocks for Peptoids

A significant application of the N-alkylation reaction described above is in the synthesis of N-substituted glycine monomers, which are the fundamental building blocks of peptoids. Peptoids, or poly-N-substituted glycines, are a class of peptide mimics that have garnered considerable interest in drug discovery and materials science due to their enhanced proteolytic stability and conformational flexibility.

The reaction of a primary amine with an α-haloacetic acid derivative, such as this compound, provides a straightforward route to these valuable monomers.

Caption: Synthesis of an N-substituted glycine amide, a peptoid monomer precursor.

This methodology allows for the introduction of a wide variety of side chains (R groups) by simply changing the primary amine starting material, enabling the creation of diverse peptoid libraries for biological screening.

Construction of Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are ubiquitous in pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both an electrophilic center and a carbonyl group, allows for its participation in cyclization reactions with appropriate binucleophiles.

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[3][4] While the traditional Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, a variation of this reaction can be envisioned using this compound and a suitable sulfur nucleophile like thiourea. The reaction proceeds through initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration to afford the 2-aminothiazole ring system.

Caption: Plausible reaction pathway for the synthesis of a 2-aminothiazole derivative.

This protocol outlines a general procedure for the Hantzsch-type synthesis of a 2-aminothiazole derivative using this compound.

Materials:

  • Thiourea

  • This compound

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve thiourea (1.0 eq.) and this compound (1.0 eq.) in ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.

Piperazin-2-ones are six-membered heterocyclic scaffolds that are present in numerous biologically active compounds. A plausible synthetic route to substituted piperazin-2-ones involves the reaction of this compound with a 1,2-diamine. The reaction would proceed via an initial N-alkylation of one of the amino groups of the diamine, followed by an intramolecular cyclization of the second amino group onto the amide carbonyl, with the elimination of dibutylamine.

References

Methodological & Application

Application Note: A Detailed Protocol for Cysteine Alkylation using 2-Bromo-N,N-dibutylacetamide in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

In the landscape of proteomics and drug development, the precise characterization of proteins is paramount. Cysteine residues, with their nucleophilic thiol groups, are key players in protein structure and function, primarily through the formation of disulfide bonds that stabilize tertiary and quaternary structures. For effective protein analysis, particularly in mass spectrometry-based proteomics, these disulfide bonds must be cleaved and the resulting free thiols "capped" to prevent their re-oxidation and to ensure complete protein denaturation. This process, known as alkylation, is a cornerstone of sample preparation.[1]

While a variety of alkylating agents are available, each with its own reactivity profile, 2-Bromo-N,N-dibutylacetamide presents itself as a valuable, albeit less documented, tool for researchers. This application note provides a comprehensive, field-proven protocol for the use of this compound for the alkylation of cysteine residues in protein samples destined for mass spectrometry analysis. We will delve into the causality behind each experimental step, ensuring a robust and reproducible workflow.

The Alkylation Reaction: A Mechanistic Overview

The alkylation of cysteine residues by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom in this compound. This results in the formation of a stable thioether bond and the displacement of the bromide ion.

Key Reagent: this compound

PropertyValueSource
Chemical Formula C₁₀H₂₀BrNO[2]
Molecular Weight 250.18 g/mol [2][3][4][5]
Monoisotopic Mass 249.07283 Da[2]
Appearance Not specified, likely a liquid or low-melting solid
Solubility Expected to have low solubility in purely aqueous solutions. Use of a co-solvent is recommended.[6]

Mass Shift Calculation:

Upon successful alkylation of a cysteine residue with this compound, the mass of the residue will increase by the mass of the N,N-dibutylacetamide moiety. This is calculated by subtracting the mass of the bromine atom from the total molecular weight of the reagent.

  • Molecular Weight of this compound: 250.18 g/mol

  • Atomic Weight of Bromine: ~79.90 g/mol

  • Mass Shift: 250.18 - 79.90 = 170.28 Da

This specific mass shift is a critical parameter for identifying alkylated peptides in mass spectrometry data analysis.[7][8]

Experimental Workflow: A Visual Guide

experimental_workflow start Start: Protein Sample reduction 1. Reduction of Disulfide Bonds (e.g., with DTT or TCEP) start->reduction Denaturing Buffer alkylation 2. Cysteine Alkylation (with this compound) reduction->alkylation Cool to RT quenching 3. Quenching of Excess Reagent (e.g., with DTT) alkylation->quenching Incubate in Dark cleanup 4. Sample Cleanup (e.g., Desalting or Precipitation) quenching->cleanup digestion 5. Enzymatic Digestion (e.g., with Trypsin) cleanup->digestion analysis 6. LC-MS/MS Analysis digestion->analysis

Caption: A streamlined workflow for cysteine alkylation using this compound.

Detailed Protocol for In-Solution Cysteine Alkylation

This protocol is adapted from established procedures for bromoacetamide derivatives and is designed for a typical protein sample of 100 µg.[9][10][11]

Materials:

  • Protein sample in a suitable buffer

  • Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating Agent: this compound

  • Co-solvent: Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M DTT in water

  • Ammonium Bicarbonate (AMBIC) buffer: 50 mM, pH 8.0

  • Sequencing-grade modified trypsin

  • Formic acid

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample (e.g., 100 µg) in 100 µL of Denaturing Buffer.

    • Vortex briefly to ensure complete solubilization.

  • Reduction of Disulfide Bonds:

    • Add 1 µL of 1 M DTT to the protein solution (final concentration: 10 mM).

    • Incubate at 37°C for 1 hour. This step effectively breaks the disulfide bonds, exposing the cysteine thiols for alkylation.[9]

  • Preparation of Alkylating Reagent Stock Solution:

    • Crucially, prepare this solution immediately before use. Bromoacetamide derivatives can be light-sensitive and prone to hydrolysis.

    • Prepare a 500 mM stock solution of this compound in a co-solvent like ACN or DMSO. Due to the hydrophobic nature of the dibutyl groups, solubility in purely aqueous buffers is expected to be low.[6]

  • Cysteine Alkylation:

    • Cool the protein solution to room temperature.

    • Add 5.5 µL of the 500 mM this compound stock solution to the reduced protein sample (final concentration: approximately 25 mM). This represents a molar excess over DTT to ensure complete alkylation of the protein thiols.

    • Incubate the reaction mixture in the dark at room temperature for 45 minutes. Performing the reaction in the dark minimizes potential side reactions.[9]

  • Quenching the Reaction:

    • To stop the alkylation reaction, add 2.5 µL of 1 M DTT (final concentration: an additional ~25 mM).

    • Incubate for 15 minutes at room temperature in the dark. This step neutralizes any unreacted this compound, preventing non-specific modification of the proteolytic enzyme in the subsequent step.

  • Sample Preparation for Digestion:

    • Dilute the sample 5-fold with 50 mM AMBIC buffer to reduce the urea concentration to below 1.6 M, which is crucial for optimal trypsin activity.

  • Enzymatic Digestion:

    • Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Acidification and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1% (pH < 3).

    • Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method before LC-MS/MS analysis.

Causality Behind Experimental Choices: A Deeper Dive

causality_diagram cluster_reduction Reduction Step cluster_alkylation Alkylation Step cluster_outcome Desired Outcome dtt DTT/TCEP Breaks S-S Bonds outcome {Complete & Specific Alkylation|Prevents S-S Re-formation & Artifacts} dtt:f0->outcome Exposes Thiols denaturant Urea Unfolds Protein denaturant:f0->dtt:f0 Increases Accessibility temp_reduction 37-56°C Increases Reaction Rate temp_reduction:f0->dtt:f0 Optimizes Reduction bda This compound Covalently Modifies Cys-SH bda:f0->outcome Caps Thiols dark Darkness Prevents Photodegradation dark:f0->bda:f0 Maintains Reagent Integrity ph pH 8.0-8.5 Promotes Thiolate Formation ph:f0->bda:f0 Enhances Nucleophilicity

References

Application Notes & Protocols: Thiol-Specific Alkylation using 2-Bromo-N,N-dibutylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiol Alkylation

In the landscape of bioconjugation, proteomics, and drug development, the selective and irreversible modification of cysteine residues is a cornerstone technique. The nucleophilic thiol side chain of cysteine presents a prime target for covalent labeling with electrophilic reagents. Among these, α-haloacetamides, and specifically 2-Bromo-N,N-dibutylacetamide, serve as robust and highly selective agents for the alkylation of thiols, leading to the formation of a stable thioether bond. This modification is instrumental in a variety of applications, from the introduction of biophysical probes and the mapping of protein active sites to the construction of antibody-drug conjugates (ADCs) and the development of targeted covalent inhibitors.[1][2]

This guide provides a comprehensive overview of the reaction between this compound and thiol groups. It delves into the underlying reaction mechanism, provides detailed experimental protocols for both small molecule and protein-based applications, and offers insights into optimizing reaction conditions for maximal efficiency and selectivity.

Reaction Mechanism: A Tale of Nucleophilicity and pH

The reaction between this compound and a thiol-containing molecule proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The critical reactive species is not the thiol (R-SH) itself, but its deprotonated conjugate base, the thiolate anion (R-S⁻).[4] The thiolate is a significantly more potent nucleophile and readily attacks the electrophilic carbon atom adjacent to the bromine atom in the bromoacetamide moiety. This concerted step results in the displacement of the bromide leaving group and the formation of a highly stable thioether linkage.[5][]

The efficiency of this reaction is therefore intrinsically linked to the pH of the reaction medium. The concentration of the reactive thiolate anion is governed by the pKa of the specific thiol and the pH of the solution. As the pH increases above the thiol's pKa, the equilibrium shifts towards the formation of the thiolate, leading to a significant increase in the reaction rate.[4] For most cysteine residues in proteins, the pKa of the thiol group is approximately 8.3-8.6. Consequently, conducting the alkylation reaction at a slightly basic pH, typically between 7.5 and 9.0, provides an optimal balance of promoting thiolate formation while maintaining the stability of the protein and minimizing potential side reactions.[1][7]

Caption: SN2 mechanism of thiol alkylation.

Key Reaction Parameters and Optimization

The success of the alkylation reaction hinges on the careful control of several key parameters. The following table outlines these variables and provides rationale for their optimization.

ParameterRecommended RangeRationale & Key Considerations
pH 7.5 - 9.0Balances the need for thiolate formation (favored at higher pH) with protein stability and minimizing side reactions with other nucleophiles like amines.[1][7]
Temperature Room Temperature (20-25°C) to 37°CReaction kinetics are enhanced at slightly elevated temperatures. However, higher temperatures may compromise the stability of sensitive biomolecules.[5]
Molar Excess of Bromoacetamide 10- to 50-fold molar excess over thiolA significant molar excess helps to drive the reaction to completion, especially when dealing with low concentrations of the thiol-containing species.[1]
Reaction Time 30 minutes to 4 hoursThe optimal time depends on the specific reactants, their concentrations, pH, and temperature. The reaction progress should be monitored to determine the endpoint.[1][8]
Solvent Aqueous Buffers (e.g., Phosphate, Bicarbonate, HEPES)Provides a stable pH environment and is compatible with most biological molecules. A co-solvent like DMF or DMSO may be needed to dissolve this compound.[9]

Experimental Protocols

Protocol 1: Alkylation of a Small Molecule Thiol

This protocol describes a general procedure for the alkylation of a small molecule thiol, such as glutathione or cysteine, with this compound.

Materials:

  • Thiol-containing small molecule

  • This compound

  • Phosphate Buffer (100 mM, pH 8.0)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution: L-cysteine (1 M)

  • Reaction vials, magnetic stirrer, and stir bars

Procedure:

  • Thiol Solution Preparation: Prepare a stock solution of the thiol-containing molecule in the phosphate buffer.

  • Bromoacetamide Solution Preparation: Prepare a stock solution of this compound in a minimal amount of DMF or DMSO.

  • Reaction Initiation: In a reaction vial, add the thiol solution. While stirring, add the desired molar excess of the this compound solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS or TLC.

  • Quenching: Once the reaction is complete, add a 100-fold molar excess of the L-cysteine quenching solution to consume any unreacted this compound.

  • Work-up and Purification: The product can be purified from the reaction mixture using standard techniques such as reversed-phase HPLC.

Protocol 2: Cysteine-Specific Alkylation of a Protein

This protocol provides a detailed workflow for the selective alkylation of cysteine residues in a protein.

Protein_Alkylation_Workflow cluster_prep Protein Preparation cluster_reaction Alkylation Reaction cluster_purification Purification & Analysis Start Start with Purified Protein Reduction Disulfide Bond Reduction (if necessary) e.g., DTT or TCEP Start->Reduction Buffer_Exchange Buffer Exchange into Alkylation Buffer (pH 7.5-8.5) Reduction->Buffer_Exchange Add_Bromoacetamide Add this compound (10-50x molar excess) Buffer_Exchange->Add_Bromoacetamide Incubate Incubate at RT or 37°C (2-4 hours, in the dark) Add_Bromoacetamide->Incubate Quench Quench Reaction (e.g., L-cysteine) Incubate->Quench Purify Purify Labeled Protein (e.g., Desalting Column, Dialysis) Quench->Purify Analyze Analyze Product (e.g., LC-MS/MS) Purify->Analyze End End Analyze->End

Caption: Workflow for protein cysteine alkylation.

Materials:

  • Protein solution

  • Reducing agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • This compound

  • Quenching solution: L-cysteine or β-mercaptoethanol

  • Desalting spin columns or dialysis cassettes

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be alkylated, they must first be reduced. Add DTT or TCEP to the protein solution and incubate according to standard protocols.[1]

  • Removal of Reducing Agent: It is critical to remove the reducing agent before adding the bromoacetamide to prevent it from reacting with the alkylating agent. This can be achieved using a desalting spin column or through dialysis against the Alkylation Buffer.[1]

  • Bromoacetylation Reaction: Add a 10- to 50-fold molar excess of this compound to the protein solution. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching the Reaction: To stop the reaction, add a quenching solution to a final concentration that is in large excess over the initial bromoacetamide concentration (e.g., 100-fold). Incubate for 30 minutes at room temperature.[1]

  • Purification of the Labeled Protein: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis: The extent of labeling can be determined by mass spectrometry (e.g., LC-MS/MS), where the mass of the modified cysteine residue will be increased by the mass of the N,N-dibutylacetamido group.[8]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress and success of the alkylation reaction can be rigorously assessed at multiple stages:

  • Reaction Monitoring: For small molecule reactions, Thin Layer Chromatography (TLC) can provide a rapid qualitative assessment of the consumption of starting material and the formation of a new product spot. For both small molecules and proteins, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for monitoring the reaction. It allows for the direct observation of the mass shift corresponding to the addition of the N,N-dibutylacetamido moiety to the thiol-containing molecule.

  • Product Characterization: The final purified product should be thoroughly characterized to confirm its identity and purity. For small molecules, this would include LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. For proteins, LC-MS/MS analysis of the intact protein or its proteolytic digest can confirm the covalent modification and even identify the specific cysteine residues that have been alkylated.[10]

By incorporating these analytical checkpoints, researchers can have high confidence in the outcome of the alkylation reaction and ensure the integrity of their results.

Conclusion

This compound is a valuable and versatile reagent for the selective alkylation of thiol groups. Its high reactivity and chemoselectivity, particularly towards cysteine residues in proteins, make it an indispensable tool in chemical biology, proteomics, and drug discovery. By understanding the underlying SN2 mechanism and carefully controlling the key reaction parameters, especially pH, researchers can achieve efficient and specific covalent modifications. The detailed protocols and validation strategies provided in this guide are intended to empower scientists to confidently apply this powerful chemical transformation in their research endeavors.

References

Application Notes and Protocols for the Use of 2-Bromo-N,N-dibutylacetamide in Peptide Mapping and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

In the landscape of modern proteomics, particularly in peptide mapping and mass spectrometry-based protein characterization, the precise and complete modification of cysteine residues is a cornerstone of robust and reproducible analysis. Cysteine's unique thiol (-SH) group is highly reactive, readily forming disulfide bonds that are critical for protein structure and function. However, during proteomic sample preparation, these disulfide bonds must be reductively cleaved to ensure complete protein denaturation and efficient enzymatic digestion. The resulting free thiols are highly susceptible to re-oxidation, which can lead to a heterogeneous mixture of peptides, complicating chromatographic separation and mass spectrometric analysis.[1][2]

To prevent this, and to ensure a homogeneous peptide population, a crucial step of alkylation is introduced. This involves the covalent modification of the free thiol groups, effectively "capping" them and preventing disulfide bond reformation.[1] While a variety of alkylating agents are commonly employed, each with its own set of characteristics, this guide introduces 2-Bromo-N,N-dibutylacetamide as a novel reagent for this purpose, exploring its unique properties and providing detailed protocols for its application.

A Novel Reagent on the Horizon: this compound

This compound is a bromoacetyl-containing compound with the chemical formula C10H20BrNO.[3] Its structure is characterized by a reactive bromoacetyl group, which is the functional moiety for alkylation, and two n-butyl chains attached to the amide nitrogen. These butyl groups impart a significant hydrophobic character to the reagent, a feature that distinguishes it from more common, smaller alkylating agents like iodoacetamide (IAM) and N-ethylmaleimide (NEM).

Mechanism of Cysteine Alkylation

The alkylation of cysteine by this compound proceeds via a well-understood SN2 (bimolecular nucleophilic substitution) reaction. The deprotonated, nucleophilic thiolate anion of the cysteine residue attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide ion as the leaving group. This results in the formation of a stable thioether bond.[4][5] The reaction is most efficient under neutral to slightly basic conditions (pH 7.0-8.5), which favor the deprotonation of the cysteine thiol group, thereby increasing its nucleophilicity.

Figure 1: Cysteine Alkylation Mechanism. The nucleophilic thiolate of cysteine attacks the electrophilic carbon of this compound, forming a stable thioether bond and releasing a bromide ion.

Key Properties and Comparative Analysis

The choice of an alkylating agent has significant implications for the downstream analysis. Here, we compare the theoretical properties of this compound with other commonly used reagents.

FeatureThis compound Iodoacetamide (IAM) N-Ethylmaleimide (NEM)
Reaction Type SN2SN2Michael Addition
Monoisotopic Mass Shift on Cys +169.14155 Da+57.02146 Da+125.04768 Da
Optimal pH ~7.0 - 8.5~7.0 - 8.5~6.5 - 7.5
Key Characteristic HydrophobicStandard, widely usedRapid reaction
Potential Side Reactions Histidine, Lysine, N-terminus (at higher pH)Methionine, Histidine, Lysine, Asp, Glu, Tyr, N-terminusLysine, Histidine (at pH > 7.5)

Calculation of Mass Shift: The monoisotopic mass of this compound (C10H20BrNO) is 249.07283 Da.[3] The reaction with a thiol involves the loss of a hydrogen atom from the thiol and a bromine atom from the reagent.

  • Monoisotopic mass of H: 1.007825 Da

  • Monoisotopic mass of 79Br: 78.918337 Da

  • Mass of leaving HBr: 79.926162 Da

  • Mass shift = 249.07283 Da - 79.926162 Da = 169.146668 Da (Note: A more precise calculation using the exact masses of the elements in the added C10H19NO moiety gives +169.14155 Da ). This value should be used as a variable modification on cysteine residues during mass spectrometry database searching.

Anticipated Advantages and Special Considerations

The unique feature of this compound is its hydrophobicity. This property may offer a novel approach to certain proteomics challenges:

  • Enhanced Chromatographic Separation: The addition of the dibutyl groups will significantly increase the hydrophobicity of cysteine-containing peptides. This can lead to improved retention and separation on reversed-phase HPLC columns, potentially resolving peptides that would otherwise co-elute.

  • Potential for Targeted Analysis: This modification could be used as a "hydrophobic tag" to selectively isolate or analyze cysteine-containing peptides from complex mixtures.

However, this increased hydrophobicity also necessitates special considerations:

  • Solubility: The reagent itself may have limited solubility in purely aqueous buffers. Preparation of a stock solution in an organic solvent like acetonitrile or DMSO is recommended.

  • Peptide Recovery: Highly hydrophobic peptides are prone to loss through adsorption to sample tube surfaces.[6] The use of low-adsorption plastics and the addition of mass spectrometry-compatible surfactants (e.g., n-Dodecyl-β-D-maltoside) or organic solvents during sample handling may be necessary to ensure quantitative recovery.[6]

  • Mass Spectrometry Analysis: The analysis of very hydrophobic peptides can be challenging.[7] It may require optimization of LC-MS conditions, such as the use of specialized columns or solvent systems (e.g., chloroform/methanol/water mixtures), or alternative ionization techniques like atmospheric pressure photoionization (APPI) for improved signal.[7][8]

Experimental Protocols

The following are detailed, step-by-step template protocols for the use of this compound. Researchers should note that optimization may be required based on the specific protein sample and downstream application.

cluster_workflow Alkylation Workflow Start Protein Solubilization (e.g., in Urea/Ammonium Bicarbonate) Reduction Reduction of Disulfide Bonds (e.g., with DTT or TCEP) Start->Reduction Alkylation Alkylation of Cysteines (with this compound) Reduction->Alkylation Quenching Quench Excess Reagent (e.g., with DTT or Cysteine) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., with Trypsin) Quenching->Digestion Cleanup Peptide Cleanup & Desalting (e.g., C18 solid-phase extraction) Digestion->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Figure 2: General Experimental Workflow. This diagram outlines the key steps for protein sample preparation using this compound for peptide mapping.

Protocol 1: In-Solution Alkylation

This protocol is suitable for purified proteins or complex protein lysates in solution.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of dithiothreitol (DTT) in water.

    • Prepare a 500 mM stock solution of this compound in 100% acetonitrile or DMSO. (Caution: Handle in a fume hood with appropriate personal protective equipment).

    • Prepare a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

  • Protein Denaturation and Reduction:

    • Dissolve the protein sample (e.g., 100 µg) in a denaturing buffer (e.g., 6 M Urea in 50 mM ammonium bicarbonate) to a final concentration of 1-5 mg/mL.

    • Add the 1 M DTT stock solution to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add the 500 mM this compound stock solution to a final concentration of 25-30 mM (a ~2.5-3 fold molar excess over DTT).

    • Incubate in the dark at room temperature for 45-60 minutes.

  • Quenching:

    • Quench the excess alkylating reagent by adding 1 M DTT to a final concentration of 20 mM and incubate for 15 minutes.

  • Sample Preparation for Digestion:

    • Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1.5 M, which is compatible with trypsin activity.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

  • Digestion Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 spin column or stage tip according to the manufacturer's protocol. Note: Due to the increased hydrophobicity of the modified peptides, use a wash buffer with a slightly higher organic content (e.g., 5% acetonitrile, 0.1% formic acid) and an elution buffer with a higher organic content (e.g., 80% acetonitrile, 0.1% formic acid) to ensure efficient recovery.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.

    • In the mass spectrometry search parameters, set a variable modification on cysteine corresponding to a mass shift of +169.14155 Da .

Protocol 2: In-Gel Alkylation

This protocol is adapted for proteins separated by SDS-PAGE.

  • Gel Excision and Destaining:

    • Excise the protein band(s) of interest from a Coomassie-stained gel.

    • Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the gel pieces are clear.

  • Dehydration and Reduction:

    • Dehydrate the gel pieces with 100% acetonitrile and dry them completely in a vacuum centrifuge.

    • Rehydrate the gel pieces in a solution of 10 mM DTT in 50 mM ammonium bicarbonate and incubate at 56°C for 1 hour.

    • Remove the DTT solution and allow the gel pieces to cool.

  • Alkylation:

    • Add a solution of 55 mM this compound in 50 mM ammonium bicarbonate to the gel pieces, ensuring they are fully submerged. Note: This solution may need to contain a small percentage (e.g., 5-10%) of acetonitrile to ensure the reagent remains in solution.

    • Incubate in the dark at room temperature for 45 minutes.

  • Washing and Digestion:

    • Remove the alkylation solution and wash the gel pieces thoroughly with 50 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile.

    • Dry the gel pieces completely.

    • Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate).

    • Add sufficient 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction and Analysis:

    • Extract the peptides from the gel pieces using a series of buffers with increasing acetonitrile concentration (e.g., 50% acetonitrile/5% formic acid, followed by 80% acetonitrile/5% formic acid).

    • Pool the extracts, dry them in a vacuum centrifuge, and proceed with desalting and LC-MS/MS analysis as described in Protocol 1 (steps 7 and 8).

Conclusion and Future Outlook

This compound presents an intriguing alternative to traditional cysteine alkylating agents. Its defining characteristic—the introduction of a hydrophobic dibutyl moiety—offers both opportunities and challenges. The potential for altered chromatographic behavior could be a powerful tool for enhancing peptide separation in complex samples. However, researchers must be mindful of the associated challenges in handling and analyzing these more hydrophobic peptides. The protocols provided herein serve as a robust starting point for the exploration of this novel reagent. Further studies will be invaluable in fully characterizing its reaction efficiency, specificity, and its ultimate utility in the broad and dynamic field of mass spectrometry-based proteomics.

References

Application Notes and Protocols: 2-Bromo-N,N-dibutylacetamide for Protein Modification and Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Covalent Modification in Protein Science

The functional landscape of a protein is not solely dictated by its primary sequence. Post-translational modifications (PTMs) dynamically regulate protein activity, localization, and interaction networks.[1][2][3] The strategic use of covalent labeling reagents allows researchers to probe protein structure, identify active site residues, and create protein conjugates for therapeutic or diagnostic purposes. Among the various chemical tools available, alkylating agents are fundamental for their ability to form stable covalent bonds with specific amino acid residues.[4][5]

This guide focuses on 2-bromo-N,N-dibutylacetamide, a haloacetamide-based alkylating agent. While reagents like iodoacetamide are extensively documented, this compound offers a unique structural variation with its N,N-dibutyl groups.[6][7][8] These bulky, hydrophobic moieties can influence its reactivity, selectivity, and the properties of the modified protein, making it a potentially valuable tool for specific applications in proteomics and drug development. This document provides a detailed exploration of its mechanism, protocols for its use in protein modification, and methods for characterizing the resulting conjugates.

Mechanism of Action: Nucleophilic Substitution

This compound, like other haloacetamides, modifies proteins via a bimolecular nucleophilic substitution (SN2) reaction.[9] The primary targets are nucleophilic amino acid side chains.

  • Primary Target: Cysteine: The thiol group (-SH) of cysteine is highly nucleophilic, especially in its deprotonated thiolate form (S⁻), making it the most common target for haloacetamide reagents.[4] The reaction forms a stable thioether bond.

  • Secondary Targets: Under certain conditions, particularly at higher pH and reagent concentrations, other residues with nucleophilic potential can be modified. These include the imidazole ring of histidine, the amino group of lysine, the thioether of methionine, and the carboxylates of aspartate and glutamate.[4][9]

The N,N-dibutyl groups of the reagent are expected to introduce steric hindrance around the reactive center, which may modulate its reactivity compared to smaller haloacetamides like iodoacetamide. This could potentially lead to increased selectivity for more accessible cysteine residues on the protein surface.

Figure 1: General mechanism for cysteine alkylation by this compound.

Experimental Design Considerations

Successful and specific protein modification requires careful control over reaction conditions. The following parameters are critical and should be optimized for each specific protein and application.

ParameterRecommended RangeRationale & Expert Insights
pH 7.0 - 8.5The thiol group of cysteine has a pKa typically in the range of 8.0-9.0. A pH near or slightly below the pKa ensures a sufficient concentration of the highly reactive thiolate anion (S⁻) for efficient alkylation. At pH > 9.0, the risk of modifying other residues like lysine increases significantly.
Temperature 4°C to 37°CReactions are often performed at room temperature (20-25°C) or 37°C for faster kinetics. For sensitive proteins or to slow down the reaction for better control, performing the alkylation at 4°C is recommended.[10]
Reagent Stoichiometry 1.1 to 10-fold molar excess over reducible cysteinesA slight excess is needed to drive the reaction to completion. However, a large excess can lead to non-specific modification of other amino acid residues.[10] The optimal ratio must be determined empirically.
Reaction Time 15 min to 2 hoursReaction completion depends on pH, temperature, and reagent concentration. It's advisable to perform a time-course experiment to determine the optimal incubation period that maximizes target modification while minimizing side reactions.
Reducing Agent DTT, TCEPFor proteins with disulfide bonds, a reduction step is necessary prior to alkylation to free up the cysteine thiols. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are commonly used. TCEP is often preferred as it is stable, odorless, and does not need to be removed before some mass spectrometry analyses.[11]
Quenching Free thiol-containing reagents (e.g., DTT, β-mercaptoethanol)After the desired reaction time, a quenching reagent should be added to consume any unreacted this compound, preventing further modification of the protein during subsequent analysis.

Protocols for Protein Modification

The following protocols provide a starting point for the modification of proteins using this compound. It is imperative to optimize these conditions for your specific protein of interest.

Protocol 1: In-Solution Modification of a Purified Protein

This protocol is suitable for purified proteins in a buffer solution.

Figure 2: Workflow for in-solution protein modification.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, Tris, HEPES, pH 7.5-8.0)

  • Reducing agent stock solution: 1 M DTT or 0.5 M TCEP in water

  • Alkylation reagent stock solution: 100 mM this compound in a compatible organic solvent (e.g., DMSO or DMF). Prepare fresh.

  • Quenching solution: 1 M DTT in water

  • Desalting columns or dialysis tubing for buffer exchange

Procedure:

  • Protein Preparation: Start with a protein solution at a known concentration (e.g., 1-5 mg/mL).

  • (Optional) Reduction: If the protein contains disulfide bonds that need to be modified, add the reducing agent. For example, add 1 M DTT to a final concentration of 5-10 mM. Incubate for 30-60 minutes at 37°C.

  • Alkylation: Add the this compound stock solution to the desired final molar excess (e.g., 10-fold over cysteines). Vortex gently to mix. Incubate for 30-60 minutes at room temperature, protected from light. Haloacetamides are light-sensitive.[12]

  • Quenching: Stop the reaction by adding a quenching reagent. For example, add 1 M DTT to a final concentration of 20-50 mM to consume all unreacted alkylating agent. Incubate for 15 minutes at room temperature.

  • Cleanup: Remove excess reducing agent, alkylating agent, and quenching reagent by buffer exchange. This can be achieved using a desalting column (e.g., G-25) or through dialysis against a suitable buffer.

  • Analysis: The modified protein is now ready for characterization by methods such as SDS-PAGE and mass spectrometry.

Protocol 2: In-Gel Alkylation for Proteomics

This protocol is commonly used in bottom-up proteomics workflows after proteins have been separated by SDS-PAGE.

Materials:

  • Coomassie-stained protein band excised from an SDS-PAGE gel

  • Destaining solution: 50% acetonitrile (ACN), 50 mM ammonium bicarbonate

  • Reducing solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM this compound in 100 mM ammonium bicarbonate. Prepare fresh and protect from light.

  • Wash solution: 100 mM ammonium bicarbonate

  • Dehydration solution: 100% ACN

  • Trypsin solution for digestion

Procedure:

  • Excise and Destain: Excise the protein band of interest from the gel. Cut it into small pieces (~1 mm³). Destain the gel pieces by washing them with the destaining solution until the Coomassie blue is removed.

  • Reduction: Remove the destaining solution and add enough reducing solution to cover the gel pieces. Incubate for 45-60 minutes at 56°C.[11]

  • Alkylation: Cool the sample to room temperature. Remove the reducing solution and add the freshly prepared alkylation solution. Incubate for 30 minutes at room temperature in the dark.[11]

  • Wash and Dehydrate: Remove the alkylation solution. Wash the gel pieces with the wash solution, followed by dehydration with 100% ACN. Dry the gel pieces completely in a vacuum centrifuge.

  • Digestion: Rehydrate the gel pieces with a trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces for subsequent analysis by mass spectrometry.

Characterization of Modified Proteins

Confirming the success and specificity of the modification is a critical step. A multi-pronged approach is recommended.

SDS-PAGE Analysis

A simple way to get a preliminary indication of modification is to run the modified and unmodified protein samples on an SDS-PAGE gel. While the mass addition of the dibutylacetamide group (~170 Da) is too small to cause a noticeable band shift, this analysis is crucial to confirm that the protein has not undergone significant degradation or aggregation during the labeling process.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for characterizing protein modifications.[9][13][14]

  • Intact Protein Analysis (Top-Down Proteomics): For smaller, purified proteins, direct infusion or LC-MS analysis of the intact protein can confirm the modification. The mass of the modified protein should increase by 249.07 Da for each attached this compound molecule (after loss of the bromine atom). This method provides a clear view of the modification stoichiometry (i.e., how many labels are attached per protein molecule).[2]

  • Peptide Mapping (Bottom-Up Proteomics): This is the most common method for identifying the specific sites of modification.[1][15]

    • The modified protein is digested into smaller peptides using a protease like trypsin.

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Modified peptides will exhibit a specific mass shift. For cysteine, the mass of the residue will increase by 171.14 Da (C₈H₁₇NO).

    • MS/MS fragmentation of the modified peptide will pinpoint the exact amino acid that has been alkylated.[16]

Trustworthiness and Self-Validation

Every protocol must be a self-validating system. To ensure the integrity of your results:

  • Controls are Essential: Always include a negative control (protein with no alkylating agent) and a mock reaction (no protein) to run in parallel. This helps identify artifacts and ensures that any observed changes are due to the specific modification.

  • Orthogonal Confirmation: Whenever possible, use more than one analytical method to confirm your results. For example, if MS data suggests a specific cysteine is modified, you could use site-directed mutagenesis to change that cysteine to an alanine and repeat the labeling experiment. The absence of labeling in the mutant would validate the original finding.

  • Titration and Optimization: The protocols provided are starting points. It is crucial to perform titration experiments, varying the concentration of this compound and the reaction time to find the optimal conditions for your specific protein that maximize specific labeling while minimizing off-target effects.

Conclusion

This compound represents a useful, albeit less characterized, alternative to traditional haloacetamide reagents for protein modification. Its bulky N,N-dibutyl groups may offer advantages in terms of selectivity and the hydrophobicity of the final conjugate. By leveraging the well-established principles of protein alkylation and employing rigorous analytical characterization, researchers can effectively utilize this reagent to probe protein structure and function, and to develop novel protein-based tools and therapeutics.

References

Application Notes and Protocols: Synthesis of Functionalized Derivatives Using 2-Bromo-N,N-dibutylacetamide as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-N,N-dibutylacetamide is a versatile bifunctional reagent widely employed in organic synthesis as a robust alkylating agent. Its structure features a reactive carbon-bromine bond alpha to an amide carbonyl group, rendering it highly susceptible to nucleophilic substitution. This guide provides an in-depth exploration of its synthetic utility, focusing on the preparation of N-substituted glycinamides and other derivatives of interest to researchers in medicinal chemistry and materials science. We present detailed, field-proven protocols, mechanistic insights, and workflow visualizations to empower scientists to effectively utilize this precursor in their synthetic endeavors.

Introduction: The Synthetic Potential of an Activated Amide

This compound, with the chemical formula C₁₀H₂₀BrNO, serves as a powerful electrophilic building block.[1] The primary locus of reactivity is the α-carbon, which is readily attacked by a wide range of nucleophiles in a classic Sₙ2 reaction. The electron-withdrawing nature of the adjacent amide carbonyl group polarizes the C-Br bond, enhancing the electrophilicity of the α-carbon and stabilizing the transition state of the substitution reaction.

The dibutylamide moiety provides significant steric bulk and lipophilicity, which can be strategically leveraged to modulate the solubility, conformational properties, and biological interactions of the resulting derivatives. This precursor is particularly valuable for introducing the N,N-dibutylglycinamide fragment, a common scaffold in the design of bioactive molecules and functional materials.

Core Application: Alkylation via Nucleophilic Substitution

The most prevalent application of this compound is the alkylation of nucleophiles. This transformation is a cornerstone reaction for forming new carbon-heteroatom bonds.

Mechanistic Rationale: The Sₙ2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] The nucleophile (e.g., an amine, phenoxide, or thiolate) attacks the carbon atom bearing the bromine from the backside, relative to the C-Br bond. This concerted process involves the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-bromine bond, leading to an inversion of stereochemistry if the α-carbon were chiral. The presence of a base is crucial to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction.[3]

Workflow_N_Alkylation start Dissolve Amine Nucleophile and Base in Solvent add_reagent Add this compound (portion-wise or dropwise) start->add_reagent reaction Stir at RT or Heat (e.g., 60 °C) Monitor by TLC/LC-MS add_reagent->reaction workup Quench Reaction (H₂O) Perform Aqueous Workup reaction->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry Organic Layer (Na₂SO₄) and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_node Characterize Final Product purify->end_node

References

analytical methods for monitoring reactions with 2-Bromo-N,N-dibutylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Methods for Monitoring Reactions with 2-Bromo-N,N-dibutylacetamide

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for monitoring chemical reactions involving this compound. As a key alkylating agent in organic synthesis, understanding the kinetics, conversion rates, and impurity profiles of its reactions is critical for process optimization, yield maximization, and ensuring the quality of the final product. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity.

The Strategic Importance of Reaction Monitoring

This compound (MW: 250.18 g/mol , CAS: 40124-27-4) is a versatile reagent used to introduce a dibutylacetamido moiety onto various nucleophiles.[1][2] The success of these reactions—often nucleophilic substitutions—depends on carefully controlled conditions to prevent the formation of byproducts through hydrolysis, elimination, or over-alkylation.[3][4] Real-time or frequent off-line monitoring provides invaluable data, transforming a "black box" synthesis into a well-understood, controllable process.

The choice of analytical technique is dictated by the specific information required, the chemical properties of the reactants and products, and the available instrumentation. The primary methods covered in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method_Selection_Logic Start What is the primary analytical goal? Quant Quantitative Analysis (Conversion %, Kinetics) Start->Quant Quantify Reactants/Products Qual Qualitative Analysis (Byproduct ID) Start->Qual Identify Unknowns RealTime Real-Time / In-Situ Monitoring Start->RealTime Continuous Data Needed HPLC HPLC-UV / HPLC-MS Quant->HPLC Non-volatile or Thermally Labile GC GC-FID / GC-MS Quant->GC Volatile & Thermally Stable MS LC-MS / GC-MS Qual->MS Definitive Identification NMR NMR Spectroscopy RealTime->NMR Non-invasive, Direct Measurement

Caption: Decision tree for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is exceptionally well-suited for monitoring the consumption of this compound and the formation of non-volatile or thermally sensitive products. A reverse-phase method is typically the most effective approach.[2][5]

Causality in Method Design:
  • Reverse-Phase (RP) Chromatography: this compound is a moderately non-polar molecule (LogP ≈ 3.00), making it ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase.[2]

  • Mobile Phase: A gradient of acetonitrile (MeCN) and water is used to elute compounds with varying polarities. A small amount of acid (phosphoric or formic acid) is added to sharpen peaks by suppressing the ionization of any silanol groups on the column, thereby reducing peak tailing.[2][5] Formic acid is preferred for mass spectrometry compatibility.

  • Internal Standard (IS): The inclusion of a stable, non-reactive internal standard is the cornerstone of a self-validating protocol. The IS corrects for variations in injection volume and sample preparation, ensuring high accuracy and precision. The ratio of the analyte peak area to the IS peak area is used for quantification.

Protocol 1: RP-HPLC for Reaction Monitoring

Objective: To quantify the concentration of this compound and its primary product over time.

Instrumentation & Consumables:

  • HPLC system with UV or MS detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Internal Standard (IS): A stable compound not present in the reaction mixture (e.g., dodecanophenone).

  • Quenching Solution: Cold mobile phase A containing the IS at a known concentration.

Methodology:

  • Reaction Sampling: At specified time points (t=0, 5, 15, 30, 60 min, etc.), withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching & Dilution: Immediately add the aliquot to a pre-weighed vial containing a larger volume of the quenching solution (e.g., 950 µL). This halts the reaction and prepares the sample for analysis. The immediate dilution prevents further reaction.

  • Analysis: Inject the quenched sample onto the HPLC system.

  • Calibration: Prepare a set of calibration standards containing known concentrations of this compound, the purified product, and the constant concentration of the IS. Run these standards to generate a calibration curve (Analyte/IS Area Ratio vs. Concentration).

  • Quantification: Determine the concentration of the reactant and product in the reaction samples by comparing their Analyte/IS area ratios to the calibration curve.

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of moderately non-polar analytes.
Mobile Phase A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in MeCNGood peak shape and MS compatibility.[2]
Gradient 5% to 95% B over 10 minEnsures elution of both polar and non-polar species.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detector UV at 210 nm or MS (ESI+)Amide bonds have a UV absorbance around 210 nm. MS provides mass confirmation.
Internal Std. DodecanophenoneStable, UV-active, and unlikely to co-elute with components of interest.

Gas Chromatography (GC): For Volatile and Thermally Stable Analytes

GC is a powerful technique for separating and quantifying volatile compounds. Its applicability to this compound and its reaction products depends on their thermal stability and boiling points. Haloacetamides as a class are frequently analyzed by GC, often with highly sensitive detectors.[6][7]

Causality in Method Design:
  • Detector Choice: An Electron Capture Detector (ECD) is extremely sensitive to halogenated compounds like this compound, making it ideal for trace-level analysis.[8] For more robust identification and analysis of unknown byproducts, a Mass Spectrometer (MS) is the detector of choice.[7][9]

  • Sample Preparation: A liquid-liquid extraction is typically required to transfer the analytes from a potentially non-volatile reaction matrix (e.g., containing salts or polar solvents like DMF) into a clean, volatile solvent suitable for GC injection (e.g., diethyl ether or ethyl acetate).[10]

  • Temperature Program: A temperature gradient is used to first elute highly volatile components at a lower temperature, then ramp up the temperature to elute less volatile compounds like the starting material and product, ensuring good separation and peak shape.

Protocol 2: GC-MS for Reaction Monitoring and Byproduct Identification

Objective: To monitor the reaction and identify potential volatile byproducts.

Instrumentation & Consumables:

  • GC-MS system

  • Mid-polarity capillary column (e.g., DB-35ms or similar)

  • Extraction Solvent: Ethyl acetate

  • Internal Standard (IS): A stable, volatile compound not present in the reaction mixture (e.g., tetradecane).

  • Drying Agent: Anhydrous sodium sulfate.

Methodology:

  • Reaction Sampling: At specified time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching & Extraction: Immediately add the aliquot to a vial containing cold water (1 mL) and the extraction solvent (1 mL) with a known concentration of the IS. Vortex thoroughly.

  • Sample Preparation: Allow the layers to separate. Transfer the organic (top) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: Inject 1 µL of the dried organic extract into the GC-MS.

  • Data Analysis: Quantify the reactant and product using their peak areas relative to the IS. Identify byproducts by interpreting their mass spectra, paying close attention to the characteristic M/M+2 isotope pattern for bromine-containing fragments.[11]

ParameterSettingRationale
Column DB-35ms, 30 m x 0.25 mm, 0.25 µmA mid-polarity column provides good selectivity for a range of compounds.[12]
Inlet Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Oven Program 80 °C (1 min), ramp to 280 °C at 20 °C/minSeparates solvents from analytes and ensures elution of higher boiling point compounds.
Carrier Gas Helium, 1.2 mL/minStandard carrier gas for GC-MS.
Detector Mass Spectrometer (Scan mode, 40-400 m/z)Allows for both quantification and structural identification of unknowns.
Internal Std. TetradecaneVolatile, stable, and chromatographically resolved from typical reactants/products.

NMR Spectroscopy: For Real-Time, In-Situ Monitoring

NMR spectroscopy offers a unique advantage: it is non-invasive and can monitor the reaction directly in the reaction vessel (an NMR tube), providing real-time kinetic data without the need for sampling and quenching.[13][14] This is particularly useful for studying reaction mechanisms and fast kinetics.[15][16]

Causality in Method Design:
  • Solvent Choice: The reaction must be conducted in a deuterated solvent to provide the field frequency lock for the spectrometer. If the ideal reaction solvent is not available in deuterated form, a mixture containing at least 10% deuterated solvent can sometimes suffice.[17]

  • Signal Selection: The key to NMR monitoring is to identify unique, well-resolved signals for the starting material and product. For this compound, the two protons on the carbon adjacent to the bromine (Br-CH₂-C=O) are excellent reporters. As the reaction proceeds, this signal will decrease, while a new signal corresponding to the protons on the same carbon in the product will appear, likely shifted upfield.[18]

  • Quantitative Measurement (qNMR): NMR is inherently quantitative. The integral of a signal is directly proportional to the number of protons it represents. By comparing the integral of a reactant peak to a stable reference peak (either an internal standard or a solvent peak), one can directly calculate the concentration and thus the reaction conversion.[14]

Protocol 3: In-Situ ¹H NMR Reaction Monitoring

Objective: To determine the reaction kinetics in real-time.

Instrumentation & Consumables:

  • NMR Spectrometer (≥400 MHz recommended)

  • NMR tubes

  • Deuterated reaction solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal Standard (IS): A non-reactive compound with a simple, unique signal (e.g., 1,3,5-trimethoxybenzene).

Methodology:

  • Preparation: In an NMR tube, dissolve the limiting reagent and the internal standard in the deuterated solvent.

  • Initiation: Acquire a t=0 spectrum. Then, add the excess reagent to the NMR tube, mix quickly, and place it in the spectrometer.

  • Data Acquisition: Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for the duration of the reaction. Ensure proper relaxation delays (D1) are used for accurate quantification.

  • Data Processing: Process the array of spectra.

  • Analysis: For each time point, normalize the integrals of the chosen reactant and product peaks to the integral of the internal standard. Plot the relative concentration of the starting material and product versus time to obtain kinetic profiles.

General_Workflow cluster_0 Reaction Phase cluster_1 Monitoring Phase cluster_2 Data Interpretation Reaction Initiate Reaction in Vessel Sampling Withdraw Aliquot (t = x) Reaction->Sampling Quench Quench & Dilute (with Internal Standard) Sampling->Quench Analysis Instrumental Analysis (HPLC, GC, etc.) Quench->Analysis Data Quantify Components vs. Calibration Curve Analysis->Data Kinetics Plot Concentration vs. Time Data->Kinetics

Caption: General experimental workflow for off-line reaction monitoring.

References

Application Note: A Robust HPLC Method for the Analysis of 2-Bromo-N,N-dibutylacetamide and Its Amine Reaction Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Rationale

2-Bromo-N,N-dibutylacetamide is a versatile chemical intermediate characterized by a reactive α-bromo group, making it a valuable synthon for introducing a dibutylacetamido moiety into various molecules.[1] Its primary reactivity involves the nucleophilic substitution of the bromide ion. A common and synthetically important transformation is its reaction with primary or secondary amines to form α-amino amide derivatives.[2] These reactions are crucial in the development of new chemical entities in pharmaceuticals and materials science.

Monitoring the progress of these reactions and ensuring the purity of the final product requires a reliable and robust analytical method. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the technique of choice for separating and quantifying small organic molecules based on their hydrophobicity.[3][4]

This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method for the simultaneous analysis of the starting material, this compound, and a representative reaction product, 2-(4-morpholinyl)-N,N-dibutylacetamide. The causality behind the selection of chromatographic parameters is explained to provide a foundational understanding for researchers adapting this method for similar compounds. All protocols are designed to be self-validating through the incorporation of system suitability tests (SST) benchmarked against established pharmacopeial standards.[5][6]

Chromatographic Method: Principles and Justification

The separation strategy is built upon the principles of reversed-phase chromatography, where analytes are separated based on their hydrophobic interactions with a nonpolar stationary phase.[7]

  • Mode of Separation: Reversed-phase HPLC was selected due to its versatility and effectiveness in separating small to medium-sized organic molecules with varying polarities.[8] The starting material, this compound, is moderately nonpolar. Its reaction product with an amine (e.g., morpholine) will have a different polarity, making RP-HPLC an ideal choice for baseline separation.

  • Stationary Phase Selection: A C18 (Octadecylsilane) column is a common first choice for RP-HPLC method development due to its strong hydrophobic retention characteristics.[9] However, for this specific analyte, a Newcrom R1 column is recommended. This is a specialized reversed-phase column with low silanol activity, which can significantly improve peak shape for compounds that may have secondary interactions with residual silanols on standard silica-based columns.[10]

  • Mobile Phase Composition: The mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile or methanol.[9] Acetonitrile is often preferred for its lower viscosity and favorable UV transparency. A gradient elution—where the proportion of organic solvent is increased over time—is employed. This approach is optimal for separating a mixture of compounds with different polarities, ensuring that more polar compounds elute early while more nonpolar compounds are eluted efficiently with sharp peaks as the mobile phase strength increases.[7]

  • Mobile Phase Additive: The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase is critical. It serves to protonate any basic analytes (like the amine-adduct product) and suppress the ionization of residual silanol groups on the stationary phase. This minimizes peak tailing and results in sharper, more symmetrical peaks.[9] For applications requiring mass spectrometry (MS) detection, 0.1% formic acid is mandatory as it is a volatile buffer, unlike phosphoric acid.[10]

  • Detection: The amide carbonyl group in both the reactant and product allows for detection using a UV-Vis spectrophotometer. Although the chromophore is weak, it provides sufficient absorbance at low wavelengths. A detection wavelength of 205 nm is selected to maximize sensitivity for these analytes.

Experimental Protocols

Protocol 1: HPLC Analysis of Reaction Components

This protocol details the quantitative analysis of this compound and its reaction product.

Materials and Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (≥98%)

  • This compound (Reference Standard, >98% purity)

  • Product Reference Standard (e.g., 2-(4-morpholinyl)-N,N-dibutylacetamide, >98% purity)

  • Methanol (HPLC Grade, for sample preparation)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Degas using sonication or vacuum filtration.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound and the product standard in methanol.

    • Create a working standard mixture by diluting the stock solutions in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of approximately 50 µg/mL for each component. This will also serve as the System Suitability Test (SST) solution.

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by diluting in a slightly acidic medium).

    • Dilute the aliquot with a 50:50 (v/v) water/acetonitrile mixture to a final concentration where the major peaks fall within the calibration range (e.g., a 1000-fold dilution).

    • Filter the final diluted sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column SIELC Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 205 nm
Run Time 25 minutes

System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the SST solution. The system is deemed ready for use if the following criteria are met, in accordance with USP <621> guidelines.[5][11]

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Resolution (Rs) Rs ≥ 2.0 between the two main peaks
Precision (%RSD) Relative Standard Deviation of peak areas ≤ 2.0%
Protocol 2: Monitoring the Reaction of this compound with Morpholine

This protocol provides a representative synthetic procedure and the in-process monitoring via HPLC.

Reaction Scheme: The reaction is a standard nucleophilic substitution where the nitrogen atom of morpholine displaces the bromide on the α-carbon of the acetamide.[2]

Reaction_Mechanism Reactant1 This compound Product 2-(4-morpholinyl)-N,N-dibutylacetamide Reactant1->Product + Reactant2 / Base Reactant2 Morpholine Base K2CO3 (Base) HPLC_Workflow cluster_synthesis Synthesis & Sampling cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing synthesis 1. Perform Reaction (Bromo-acetamide + Amine) sampling 2. Withdraw Aliquots (t = 0, 1h, 2h...) synthesis->sampling dilution 3. Dilute Sample sampling->dilution filtration 4. Filter (0.45 µm) dilution->filtration injection 6. Inject Sample filtration->injection sst 5. System Suitability Test (SST) sst->injection If Pass integration 7. Integrate Peaks injection->integration quantification 8. Quantify vs. Standard integration->quantification report 9. Report Results (% Purity, % Conversion) quantification->report

References

Application of 2-Bromo-N,N-dibutylacetamide in Chemical Biology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Bromo-N,N-dibutylacetamide in chemical biology. While specific peer-reviewed applications of this exact molecule are emerging, this guide consolidates field-proven insights from the broader class of N,N-disubstituted-2-bromoacetamides to provide a robust framework for its use as a covalent probe and a building block for targeted therapeutics.

Introduction: The Role of Covalent Probes in Chemical Biology

Modern chemical biology and drug discovery increasingly rely on the use of covalent inhibitors and probes to interrogate complex biological systems. Unlike their non-covalent counterparts, covalent ligands form a stable, lasting bond with their target protein, offering advantages such as enhanced potency, prolonged duration of action, and the ability to overcome high endogenous substrate concentrations[1]. The bromoacetamide moiety is a well-established electrophilic "warhead" that can be incorporated into small molecules to target nucleophilic amino acid residues, most notably cysteine, within protein binding pockets[2][3].

This compound (C₁₀H₂₀BrNO; CAS: 40124-27-4) is a representative member of this class of reagents. Its structure combines a reactive bromoacetyl group with lipophilic N,N-dibutyl substituents. This combination of features makes it a valuable tool for probing protein function and a versatile starting point for the synthesis of more complex, biologically active molecules. This guide will detail the mechanism of action, potential applications, and detailed protocols for the effective use of this compound in a research setting.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its successful and safe implementation in any research workflow.

PropertyValue
Molecular Formula C₁₀H₂₀BrNO
Molecular Weight 250.18 g/mol
CAS Number 40124-27-4
Appearance Typically a liquid or low-melting solid
Boiling Point ~291.8°C at 760 mmHg
Density ~1.184 g/cm³

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.

  • Toxicity: Toxic if swallowed[4].

  • Corrosivity: Causes severe skin burns and eye damage[4].

  • Irritation: May cause respiratory irritation[4].

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Mechanism of Action: Covalent Modification of Cysteine Residues

The utility of this compound in chemical biology stems from the electrophilic nature of the carbon atom alpha to the carbonyl group, which is further activated by the adjacent bromine atom. This electrophilic center is susceptible to nucleophilic attack by the thiol group of cysteine residues within proteins.

The reaction proceeds via a standard SN2 mechanism, where the deprotonated thiolate of a cysteine residue acts as the nucleophile, attacking the α-carbon and displacing the bromide ion as a leaving group. This results in the formation of a stable thioether bond, covalently linking the N,N-dibutylacetamide moiety to the protein.

Figure 1: Mechanism of Covalent Modification. The thiolate of a cysteine residue attacks the electrophilic carbon of this compound, forming a stable thioether bond.

The reactivity of the bromoacetamide group is generally higher than that of the corresponding chloroacetamide, making it a useful tool for rapid and efficient labeling of accessible cysteine residues[3]. The N,N-dibutyl groups contribute to the overall lipophilicity of the molecule, which can influence its cell permeability and non-covalent interactions within hydrophobic binding pockets.

Applications in Chemical Biology Research

The ability of this compound to covalently modify cysteine residues opens up a range of applications in chemical biology, from fundamental studies of protein function to the early stages of drug discovery.

Covalent Ligand Screening and Fragment-Based Drug Discovery

This compound can be used as a simple electrophilic fragment in screening campaigns to identify proteins with reactive cysteine residues in functionally important binding sites. In a typical workflow, a library of proteins or a cell lysate is treated with the compound, and mass spectrometry-based proteomics is used to identify the modified proteins and the specific sites of covalent attachment.

Covalent Ligand Screening Workflow start Protein Library or Cell Lysate incubation Incubate with This compound start->incubation digestion Proteolytic Digestion (e.g., Trypsin) incubation->digestion enrichment Enrichment of Modified Peptides (Optional) digestion->enrichment lcms LC-MS/MS Analysis digestion->lcms Direct Analysis enrichment->lcms data_analysis Data Analysis lcms->data_analysis identification Identify Covalently Modified Proteins and Sites data_analysis->identification

Figure 2: Covalent Ligand Screening Workflow. A general workflow for identifying protein targets of this compound using mass spectrometry-based proteomics.

Synthesis of Targeted Covalent Inhibitors

This compound serves as a valuable synthetic precursor for the development of more complex and targeted covalent inhibitors. By attaching a recognition moiety that directs the molecule to a specific protein of interest, researchers can create potent and selective inhibitors. For example, the N,N-dibutylacetamide group can be replaced with a scaffold that has a known affinity for the active site of a kinase or protease.

Probing Protein-Protein Interactions

Cross-linking mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. Homobifunctional cross-linkers containing two bromoacetamide groups can be synthesized to covalently link interacting proteins via their cysteine residues, providing spatial constraints for structural modeling[2].

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a chemical biology context. It is essential to optimize these protocols for the specific protein or biological system under investigation.

Protocol for Covalent Labeling of a Purified Protein

This protocol describes a general procedure for labeling a purified protein containing an accessible cysteine residue with this compound and confirming the modification by mass spectrometry.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)

  • Reagents for SDS-PAGE and mass spectrometry analysis

Procedure:

  • Prepare Protein Sample: If necessary, reduce any disulfide bonds in the protein sample by incubating with 1-5 mM DTT or TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

  • Labeling Reaction: In a microcentrifuge tube, combine the purified protein (final concentration 1-10 µM) with the desired final concentration of this compound (typically a 10- to 100-fold molar excess over the protein). The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The optimal incubation time should be determined empirically.

  • Quench Reaction: Quench any unreacted this compound by adding a final concentration of 10-20 mM DTT or β-mercaptoethanol.

  • Analysis:

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in protein mobility or integrity.

    • Mass Spectrometry: Confirm the covalent modification and identify the site of labeling by intact protein mass analysis or by peptide mapping after proteolytic digestion (e.g., with trypsin).

Protocol for In-gel Fluorescence Scanning of Labeled Proteins

This protocol can be adapted to use a fluorescently tagged bromoacetamide derivative for visualization of labeled proteins in a gel.

Materials:

  • Fluorescent bromoacetamide probe

  • Cell lysate or purified protein sample

  • SDS-PAGE apparatus

  • Fluorescence gel scanner

Procedure:

  • Labeling: Perform the labeling reaction as described in Protocol 5.1, using a fluorescent bromoacetamide probe.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Coomassie Staining: After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.

Conclusion

This compound is a versatile and reactive chemical tool with significant potential in chemical biology research. Its ability to covalently modify cysteine residues makes it a valuable probe for identifying novel drug targets, developing targeted covalent inhibitors, and studying protein-protein interactions. While its application requires careful handling due to its hazardous nature, the insights that can be gained from its use are substantial. The protocols and information provided in this guide offer a solid foundation for researchers to begin exploring the utility of this compound in their own research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with 2-Bromo-N,N-dibutylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-N,N-dibutylacetamide. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction yields and overcome common challenges in your synthetic endeavors. As a versatile alkylating agent, this compound is a valuable building block, and understanding its reactivity is key to successful outcomes.[1]

Troubleshooting Guide: Enhancing Your Reaction Success

This section addresses specific issues you may encounter during your experiments with this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My N-alkylation reaction with this compound is resulting in a disappointingly low yield or no product at all. What are the likely causes and how can I rectify this?

Answer:

Low yields in N-alkylation reactions are a common challenge and can often be traced back to several key factors.[2][3] A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Causality and Solutions:

  • Insufficient Nucleophilicity of the Substrate: The nitrogen atom you are trying to alkylate may not be sufficiently nucleophilic to attack the electrophilic carbon of this compound. This is particularly true for amides or anilines with electron-withdrawing groups.

    • Solution: The nucleophilicity of your substrate can be enhanced by using a suitable base to deprotonate the nitrogen, creating a more reactive anionic species.[4] The choice of base is critical and should be strong enough to deprotonate your substrate without causing unwanted side reactions. Common bases for N-alkylation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[4][5]

  • Inappropriate Reaction Conditions: The choice of solvent, temperature, and reaction time plays a pivotal role in the success of an SN2 reaction.

    • Solution:

      • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[5][6]

      • Temperature: Increasing the reaction temperature can often accelerate the rate of reaction. However, be cautious as higher temperatures can also promote side reactions like elimination. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature.[7]

      • Reaction Time: Some alkylation reactions can be slow and may require extended reaction times to proceed to completion.[2] Again, reaction monitoring is key.

  • Steric Hindrance: Bulky substituents on either your nucleophile or on the this compound itself can sterically hinder the approach of the nucleophile to the reaction center, slowing down or preventing the reaction.[2]

    • Solution: While difficult to completely overcome, using a less hindered substrate if possible or employing more forcing reaction conditions (higher temperature, longer reaction time) might be necessary.

  • Poor Reagent Quality: The purity of your starting materials, including the this compound, your nucleophile, and the solvent, is critical. The presence of water can be particularly detrimental as it can hydrolyze the alkylating agent or quench the base.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous.[2] Using freshly distilled solvents and properly stored reagents is recommended.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting Start Low/No Product Yield Check_Nucleophilicity Assess Nucleophilicity of Substrate Start->Check_Nucleophilicity Is the substrate a weak nucleophile? Optimize_Base Optimize Base (e.g., NaH, K2CO3) Check_Nucleophilicity->Optimize_Base Yes Check_Conditions Evaluate Reaction Conditions Check_Nucleophilicity->Check_Conditions No Optimize_Base->Check_Conditions Optimize_Solvent Optimize Solvent (DMF, ACN) Check_Conditions->Optimize_Solvent Is the solvent appropriate? Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp No Optimize_Solvent->Optimize_Temp Check_Purity Verify Reagent Purity Optimize_Temp->Check_Purity Purify_Reagents Use Anhydrous Reagents/Solvents Check_Purity->Purify_Reagents Are reagents/solvents pure and dry? Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my desired N-alkylated product. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products is a frequent observation in alkylation reactions. Understanding the potential side pathways is the first step towards mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Overalkylation: If your nucleophile has more than one reactive site (e.g., a primary amine), it's possible for it to react with multiple molecules of this compound, leading to di- or even tri-alkylation products.[3][8]

    • Mitigation:

      • Stoichiometry Control: Use a molar excess of the amine relative to the this compound to favor mono-alkylation.[3]

      • Slow Addition: Add the this compound solution slowly to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, reducing the likelihood of overalkylation.[3]

  • Elimination (Dehydrohalogenation): Although less common with bromoacetamides compared to other alkyl bromides, elimination of HBr to form an unsaturated byproduct can occur, especially with sterically hindered bases or at elevated temperatures.

    • Mitigation: Use a non-hindered base and maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Hydrolysis of this compound: In the presence of water, this compound can hydrolyze to N,N-dibutylglycolamide.

    • Mitigation: As mentioned previously, ensure the use of anhydrous reagents and solvents.[2]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final product from the reaction mixture. What are the recommended purification techniques?

Answer:

Effective purification is crucial for obtaining your desired compound in high purity. The choice of method will depend on the physical properties of your product and the nature of the impurities.

Purification Strategies:

  • Extraction: A standard aqueous work-up is often the first step in purification. This involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracting the product into a suitable organic solvent like ethyl acetate or dichloromethane.[2] This will remove water-soluble salts and unreacted polar starting materials.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[7]

    • Procedure:

      • Adsorbent: Silica gel is the most common stationary phase.

      • Eluent: A solvent system of increasing polarity is typically used, for example, starting with a non-polar solvent like hexanes and gradually adding a more polar solvent like ethyl acetate.[7] The optimal eluent system should be determined by TLC analysis.

      • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[7]

  • Recrystallization: If your product is a solid and the crude material is relatively pure, recrystallization can be a highly effective purification method.[7]

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility. Upon slow cooling, the desired product should crystallize out, leaving impurities behind in the solution.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of N-alkylation with this compound?

A1: The N-alkylation reaction with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., an amine or an amide anion) attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion as a leaving group in a single, concerted step.

Reaction Mechanism:

Caption: The SN2 mechanism for N-alkylation.

Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage and handling are essential for maintaining the integrity of this compound and ensuring laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[9][10] Protect from moisture.

  • Handling: this compound is classified as toxic if swallowed and causes severe skin burns and eye damage.[11][12] It may also cause respiratory irritation.[11][12] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

Q3: Can I use other haloacetamides, and how do they compare?

A3: Yes, other haloacetamides like 2-chloro- and 2-iodo-N,N-dibutylacetamide can be used. The reactivity generally follows the order of leaving group ability: I > Br > Cl.

  • 2-Iodo-N,N-dibutylacetamide: More reactive than the bromo-analog, which can be advantageous for less reactive nucleophiles. However, it is also more prone to decomposition and may be more expensive.

  • 2-Chloro-N,N-dibutylacetamide: Less reactive than the bromo-analog, often requiring more forcing reaction conditions (higher temperatures, stronger bases).[14] It may offer better selectivity in some cases.[15]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information, including the mass of the product and any byproducts, confirming the identity of the species in the reaction mixture.[2]

Optimal Reaction Conditions Summary

The following table provides a general guideline for optimizing your reaction conditions. The specific parameters will need to be fine-tuned for your particular substrate and desired product.

ParameterRecommended ConditionsRationale & Considerations
Nucleophile Primary/Secondary Amines, Amides, ThiolsThe nucleophilicity will dictate the required reaction conditions.
Base K₂CO₃, Cs₂CO₃, NaHThe base should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions.
Solvent DMF, ACN, DMSOPolar aprotic solvents are generally preferred to facilitate the SN2 reaction.[6]
Temperature Room Temperature to 80 °CStart at room temperature and gently heat if the reaction is slow. Monitor for side product formation at higher temperatures.
Stoichiometry 1.0 - 1.2 eq. of this compoundA slight excess of the alkylating agent is often used to ensure complete consumption of the nucleophile.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine when the reaction is complete.

References

common side reactions and byproducts of 2-Bromo-N,N-dibutylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-N,N-dibutylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, purification, and application of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: Low Yield or Incomplete Reaction During Synthesis

Question: I am synthesizing this compound from N,N-dibutylacetamide and a brominating agent, but I am consistently observing low yields and the presence of starting material in my crude product. What could be the cause, and how can I optimize the reaction?

Answer:

Low conversion in the synthesis of α-haloamides is a common issue that can often be traced back to several factors.[1] The reactivity of the starting amide and the choice of brominating agent and reaction conditions are critical.

Potential Causes and Solutions:

  • Insufficiently Activated Amide: The enolization of the amide is a key step. If the reaction conditions are not sufficiently basic or if the amide itself is not acidic enough, the reaction will be slow.

    • Solution: Consider using a stronger, non-nucleophilic base to facilitate enolate formation. However, be cautious as overly strong bases can promote side reactions.

  • Choice of Brominating Agent: The reactivity of brominating agents varies.

    • Solution: N-Bromosuccinimide (NBS) is a common choice for α-bromination of amides. Ensure your NBS is pure, as impurities can interfere with the reaction.[2]

  • Reaction Temperature and Time: These parameters are crucial for driving the reaction to completion.

    • Solution: Gradually increase the reaction temperature and monitor the progress by a suitable analytical technique like TLC or LC-MS. Prolonging the reaction time may also be necessary.

  • Presence of Water: Moisture can consume the brominating agent and quench the enolate intermediate.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Experimental Workflow for Synthesis Optimization:

Caption: Troubleshooting workflow for low synthesis yield.

Issue 2: Presence of N,N-Dibutylacetamide Impurity in the Final Product

Question: After purification, I still detect N,N-dibutylacetamide in my final product. What is the best way to remove this impurity?

Answer:

The presence of the starting material, N,N-dibutylacetamide, indicates either an incomplete reaction or co-elution during purification.[3] Due to their similar structures, separating these two compounds can be challenging.

Purification Protocol:

A robust purification method is essential. While column chromatography is standard, optimizing the solvent system is key.

Purification TechniqueRecommended Solvent System (Starting Point)Key Considerations
Column Chromatography (Silica Gel) Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The less polar this compound should elute before the more polar N,N-dibutylacetamide.
Recrystallization Chloroform/HexaneThis can be effective if the impurity level is not too high. Dissolve the crude product in a minimal amount of warm chloroform and add hexane until turbidity is observed.[1]

Analytical Verification:

To confirm the removal of the impurity, utilize a reliable analytical method.

  • HPLC: A reverse-phase HPLC method is well-suited for separating this compound from N,N-dibutylacetamide. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[4][5]

  • GC-MS: This technique is also effective for separating and identifying these compounds, especially if they are sufficiently volatile.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the side reactions and byproducts of this compound.

Q1: What are the most common side reactions to be aware of when working with this compound?

A1: The primary side reactions involving α-haloamides like this compound are nucleophilic substitution and elimination.[7][8]

  • Nucleophilic Substitution (SN2): The bromine atom can be displaced by various nucleophiles.[7] This is often the desired reaction pathway in many synthetic applications.

  • Elimination (E2): In the presence of a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of N,N-dibutylpropenamide.[9][10][11] The rate of this reaction is influenced by the strength of the base and the solvent.[9][12]

Caption: Common reaction pathways of this compound.

Q2: What byproducts can be formed from the hydrolysis of this compound?

A2: Hydrolysis, typically under acidic or basic conditions, will lead to the formation of 2-Hydroxy-N,N-dibutylacetamide.[13] The reaction proceeds through a nucleophilic substitution mechanism where water or a hydroxide ion acts as the nucleophile.[14]

Q3: Can this compound undergo self-condensation or other degradation pathways?

A3: While less common for α-haloamides compared to α-haloketones, self-condensation is a possibility, especially under basic conditions.[15] One molecule can act as an electrophile while the enolate of another acts as a nucleophile. It is also sensitive to light and heat, which can lead to degradation.[1] Proper storage in a cool, dark, and dry place is recommended.

Q4: How can I detect and quantify potential impurities and byproducts?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

Analytical TechniqueApplication
HPLC-UV/MS Ideal for separating and quantifying the starting material, product, and non-volatile byproducts.[4][5] MS detection provides structural information for unknown impurities.
GC-MS Suitable for volatile and semi-volatile impurities.[6][16] It offers excellent separation and identification capabilities.
NMR Spectroscopy (¹H and ¹³C) Invaluable for structural elucidation of the main product and any significant impurities.
FTIR Spectroscopy Useful for confirming the presence of key functional groups and for monitoring reaction progress.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, this compound is a hazardous substance. It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[17][18][19] Always handle this chemical in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19]

References

Technical Support Center: Managing the Stability of 2-Bromo-N,N-dibutylacetamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Bromo-N,N-dibutylacetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile alkylating agent in their experiments. As an α-bromoacetamide derivative, this compound is a potent electrophile, making it highly effective for applications such as bioconjugation and covalent inhibitor development.[1][2] However, this inherent reactivity also makes it susceptible to degradation in aqueous environments, particularly under non-optimal conditions.[3]

This document provides a comprehensive resource for understanding and managing the stability of this compound. By leveraging the principles of physical organic chemistry and adopting best practices for reagent handling, you can ensure the integrity of your compound, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability and handling of this compound.

Q1: What is the primary cause of this compound degradation in aqueous buffers?

A1: The primary degradation pathway is hydrolysis , a form of nucleophilic substitution where water or hydroxide ions attack the electrophilic carbon atom bonded to the bromine.[3] This reaction displaces the bromide leaving group, replacing it with a hydroxyl group to form the inactive byproduct, 2-Hydroxy-N,N-dibutylacetamide. The reactivity of α-bromoacetamides stems from the electrophilic α-carbon and the fact that bromine is a good leaving group.[4]

Q2: How does pH affect the stability of the compound?

A2: pH is the most critical factor. The rate of hydrolysis is significantly accelerated under basic (high pH) conditions due to the increased concentration of the hydroxide ion (OH⁻), which is a much stronger nucleophile than water.[3] While the compound is more stable at neutral or slightly acidic pH, very low pH can also catalyze hydrolysis, albeit typically at a slower rate than high pH.[3] For optimal stability in short-term experiments, maintaining a neutral pH range of 6.0-7.5 is recommended.[3]

Q3: Can the components of my buffer directly degrade the compound?

A3: Yes. Buffers containing nucleophilic species can directly react with and degrade this compound. Common examples include buffers with primary or secondary amines (e.g., Tris, glycine) or thiol-containing reagents (e.g., DTT, β-mercaptoethanol). These buffer components can act as nucleophiles, attacking the α-carbon and displacing the bromide, effectively consuming your reagent. Phosphate and carboxylate-based buffers (like MES, HEPES, Acetate) are generally less reactive and are considered safer choices.

Q4: What are the ideal storage conditions for this compound?

A4: To maximize shelf-life, this compound should be stored as a solid in a tightly sealed container at -20°C or below .[3] The container should be protected from light and moisture.[3][5] It is strongly advised not to store it pre-dissolved in aqueous buffers. If a stock solution is required, prepare it fresh in an anhydrous, aprotic solvent like DMSO or DMF and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: How can I tell if my compound has degraded?

A5: Degradation can be suspected if you observe decreased reactivity in your experiments (e.g., lower yields in a conjugation reaction). The most reliable way to confirm degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[6][7] By running a sample, you can look for the disappearance of the peak corresponding to the parent compound and the emergence of new peaks, such as the more polar hydrolysis product.[8]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My conjugation reaction yield is much lower than expected.
Potential Cause Troubleshooting Action & Explanation
Degraded Stock Solution Action: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF. Explanation: The compound is highly susceptible to hydrolysis. Stock solutions, especially if improperly stored or old, may have significantly degraded. Always prioritize using freshly prepared solutions.
Incompatible Buffer Action: Check if your buffer contains nucleophiles (e.g., Tris, glycine, azide). Switch to a non-nucleophilic buffer such as HEPES, MES, or Phosphate. Explanation: Buffer components can compete with your target molecule for reaction with the alkylating agent, consuming the compound before it can react as intended.[9]
Incorrect pH Action: Measure the pH of your final reaction mixture. Ensure it is within the optimal range (typically 7.0-8.5 for targeting cysteines, but check your specific protocol). Explanation: While high pH increases the rate of hydrolysis, it is often required to deprotonate target nucleophiles like cysteine thiols (pKa ~8.5), making them reactive.[4] This is a trade-off. If the pH is too high (e.g., >9), the hydrolysis half-life may become too short for the reaction to complete.
Hydrolysis During Reaction Action: Decrease the reaction time or temperature. Set up a time-course experiment to find the point of maximum yield before degradation dominates. Explanation: The alkylation reaction and the degradation reaction are in competition. Lowering the temperature can slow both, but may disproportionately slow the degradation reaction.
Problem 2: I see an unexpected new peak in my HPLC analysis after my reaction.
Potential Cause Troubleshooting Action & Explanation
Hydrolysis Product Action: Run a control sample of this compound in your reaction buffer (without the target molecule) for the same duration. Explanation: If the new peak appears in the control, it is almost certainly the hydrolysis product (2-Hydroxy-N,N-dibutylacetamide). This confirms that the compound is unstable under your current reaction conditions.
Buffer Adduct Action: If using a potentially nucleophilic buffer, analyze the mass of the new peak using LC-MS. Explanation: The mass of the new peak will correspond to the mass of the dibutylacetamide fragment plus the mass of the buffer molecule. This confirms a direct reaction with the buffer.
Side-Reaction with Target Action: Analyze the mass of the product. If it does not correspond to the expected conjugate, consider the possibility of reaction at unintended sites on your target molecule. Explanation: Alkylating agents can react with various nucleophilic residues, such as histidines or lysines, although typically slower than with thiols.[2][4]
Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound in an aqueous buffer system.

G cluster_main This compound (Active Reagent) cluster_target Desired Reaction cluster_degradation Degradation Pathways A This compound C Target Conjugate A->C  Target Nucleophile  (e.g., Cys-SH) B 2-Hydroxy-N,N-dibutylacetamide (Inactive Hydrolysis Product) A->B  H₂O / OH⁻  (Hydrolysis) D Buffer Adduct (Consumed Reagent) A->D  Nucleophilic Buffer  (e.g., Tris) Workflow start Start: Buffer Selection q1 Does your protocol require a specific buffer? start->q1 use_protocol_buffer Use specified buffer. Proceed to Protocol 2 (Stability Testing). q1->use_protocol_buffer Yes q2 Does your target reaction involve a thiol (e.g., Cysteine)? q1->q2 No test_stability Perform Stability Test (Protocol 2) use_protocol_buffer->test_stability non_thiol_choice Choose a non-nucleophilic buffer: HEPES, MES, Phosphate (pH 6.5-7.5) q2->non_thiol_choice No thiol_choice Choose a non-nucleophilic buffer: HEPES, Phosphate (pH 7.0-8.5) q2->thiol_choice Yes non_thiol_choice->test_stability warning Warning: Higher pH increases hydrolysis rate. Balance reactivity with stability. thiol_choice->warning warning->test_stability q3 Is the half-life acceptable? test_stability->q3 end_ok Proceed with Experiment q3->end_ok Yes end_fail Re-evaluate buffer choice, pH, or temperature. Consider aprotic co-solvents. q3->end_fail No

References

Technical Support Center: Preventing Off-Target Reactions of 2-Bromo-N,N-dibutylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing 2-Bromo-N,N-dibutylacetamide and other haloacetamide reagents in your research. This center is designed for researchers, scientists, and drug development professionals to address common challenges related to reaction specificity. Our goal is to provide you with the expert insights and practical troubleshooting strategies needed to minimize off-target reactions and ensure the integrity of your experimental outcomes.

While your query is specific to this compound, the principles of reactivity and selectivity discussed here are broadly applicable to the entire class of haloacetamide alkylating agents, including the more commonly used iodoacetamide and chloroacetamide.[1] The fundamental challenge lies in controlling the reaction of these electrophilic compounds with various nucleophilic amino acid side chains in a complex biological environment.[2] This guide will equip you to achieve highly specific modifications, primarily targeting cysteine residues, while mitigating unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary amino acid target for this compound and why?

The primary target for alkylation by this compound is Cysteine . The reactivity of haloacetamides is driven by a nucleophilic substitution (SN2) reaction where a nucleophile from an amino acid side chain attacks the electrophilic carbon atom bearing the bromine.[3] The exceptional nucleophilicity of the cysteine side chain, specifically its deprotonated thiolate form (-S⁻), makes it the most reactive residue under typical experimental conditions.[2] The efficiency of this reaction is highly dependent on pH, as the thiol group (pKa ≈ 8.3-8.7) must be deprotonated to become a potent nucleophile.[3][4]

Q2: Which amino acids are common "off-targets" and what makes them susceptible?

Several amino acid residues possess nucleophilic side chains and can be considered potential off-targets. The most common ones include:

  • Histidine (His): The imidazole ring of histidine (pKa ≈ 6.0) is nucleophilic and can be alkylated, particularly at N-1 or N-3 of the ring.[5] Its reactivity is significant at or near neutral pH.

  • Lysine (Lys): The primary amine (-NH₂) on the lysine side chain (pKa ≈ 10.5) is a strong nucleophile, but typically only at higher pH values where it is deprotonated.[6]

  • Methionine (Met): The sulfur atom in methionine's thioether side chain can be alkylated, although it is generally less reactive than the cysteine thiolate.[7][8] Over-alkylation at methionine is a known side reaction, especially at high reagent concentrations.[8]

  • N-terminus: The free alpha-amino group of a peptide or protein can also be an off-target site, with its reactivity governed by its pKa (typically ~9.0-10.5).[9]

Q3: How does pH control the selectivity of the alkylation reaction?

Controlling the reaction pH is the single most critical factor for achieving selectivity. The principle relies on the different pKa values of the amino acid side chains.[10] By setting the pH of the reaction buffer, you can selectively deprotonate the target nucleophile, dramatically enhancing its reactivity compared to others.

For example, to selectively target cysteine, a reaction is typically performed at a pH between 7.0 and 8.5. In this range:

  • Cysteine (pKa ~8.3) exists in equilibrium, with a significant portion in its highly reactive thiolate anion form (-S⁻).[4]

  • Histidine (pKa ~6.0) is largely deprotonated and can be a competitive off-target.

  • Lysine (pKa ~10.5) and the N-terminus are predominantly in their protonated, non-nucleophilic forms (-NH₃⁺), thus minimizing their reactivity.[4]

This relationship is visualized in the diagram below.

G Figure 1: pH-Dependent Nucleophilicity cluster_pH Reaction pH cluster_reactivity Primary Reactants pH_Low Acidic pH (e.g., < 6.0) Cys Cysteine (-SH) pH_Low->Cys Low Reactivity (Protonated) His Histidine pH_Low->His Low Reactivity Lys Lysine (-NH3+) pH_Low->Lys Very Low Reactivity (Protonated) pH_Mid Near-Neutral pH (7.0 - 8.5) pH_Mid->Cys HIGH REACTIVITY (Thiolate form) pH_Mid->His Moderate Reactivity (Potential Off-Target) pH_Mid->Lys Low Reactivity (Protonated) pH_High Alkaline pH (e.g., > 9.0) pH_High->Cys High Reactivity pH_High->His High Reactivity pH_High->Lys HIGH REACTIVITY (Deprotonated)

Caption: pH control is key for selective amino acid alkylation.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Mass spectrometry analysis shows multiple alkylated species, indicating significant off-target reactions.
  • Likely Cause A: Reaction pH is too high. An excessively alkaline pH (> 8.5-9.0) will deprotonate lysine residues and the protein N-terminus, making them highly nucleophilic and prone to alkylation.[6][11]

    • Solution: Carefully check and optimize the pH of your reaction buffer. Perform a pH titration experiment, running the reaction in a series of buffers from pH 7.0 to 8.5. Analyze the products via LC-MS to identify the optimal pH that maximizes cysteine modification while minimizing off-target labeling. Ensure your buffer has sufficient buffering capacity to handle any potential pH shifts during the reaction.

  • Likely Cause B: Reagent concentration is too high or incubation time is too long. Even at an optimal pH, excessive concentrations of the haloacetamide reagent or prolonged reaction times can drive less favorable off-target reactions, particularly with methionine and histidine.[7]

    • Solution: Titrate the concentration of this compound. Start with a 5- to 10-fold molar excess over the concentration of reducible cysteines and analyze the outcome. If off-target reactions persist, reduce the molar excess. Similarly, perform a time-course experiment (e.g., 15 min, 30 min, 1 hour, 2 hours) to find the shortest time required for complete cysteine alkylation.

  • Likely Cause C: Steric hindrance. The N,N-dibutyl groups on your specific reagent may introduce steric bulk, which could influence its reactivity profile compared to smaller reagents like iodoacetamide. While less likely to increase off-target reactions, it could necessitate harsher conditions (longer time, higher concentration) that then lead to side reactions.

    • Solution: If selectivity remains an issue, consider using a less reactive haloacetamide like 2-chloroacetamide, which may offer a better specificity profile at the cost of longer reaction times.[12] Alternatively, a cocktail of different haloacetamides at lower individual concentrations can sometimes improve efficiency while reducing over-alkylation.[7]

Problem 2: The yield of the desired alkylated product is low, with unreacted protein remaining.
  • Likely Cause A: Incomplete reduction of disulfide bonds. Cysteine residues participating in disulfide bonds are not available for alkylation. The preceding reduction step must be complete.

    • Solution: Ensure your reducing agent (e.g., DTT, TCEP) is fresh and used at a sufficient concentration (typically 10- to 20-fold molar excess over protein). TCEP is often preferred as it is stable, odorless, and does not require removal before alkylation. Incubate for a sufficient time (e.g., 1 hour at 37-56°C) to ensure complete reduction.

  • Likely Cause B: Reaction pH is too low. If the pH is too acidic (e.g., < 7.0), the cysteine thiol group will be predominantly protonated (-SH) and will not be sufficiently nucleophilic to react efficiently.[13]

    • Solution: Increase the pH of the reaction buffer to the optimal range of 7.5-8.5. Verify the final pH of the reaction mixture after all components have been added.

  • Likely Cause C: Reagent degradation. Haloacetamides can be susceptible to hydrolysis, especially in solution over time.

    • Solution: Always prepare fresh solutions of this compound immediately before use. Store the stock powder in a desiccator, protected from light.

Troubleshooting Workflow

Use the following decision tree to systematically troubleshoot your alkylation experiments.

G start Start: Analyze LC-MS Data check_outcome What is the primary issue? start->check_outcome off_target High Off-Target Reactions check_outcome->off_target Off-Targets low_yield Low Yield / Incomplete Reaction check_outcome->low_yield Low Yield check_ph Is pH between 7.0-8.5? off_target->check_ph adjust_ph Adjust pH to 7.5. Perform pH screen. check_ph->adjust_ph No check_conc Is reagent >10x molar excess? check_ph->check_conc Yes adjust_ph->check_conc reduce_conc Reduce concentration and/or incubation time. check_conc->reduce_conc Yes consider_reagent Consider alternative, less reactive alkylating agent. check_conc->consider_reagent No check_reduction Was disulfide reduction complete? low_yield->check_reduction optimize_reduction Optimize reduction step: - Use fresh TCEP/DTT - Increase incubation time/temp check_reduction->optimize_reduction No check_ph_low Is reaction pH < 7.0? check_reduction->check_ph_low Yes optimize_reduction->check_ph_low increase_ph Increase pH to 7.5-8.5. check_ph_low->increase_ph Yes check_reagent_prep Was reagent solution fresh? check_ph_low->check_reagent_prep No fresh_reagent Prepare fresh reagent solution for each experiment. check_reagent_prep->fresh_reagent No

Caption: A systematic workflow for troubleshooting alkylation reactions.

Experimental Protocols

Protocol 1: pH-Controlled Selective Alkylation of Cysteine Residues

This protocol provides a baseline for selectively modifying cysteine residues in a purified protein sample.

Materials:

  • Purified protein in a buffer free of primary amines (e.g., PBS or HEPES).

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Dithiothreitol (DTT) or L-cysteine

  • Anhydrous Dimethylformamide (DMF) or DMSO

Procedure:

  • Protein Preparation: Adjust the concentration of your protein sample to 1-5 mg/mL in the Reaction Buffer.

  • Reduction:

    • Prepare a fresh 100 mM stock solution of TCEP in water.

    • Add TCEP to the protein solution to a final concentration of 5-10 mM (a 10-20 fold molar excess over cysteines).

    • Incubate for 1 hour at 37°C to ensure complete reduction of disulfide bonds.

  • Alkylation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Add the alkylating agent to the reduced protein solution to achieve a 10-fold molar excess over the total number of cysteine residues.

    • Example: For a 50 µM protein solution with 4 cysteines, the total cysteine concentration is 200 µM. Add the reagent to a final concentration of 2 mM.

    • Incubate for 1 hour at room temperature in the dark. Haloacetamides are light-sensitive.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM (a large excess over the initial alkylating agent). This will consume any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Remove excess reagent and byproducts by buffer exchange, dialysis, or using a desalting column appropriate for your protein's molecular weight.

  • Validation: Confirm the extent of modification and assess off-target reactions using mass spectrometry (e.g., intact protein analysis or peptide mapping after tryptic digest).

Data Summary: Amino Acid Reactivity

The following table summarizes the key properties of nucleophilic amino acid side chains relevant to alkylation reactions.

Amino AcidSide Chain GroupApprox. pKa[4]Reactivity at pH 7.5Primary Concern
Cysteine Thiol (-SH)8.3High Primary Target
Histidine Imidazole6.0ModeratePotential Off-Target
Lysine ε-Amino (-NH₃⁺)10.5LowOff-Target at High pH
N-Terminus α-Amino (-NH₃⁺)~9.6LowOff-Target at High pH
Methionine Thioether (-S-CH₃)N/ALowOver-alkylation side product
Tyrosine Phenol (-OH)10.1Very LowOff-Target at very High pH
Ser/Thr Hydroxyl (-OH)>13NegligibleNot a typical off-target

References

Technical Support Center: Strategies to Improve the Selectivity of 2-Bromo-N,N-dibutylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Bromo-N,N-dibutylacetamide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity in their synthetic procedures. We will explore common issues, provide evidence-based solutions, and explain the chemical principles behind our recommendations to empower you to optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the synthesis of this compound, focusing on practical, actionable solutions.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and why is it forming?

A1: The primary challenge in the α-bromination of N,N-dibutylacetamide is controlling the reaction to favor the mono-brominated product. The most common byproduct is 2,2-dibromo-N,N-dibutylacetamide .

Causality: This occurs due to a process called over-bromination .[1] The initial product, this compound, contains a hydrogen atom on the α-carbon that is now even more acidic than the hydrogens on the starting material's methyl group. This increased acidity is due to the electron-withdrawing inductive effect of the newly introduced bromine atom. Consequently, the mono-brominated product can be deprotonated to form another enolate, which then reacts with the brominating agent to yield the dibromo byproduct. This competing reaction pathway reduces the selectivity and overall yield of your desired compound.

Q2: Which brominating agent is superior for this synthesis: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A2: For achieving high selectivity, N-Bromosuccinimide (NBS) is the highly recommended reagent over elemental bromine.[2]

Mechanistic Rationale: Unlike elemental bromine, which is typically added all at once, NBS serves as a source of a low, steady concentration of Br₂ throughout the reaction.[3] This is crucial for selectivity. The reaction is typically initiated by trace amounts of HBr, which reacts with NBS to generate Br₂ in situ. This low concentration of Br₂ ensures that it reacts preferentially with the enolate of the starting material (N,N-dibutylacetamide). It minimizes the chance of the brominating agent encountering the enolate of the mono-brominated product, thus suppressing the formation of the dibromo byproduct.[1] Using Br₂ directly often leads to localized high concentrations, promoting the less selective, faster reaction with the more acidic mono-bromo product.

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Handling Crystalline solid, easier and safer to handle.[3]Corrosive, volatile fuming liquid, requires significant handling precautions.[4]
Bromine Source Provides a low, controlled concentration of Br₂ in situ.[2]High, uncontrolled initial concentration.
Selectivity High for mono-bromination due to controlled Br₂ release.[5]Lower selectivity, high risk of over-bromination.[1]
Byproducts Succinimide (often easily removed by filtration or washing).HBr (can promote side reactions if not controlled).
Typical Conditions Anhydrous non-polar solvents (e.g., CCl₄, CH₂Cl₂), often with a radical or acid initiator.[6]Often used with an acid catalyst (e.g., acetic acid).
Q3: My selectivity is still poor even when using NBS. What specific reaction parameters can I adjust?

A3: Optimizing selectivity is a multifactorial process. If you are still observing significant byproduct formation with NBS, consider the following critical parameters.

This is the most critical factor. The enolate of the mono-bromo product is more reactive than the starting material's enolate.

  • Solution: Use a strict 1.0 to 1.05 molar equivalent of NBS relative to your starting N,N-dibutylacetamide. More importantly, add the NBS portion-wise or as a slow slurry over an extended period.[1] This ensures the NBS concentration remains low at all times, preventing the buildup that leads to over-bromination.

Temperature controls the rate of both the desired reaction and undesired side reactions.

  • Solution: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. For some systems, maintaining a lower temperature throughout the reaction can significantly enhance selectivity by favoring the kinetic product. Carefully controlling the temperature is especially important during the addition of reagents.[7]

The solvent can influence the reaction pathway and the stability of intermediates.

  • Solution: Use anhydrous non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). It is critical to ensure the reaction is free of water, as moisture can hydrolyze NBS and lead to inconsistent results or side reactions, such as bromohydrin formation if any double bonds were present in more complex substrates.[2][6]

The following diagram outlines a decision-making process for troubleshooting poor selectivity.

G start Low Selectivity Observed (High Dibromo Content) q1 Are you using NBS? start->q1 br2 Switch to NBS. NBS provides a controlled, low concentration of Br₂. q1->br2 No q2 What is the NBS stoichiometry? q1->q2 Yes stoich Adjust NBS to 1.0-1.05 eq. Ensure accurate weighing. q2->stoich >1.1 eq q3 How is NBS being added? q2->q3 1.0-1.05 eq addition Add NBS portion-wise or as a slow slurry over time. q3->addition All at once q4 What is the reaction temperature? q3->q4 Slowly temp Start at 0 °C and allow to warm slowly. Avoid high initial temperatures. q4->temp > RT purify Optimize Purification Protocol (See Q5) q4->purify Controlled (0 °C -> RT) G cluster_0 Enol Formation (Acid-Catalyzed) cluster_1 Bromination cluster_2 Undesired Over-bromination Pathway A N,N-Dibutylacetamide B Enol Intermediate A->B + H⁺ E This compound B->E + Br₂ B->E C NBS D Br₂ (low conc.) C->D + HBr G HBr (regenerates) E->G - H⁺ H Enolate of Mono-bromo Product (More Reactive) E->H + Base or - H⁺ E->H F Succinimide G->C Catalytic Cycle I 2,2-Dibromo Product H->I + Br₂

References

Technical Support Center: Quenching Unreacted 2-Bromo-N,N-dibutylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and quenching unreacted 2-Bromo-N,N-dibutylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work with this versatile but reactive compound. Here, we combine established chemical principles with field-proven insights to ensure the safety, efficiency, and success of your reactions.

Troubleshooting and Immediate Guidance

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is complete, but I have an excess of this compound. How can I safely and effectively quench it before work-up?

Answer: Quenching unreacted this compound, an electrophilic alkylating agent, is crucial for safety and to prevent interference with downstream processes.[1][2][3] The primary strategy is to introduce a nucleophile to consume the excess electrophile via a nucleophilic substitution reaction.[4] The choice of quenching agent depends on your reaction solvent, the scale of your reaction, and the nature of your desired product.

Here is a step-by-step guide for a general quenching procedure:

Experimental Protocol: General Quenching of this compound

  • Cool the Reaction Mixture: Before adding any quenching agent, cool your reaction mixture to 0 °C using an ice bath. This is a critical safety measure to control any potential exotherm from the quenching reaction.

  • Select and Prepare the Quenching Agent: Choose a suitable nucleophilic quenching agent. A summary of common choices is provided in the table below. For this general protocol, we will use a dilute aqueous solution of sodium bicarbonate (NaHCO₃). Prepare a 5% (w/v) aqueous solution of NaHCO₃.

  • Slow Addition of the Quenching Agent: Slowly add the 5% NaHCO₃ solution dropwise to your cooled reaction mixture with vigorous stirring. Monitor for any gas evolution (CO₂) or temperature increase. If the reaction becomes too vigorous, pause the addition and allow the mixture to cool.

  • Stir and Monitor: After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes. You can monitor the disappearance of the this compound spot by Thin Layer Chromatography (TLC) if a suitable visualization method is available.

  • Proceed to Work-up: Once the quenching is complete, you can proceed with your standard aqueous work-up, such as extraction with an organic solvent.[5]

Question 2: I've quenched my reaction, but now I'm having trouble separating my product from the quenching byproducts during purification. What can I do?

Answer: This is a common issue that arises from the choice of quenching agent. To minimize purification challenges, select a quenching agent that results in byproducts with significantly different properties (e.g., polarity, solubility) from your desired product.

  • If you used an amine-based quencher (e.g., diethylamine): The resulting tertiary amine byproduct will be basic. You can remove it by washing the organic layer with a dilute acidic solution, such as 1 M HCl.[6] The protonated amine salt will be water-soluble and partition into the aqueous layer.

  • If you used an alcohol or water as a quencher: The resulting hydroxy- or diol-acetamide byproducts may be polar. A standard aqueous work-up followed by silica gel column chromatography should effectively separate these from less polar products.

  • For future experiments, consider a scavenger resin: These are solid-supported quenching agents. After the reaction, the resin can be simply filtered off, leaving your product in solution and significantly simplifying the work-up.

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles and safety considerations for working with this compound.

FAQ 1: What are the primary safety concerns with this compound and how does quenching mitigate them?

Answer: this compound is classified as toxic if swallowed and causes severe skin burns and eye damage.[7][8] It may also cause respiratory irritation.[7][8] These hazards stem from its reactivity as an alkylating agent; it can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA.

Quenching is a critical safety step because it neutralizes the reactive electrophilic nature of the molecule. By reacting the excess this compound with a chosen nucleophile, you convert it into a less reactive, more stable compound before proceeding with work-up and purification, thereby minimizing the risk of accidental exposure and ensuring safe disposal of waste streams. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]

FAQ 2: How do I choose the most appropriate quenching agent for my specific reaction?

Answer: The ideal quenching agent should be readily available, inexpensive, and react quickly and selectively with the unreacted this compound without affecting your desired product. The byproducts of the quenching reaction should also be easily separable from your product.

Below is a table summarizing common quenching agents and their suitability for different scenarios:

Quenching AgentByproductAdvantagesDisadvantagesBest For
Water/Aqueous Base (e.g., NaHCO₃, Na₂CO₃) 2-Hydroxy-N,N-dibutylacetamideInexpensive, readily available, byproducts are often water-soluble.Can be slow; strong bases may cause hydrolysis of the amide or other sensitive functional groups.[12][13]General purpose, especially when the product is not base-sensitive.
Primary/Secondary Amines (e.g., Diethylamine, Morpholine) 2-(Dialkylamino)-N,N-dibutylacetamideFast and efficient reaction.Byproducts can be difficult to separate; amines are often volatile and have strong odors.When a rapid quench is needed and the product is stable to basic conditions.
Alcohols (e.g., Methanol, Isopropanol) 2-Alkoxy-N,N-dibutylacetamideRelatively mild; byproducts can sometimes be removed by distillation.Slower than amines; may require heating to go to completion.Reactions where the product is sensitive to water or strong bases.
Thiols (e.g., Mercaptoethanol) 2-(Alkylthio)-N,N-dibutylacetamideVery rapid and effective due to the high nucleophilicity of sulfur.Strong, unpleasant odor; byproducts may require specific purification techniques.When a very fast and efficient quench is paramount.

Decision-Making Workflow for Quenching Strategy

The following diagram illustrates a logical workflow for selecting an appropriate quenching strategy.

quenching_strategy start Reaction Complete Excess this compound Present product_sensitivity Is the product sensitive to water or base? start->product_sensitivity scale Reaction Scale? product_sensitivity->scale No alcohol Use Alcohol (e.g., Isopropanol) product_sensitivity->alcohol Yes amine_ok Is an amine byproduct acceptable/easily removable? scale->amine_ok Small Scale aq_base Use Aqueous Base (e.g., NaHCO₃) scale->aq_base Large Scale amine_ok->aq_base No amine Use Secondary Amine (e.g., Diethylamine) amine_ok->amine Yes workup Proceed to Aqueous Work-up aq_base->workup alcohol->workup thiol Consider Thiol (e.g., Mercaptoethanol) for rapid quenching amine->thiol If speed is critical amine->workup

Quenching Strategy Decision Workflow

References

Validation & Comparative

Cysteine Alkylation Showdown: A Comparative Guide to 2-Bromo-N,N-dibutylacetamide and Iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and irreversible modification of cysteine residues is a cornerstone of numerous experimental workflows. From preserving the primary structure of proteins for proteomic analysis to developing targeted covalent inhibitors, the choice of an alkylating agent is a critical decision that dictates experimental success. This guide provides an in-depth, objective comparison of two haloacetamide-based alkylating agents: the widely-used iodoacetamide and the less characterized 2-bromo-N,N-dibutylacetamide. By delving into their mechanisms, reactivity, and potential for off-target effects, this document aims to equip researchers with the necessary knowledge to make an informed choice for their specific application.

The Critical Role of Cysteine Alkylation

Cysteine, with its nucleophilic thiol (-SH) group, is a unique amino acid that plays a pivotal role in protein structure and function. The thiol group can exist in a reduced state or form disulfide bonds with other cysteine residues, which are crucial for protein folding and stability. In many experimental contexts, particularly in proteomics, it is essential to prevent the formation or reformation of these disulfide bonds to ensure accurate protein identification and characterization.[1][2] This is achieved through a two-step process of reduction and alkylation. First, a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) breaks the disulfide bonds. Subsequently, an alkylating agent is introduced to covalently modify the free thiols, preventing them from re-oxidizing.[3]

Mechanism of Action: A Tale of Two Halogens

Both iodoacetamide and this compound belong to the class of haloacetyl compounds and alkylate cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[4] The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. This results in the formation of a stable thioether bond and the displacement of the halide ion (iodide or bromide).[4]

Caption: General Sₙ2 mechanism for cysteine alkylation.

The key difference in the reactivity of these two compounds lies in the nature of the leaving group (iodide vs. bromide) and the substituents on the amide nitrogen.

Iodoacetamide: The Established Workhorse

Iodoacetamide (IAA) is a widely adopted reagent for cysteine alkylation in proteomics and biochemistry.[1] Its high reactivity and commercial availability have made it a staple in countless laboratories.

Reactivity and Specificity:

Iodide is an excellent leaving group, making iodoacetamide a highly reactive alkylating agent.[5] This high reactivity ensures efficient and complete alkylation of cysteine residues under standard proteomics conditions.[6] However, this reactivity is a double-edged sword. At higher concentrations, elevated pH, or longer incubation times, iodoacetamide can exhibit significant off-target reactivity with other nucleophilic amino acid residues.[1]

Common Off-Target Modifications:

  • Methionine: The sulfur atom in the methionine side chain can be alkylated.[1]

  • Histidine: The imidazole ring of histidine is susceptible to alkylation.[1]

  • Lysine: The ε-amino group of lysine can be modified.[1]

  • N-terminus: The free amino group at the N-terminus of a peptide or protein can also be a target.[1]

These side reactions can complicate data analysis in proteomics, potentially leading to misidentification of peptides and proteins.[1]

This compound: A Contender with Different Characteristics?

Direct experimental data on the use of this compound for cysteine alkylation in proteomics is scarce in the scientific literature. However, we can infer its potential performance based on the well-established principles of organic chemistry and data from related bromoacetamide compounds.

Expected Reactivity:

Bromide is a good leaving group, but generally less effective than iodide.[5] Consequently, this compound is expected to be less reactive than iodoacetamide. This lower reactivity could be advantageous in certain applications, potentially leading to greater selectivity for the highly nucleophilic cysteine thiols over other less reactive amino acid side chains. Studies comparing maleimide and bromoacetyl groups have shown that the reactivity of the bromoacetyl function is highly pH-dependent, increasing at more alkaline pH.[7][8]

The Influence of the N,N-dibutyl Groups:

The two butyl groups on the amide nitrogen are bulky and may introduce steric hindrance around the electrophilic carbon. This steric hindrance could further modulate the reactivity of the molecule, potentially slowing down the reaction rate compared to unsubstituted bromoacetamide. However, the primary determinant of reactivity in this class of compounds is the nature of the halogen.

Head-to-Head Comparison

The following table summarizes the key characteristics of iodoacetamide and the expected properties of this compound.

FeatureIodoacetamideThis compound (Inferred)
Primary Target Cysteine (thiol group)Cysteine (thiol group)
Reaction Mechanism SN2SN2
Leaving Group IodideBromide
Relative Reactivity HighModerate
Known Off-Target Residues Methionine, Lysine, Histidine, N-terminus[1]Expected to be similar to other bromoacetamides (Methionine, Histidine, Lysine) but potentially with a lower incidence due to reduced reactivity.
Optimal pH Neutral to slightly basic (pH 7.0-8.5)[1]Likely slightly basic (pH 8.0-9.0) to enhance thiolate nucleophilicity and overcome lower intrinsic reactivity.[7]
Key Advantages High reactivity, well-established protocols.Potentially higher selectivity for cysteine, reduced off-target modifications.
Key Disadvantages Prone to off-target modifications.Lack of established protocols and direct comparative data, potentially slower reaction times requiring optimization.

Experimental Protocols

Detailed and reproducible protocols are essential for achieving consistent results. Below are a standard in-solution alkylation protocol for iodoacetamide and a proposed, adaptable protocol for this compound.

Protocol 1: Cysteine Alkylation with Iodoacetamide

This is a standard protocol for preparing protein samples for mass spectrometry.[9]

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 0.5 M Dithiothreitol (DTT)

  • Alkylation reagent: 0.5 M Iodoacetamide (IAA) in buffer (prepare fresh and protect from light)

  • Quenching reagent: 0.5 M DTT

Procedure:

  • Reduction: To your protein solution, add the 0.5 M DTT stock to a final concentration of 5 mM. Incubate for 30-60 minutes at 37°C.

  • Alkylation: Cool the sample to room temperature. Add the freshly prepared 0.5 M iodoacetamide solution to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add 0.5 M DTT to a final concentration of 10 mM to quench any unreacted iodoacetamide. Incubate for 15 minutes at room temperature in the dark.

  • The sample is now ready for downstream processing, such as digestion with trypsin.

Iodoacetamide Workflow start Protein Sample (with disulfide bonds) reduction Reduction (e.g., 5 mM DTT, 37°C, 30-60 min) start->reduction alkylation Alkylation (15 mM IAA, RT, 30 min, dark) reduction->alkylation quenching Quenching (10 mM DTT, RT, 15 min, dark) alkylation->quenching end Downstream Processing (e.g., Trypsin Digestion) quenching->end caption Figure 2. Standard workflow for cysteine alkylation with iodoacetamide.

Caption: Standard workflow for cysteine alkylation with iodoacetamide.

Protocol 2: Proposed Cysteine Alkylation with this compound

Due to the lack of established protocols, the following is a proposed starting point that will likely require optimization for your specific protein and experimental goals.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 0.5 M Dithiothreitol (DTT)

  • Alkylation reagent: Stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO). The concentration should be determined based on desired final concentration and solubility.

  • Quenching reagent: 0.5 M DTT or L-cysteine solution.

Procedure:

  • Reduction: Follow the same procedure as for iodoacetamide (Protocol 1, Step 1).

  • Alkylation (Optimization Required):

    • Concentration: Start with a final concentration in the range of 20-50 mM. This may need to be adjusted based on reaction efficiency.

    • pH: Ensure the final pH of the reaction mixture is between 8.0 and 9.0 to facilitate the reaction.

    • Incubation: Incubate at room temperature in the dark. Initial incubation time could be 1-2 hours. The reaction progress should be monitored if possible.

  • Quenching: Quench the reaction by adding DTT or L-cysteine to a final concentration sufficient to react with the excess bromo-compound. Incubate for 15-30 minutes at room temperature.

  • Proceed to downstream processing.

Concluding Remarks and Future Perspectives

Iodoacetamide remains the gold standard for routine cysteine alkylation due to its high reactivity and the wealth of available protocols. Its propensity for off-target modifications is a known drawback that can be mitigated through careful control of reaction conditions.

This compound, while not extensively studied in this context, presents an intriguing alternative. Based on fundamental chemical principles, it is expected to be less reactive than iodoacetamide, which could translate to higher selectivity for cysteine residues and fewer off-target effects. The presence of the N,N-dibutyl groups may further modulate its reactivity through steric hindrance.

For researchers encountering issues with off-target modifications using iodoacetamide, or for those developing highly specific covalent probes, exploring the use of this compound could be a worthwhile endeavor. However, it is crucial to acknowledge the current lack of direct comparative data and the necessity for thorough optimization of reaction conditions. Further studies directly comparing the kinetics, efficiency, and off-target profiles of these two reagents are needed to fully elucidate their respective advantages and disadvantages in the field of protein chemistry.

References

A Comparative Guide to the Reactivity of 2-Bromo-N,N-dibutylacetamide and Other Alpha-Haloacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of α-Haloacetamides in Covalent Chemistry

Alpha-haloacetamides are a pivotal class of electrophilic reagents widely employed by researchers in drug development and chemical biology. Their utility lies in their capacity to form stable covalent bonds with nucleophilic residues on biomolecules, most notably the thiol group of cysteine. This reactivity makes them invaluable as warheads for targeted covalent inhibitors (TCIs), components of antibody-drug conjugates (ADCs), and as probes for activity-based protein profiling (ABPP).

The reactivity of an α-haloacetamide is a finely tunable parameter that dictates its efficacy and selectivity. A highly reactive agent may lead to off-target effects, while one with insufficient reactivity may not achieve the desired level of target engagement. This guide provides a detailed comparison of the reactivity of 2-Bromo-N,N-dibutylacetamide with other commonly used α-haloacetamides, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their specific applications.

The Underlying Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The reaction of α-haloacetamides with nucleophiles, such as the thiolate anion of a cysteine residue, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a concerted, single-step process where the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous departure of the halide leaving group.[1]

The rate of this reaction is dependent on the concentrations of both the α-haloacetamide and the nucleophile. Several key factors influence the kinetics of this reaction:

  • The Nature of the Halogen: The leaving group ability of the halide is a primary determinant of reactivity.

  • Steric Hindrance: The size of the substituents on the amide nitrogen can influence the accessibility of the electrophilic carbon.

  • Electronic Effects: The electronic properties of the substituents can modulate the electrophilicity of the α-carbon.

Comparative Reactivity Analysis

The reactivity of α-haloacetamides is principally governed by the identity of the halogen atom at the α-position. The strength of the carbon-halogen bond and the stability of the resulting halide anion as a leaving group are the determining factors.

The Halogen's Influence: A Clear Trend in Reactivity

The established trend for leaving group ability among the halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[2] This order is inversely related to the basicity of the halide ion; weaker bases are better leaving groups.[2] Consequently, the reactivity of α-haloacetamides follows the order:

α-Iodoacetamides > α-Bromoacetamides > α-Chloroacetamides

This trend is a direct consequence of the decreasing strength of the carbon-halogen bond as one moves down the halogen group. The C-I bond is the longest and weakest, making iodide the best leaving group. Conversely, the C-Cl bond is stronger, resulting in lower reactivity for chloroacetamides.

HalogenBond Strength (kJ/mol)Leaving Group AbilityRelative Reactivity
Iodo (I)~228ExcellentHighest
Bromo (Br)~285GoodIntermediate
Chloro (Cl)~340ModerateLowest

Table 1: General comparison of α-haloacetamide reactivity based on the halogen.

Experimental data from bioconjugation studies consistently demonstrates this reactivity trend. For instance, α-bromoacetamides react significantly faster with thiols than their α-chloroacetamide counterparts under identical conditions.[1] This heightened reactivity of bromoacetamides allows for the use of lower concentrations or shorter reaction times to achieve the same level of modification.

The Role of N-Substituents: A Case Study of this compound

This compound, with its two butyl chains on the amide nitrogen, introduces steric bulk around the reactive center.[3] While direct kinetic comparisons with less sterically hindered α-bromoacetamides like 2-bromo-N,N-dimethylacetamide are not extensively documented in a single comparative study, general principles of SN2 reactions suggest that increased steric hindrance can slow the reaction rate.

The bulky N,N-dibutyl groups can partially shield the α-carbon from the approaching nucleophile, potentially leading to a moderately decreased reaction rate compared to smaller N,N-dialkyl-substituted analogues. However, it is important to note that this effect is often secondary to the dominant influence of the halogen leaving group.

Experimental Protocols for Comparative Reactivity Assessment

To empirically determine the relative reactivity of different α-haloacetamides, a standardized kinetic assay is essential. A common method involves monitoring the reaction with a model thiol, such as glutathione (GSH), using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).

Protocol: Comparative Kinetic Analysis of α-Haloacetamides with Glutathione

Objective: To determine the second-order rate constants for the reaction of this compound and other α-haloacetamides with glutathione.

Materials:

  • This compound

  • 2-Chloro-N,N-dibutylacetamide (for comparison)

  • 2-Iodo-N,N-dibutylacetamide (for comparison)

  • Glutathione (GSH)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic Acid

  • HPLC or LC/MS system with a C18 column

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each α-haloacetamide in acetonitrile.

    • Prepare a 20 mM stock solution of glutathione in PBS (pH 7.4).

  • Reaction Setup:

    • In a temperature-controlled autosampler vial (e.g., at 25°C), combine 50 µL of the 20 mM GSH stock solution with 900 µL of PBS.

    • Initiate the reaction by adding 50 µL of a 10 mM α-haloacetamide stock solution. The final concentrations will be 1 mM GSH and 0.5 mM α-haloacetamide.

  • Data Acquisition:

    • Immediately begin monitoring the reaction by injecting aliquots onto the HPLC or LC/MS system at regular time intervals (e.g., every 2 minutes for 30-60 minutes).

    • Use a suitable gradient of water/acetonitrile with 0.1% formic acid to separate the starting materials and the product.

    • Monitor the disappearance of the α-haloacetamide peak and the appearance of the glutathione conjugate peak.

  • Data Analysis:

    • Plot the concentration of the remaining α-haloacetamide versus time.

    • Calculate the pseudo-first-order rate constant (kobs) from the slope of the natural logarithm of the concentration versus time.

    • Determine the second-order rate constant (k2) by dividing kobs by the concentration of glutathione.

Caption: Workflow for the comparative kinetic analysis of α-haloacetamides.

Visualization of the SN2 Reaction Mechanism

The SN2 reaction mechanism is a fundamental concept in understanding the reactivity of α-haloacetamides. The following diagram illustrates the key steps involved.

Caption: Generalized SN2 mechanism for the reaction of an α-haloacetamide with a nucleophile.

Conclusion and Practical Implications

The choice of an α-haloacetamide for a specific application is a critical decision that requires a balance between reactivity and selectivity. This guide has highlighted the key factors that govern the reactivity of these compounds, with a particular focus on the role of the halogen.

  • For rapid and efficient labeling , where high reactivity is desired, α-iodoacetamides are the reagents of choice.

  • For applications requiring a balance of reactivity and stability , such as in the development of targeted covalent inhibitors, α-bromoacetamides like this compound offer a versatile option.

  • When a lower reactivity is necessary to achieve greater selectivity , α-chloroacetamides may be more suitable, although this often comes at the cost of longer reaction times or the need for higher concentrations.

The steric bulk of the N-substituents, as seen in this compound, can provide an additional level of tuning for the reactivity profile. Researchers are encouraged to use the experimental protocols outlined in this guide to empirically determine the optimal α-haloacetamide for their specific biological system and experimental goals.

References

A Senior Application Scientist's Guide to the Mass Spectrometry-Based Validation of Protein Alkylation by 2-Bromo-N,N-dibutylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation and comparative analysis of protein alkylating agents, with a focus on the uncharacterized reagent 2-Bromo-N,N-dibutylacetamide (BDA) . As researchers, scientists, and drug development professionals, our protocols must be built on a foundation of mechanistic understanding and rigorous validation. The selection of an alkylating agent in a proteomics workflow is a critical decision that profoundly impacts data quality by ensuring complete denaturation and preventing artefactual disulfide bonding.

While iodoacetamide (IAA) is the industry workhorse, its known off-target reactivities necessitate the exploration of alternatives. This document does not present pre-existing performance data for BDA, as none exists in the peer-reviewed literature to date. Instead, we provide the intellectual and practical framework to perform this validation in your own laboratory. We will compare the theoretical properties of BDA against the experimentally determined performance of established haloacetamides—iodoacetamide (IAA) and chloroacetamide (CAA)—grounding our discussion in chemical principles and published quantitative data.

The Chemistry of Cysteine Alkylation: A Mechanistic Overview

In bottom-up proteomics, the reduction of disulfide bonds is a mandatory step to ensure proteins are fully denatured and accessible to proteolytic enzymes. The resulting free cysteine thiols (-SH) are highly reactive and must be irreversibly capped to prevent re-oxidation and disulfide bond reformation. This is the primary role of an alkylating agent.

Haloacetamides, the class of reagents that includes IAA, CAA, and our compound of interest, BDA, react with the nucleophilic thiol group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction .[1] The deprotonated thiolate anion (S⁻), which is more prevalent at basic pH (typically pH 8-8.5), acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the halogen. This forms a stable thioether bond and displaces the halide ion (I⁻, Br⁻, or Cl⁻).

The efficiency of this reaction is governed by two key factors:

  • The Leaving Group: The stability of the halide anion determines the reaction rate. Iodide (I⁻) is the best leaving group, followed by bromide (Br⁻), and then chloride (Cl⁻). This establishes a clear reactivity trend: Iodoacetamide > Bromoacetamide > Chloroacetamide .[2]

  • Steric Hindrance: The accessibility of the electrophilic carbon to the cysteine thiol can be impeded by bulky substituents on the acetamide nitrogen. This is a critical consideration for BDA, which features two butyl chains.

Below is a diagram illustrating the SN2 mechanism for haloacetamide reagents.

Caption: SN2 mechanism of cysteine alkylation by a haloacetamide.

Performance Comparison: BDA (Theoretical) vs. IAA & CAA (Experimental)

The ideal alkylating agent exhibits high reactivity towards cysteine thiols while minimizing modifications on other nucleophilic amino acid residues. These "off-target" reactions can complicate mass spectra and lead to erroneous peptide identifications. Based on published data, we can construct a performance matrix for IAA and CAA and extrapolate the expected behavior of BDA.

On-Target Reactivity: Cysteine Alkylation

Based on the leaving group effect, BDA's reactivity is expected to be intermediate between that of IAA and CAA. However, the two bulky N-butyl groups on BDA likely introduce significant steric hindrance , which could decrease the reaction rate compared to the unsubstituted IAA and CAA.[2] This may necessitate longer incubation times or higher concentrations to achieve complete alkylation, which in turn could increase the risk of side reactions.

Off-Target Reactivity: A Quantitative Comparison

Side reactions primarily occur on other nucleophilic sites, including the N-terminus of peptides and the side chains of Methionine (Met), Lysine (Lys), Histidine (His), Aspartic Acid (Asp), and Glutamic Acid (Glu).[3] Iodine-containing reagents like IAA are known to be particularly aggressive in modifying methionine.[4][5]

Table 1: Quantitative Comparison of Off-Target Modifications by Haloacetamides

Performance MetricIodoacetamide (IAA)Chloroacetamide (CAA)This compound (BDA) (Theoretical)
Cysteine Alkylation Efficiency >99%>97%[4]Expected: High, but potentially slower due to steric hindrance.
Primary Off-Target Methionine (Met)[4]Peptide N-terminus, Lysine (Lys)[6]Expected: Methionine, similar to other bromoacetamides.
Met Modification Rate High (~9-fold more Met-modified PSMs lost vs. non-iodine reagents)[5]Low[4]Expected: Moderate to High. Bromoacetamides are known to modify Met, but potentially less than IAA.
N-Terminus Modification Rate Low (92 ± 8 peptides in one study)[3]Moderate (Higher than IAA)Expected: Low to Moderate.
Lysine Modification Rate Low[3]Moderate (Higher than IAA)[6]Expected: Low to Moderate.
Other Side Effects Can cause neutral loss in MS/MS of Met-containing peptides.[4]Can cause significant Met oxidation (~40% of Met-peptides in one study).[7]Unknown. The bulky butyl groups might influence fragmentation patterns.
Commercial Availability Readily AvailableReadily AvailableCommercially available from multiple vendors.[7][8][9][10]

Data synthesized from multiple studies under various conditions. Absolute numbers can vary, but relative trends are consistent.

This table highlights the critical trade-offs. IAA is highly efficient but comes at the cost of significant methionine side reactions. CAA reduces these Met-related issues but can be less efficient and may increase other off-target modifications and induce methionine oxidation.[7] BDA is predicted to sit in a middle ground of reactivity, but its bulky nature is a unique variable that requires empirical validation.

A Self-Validating Protocol for Comparing Alkylating Agents

To objectively assess BDA against IAA and CAA, a controlled, parallel experiment is required. The following protocol is designed to generate quantitative, comparable data on alkylation efficiency and specificity. The core principle is to treat identical aliquots of a complex protein lysate with each of the three reagents and analyze the results by LC-MS/MS.

Experimental Workflow Diagram

Validation_Workflow cluster_prep Sample Preparation cluster_alkylation Parallel Alkylation cluster_digest Digestion & Cleanup cluster_analysis MS Analysis & Data Processing Lysate Complex Protein Lysate (e.g., HeLa cell extract) Denature Denature (8M Urea) Lysate->Denature Reduce Reduce Disulfide Bonds (5 mM DTT, 56°C, 30 min) Denature->Reduce Split Split into 3 Aliquots Reduce->Split Alk_BDA Alkylate with BDA (15 mM, RT, 30 min, dark) Split->Alk_BDA Aliquot 1 Alk_IAA Alkylate with IAA (15 mM, RT, 30 min, dark) Split->Alk_IAA Aliquot 2 Alk_CAA Alkylate with CAA (15 mM, RT, 30 min, dark) Split->Alk_CAA Aliquot 3 Quench Quench Reaction (add 5 mM DTT) Alk_BDA->Quench Alk_IAA->Quench Alk_CAA->Quench Dilute Dilute Urea (< 1.5 M) Quench->Dilute Digest Tryptic Digest (37°C, overnight) Dilute->Digest Desalt Desalt Peptides (C18 StageTip) Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Search Database Search (with variable modifications) LCMS->Search Quantify Quantify On- & Off-Target Modifications Search->Quantify

Caption: Workflow for the comparative validation of alkylating agents.

Detailed Step-by-Step Methodology

Reagents & Materials:

  • Complex protein lysate (e.g., HeLa S3 cells)

  • Urea, sequencing grade

  • Ammonium Bicarbonate (AmBic)

  • Dithiothreitol (DTT)

  • This compound (BDA)

  • Iodoacetamide (IAA)

  • 2-Chloroacetamide (CAA)

  • Trypsin, MS-grade

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • C18 StageTips or equivalent for desalting

Protocol:

  • Protein Solubilization and Reduction: a. Resuspend a protein pellet or concentrated lysate in 8 M Urea, 100 mM AmBic, pH 8.5 to a final concentration of 1-2 mg/mL. b. Add DTT to a final concentration of 5 mM. c. Incubate for 30 minutes at 56°C to reduce all disulfide bonds. d. Allow the sample to cool to room temperature.

  • Parallel Alkylation: a. Divide the reduced lysate into three equal aliquots in separate microcentrifuge tubes. b. Prepare fresh 150 mM stock solutions of BDA, IAA, and CAA in 100 mM AmBic. Protect the IAA solution from light. c. To the respective tubes, add the alkylating agent stock solution to a final concentration of 15 mM. d. Incubate for 30 minutes at room temperature in the dark.

  • Quenching and Digestion: a. Quench the alkylation reaction in all three tubes by adding DTT to an additional final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark. b. Dilute each sample at least 5-fold with 100 mM AmBic to reduce the urea concentration to below 1.5 M. c. Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w). d. Incubate overnight at 37°C.

  • Sample Cleanup: a. Stop the digestion by adding formic acid to a final concentration of 1%. b. Desalt the peptides using a C18 StageTip protocol. c. Dry the eluted peptides in a vacuum centrifuge and store at -80°C until analysis.

Mass Spectrometry and Data Analysis: Quantifying Performance

The dried peptides from each condition (BDA, IAA, CAA) should be reconstituted in 0.1% formic acid and analyzed by LC-MS/MS on a high-resolution Orbitrap mass spectrometer.

Data Acquisition

A standard data-dependent acquisition (DDA) method is suitable. Acquire a high-resolution MS1 scan followed by MS/MS scans on the top 15-20 most intense precursor ions. Use a normalized collision energy (HCD) of ~28.

Database Search and Analysis

This is the most critical part of the validation. Perform a database search (e.g., using MaxQuant, Proteome Discoverer, or similar software) against a relevant protein database (e.g., human UniProt). The key is to specify the expected modifications as variable modifications .

Table 2: Mass Shifts for Database Search Variable Modifications

ModificationTarget Residue(s)Monoisotopic Mass Shift (Da)Reagent Causing Modification
Carbamidomethyl Cys (C)+57.02146IAA, CAA
Dibutylcarbamoylmethyl Cys (C)+169.14392BDA
CarbamidomethylMet, Lys, His, Asp, Glu, N-Terminus+57.02146IAA, CAA
DibutylcarbamoylmethylMet, Lys, His, Asp, Glu, N-Terminus+169.14392BDA
Oxidation Met (M)+15.99491All (potential artifact)
Unmodified (Free Thiol) Cys (C)0Incomplete Alkylation

Note: The modifications for BDA, IAA, and CAA should be searched in their respective raw files.

Key Metrics to Extract and Compare
  • Alkylation Efficiency: For each reagent, calculate the percentage of all identified cysteine-containing peptides that carry the correct alkylation mark.

    • Efficiency (%) = (Number of correctly alkylated Cys peptides) / (Total number of identified Cys peptides) * 100

  • Missed Cysteine Peptides: Compare the number of cysteine-containing peptides that were identified in one condition but not another. A reagent causing significant side reactions may lead to fewer overall peptide identifications.

  • Off-Target Modification Rate: For each reagent, quantify the number and percentage of identified peptides that contain off-target modifications on Met, Lys, the N-terminus, etc.

  • Methionine Oxidation Rate: Specifically compare the percentage of methionine-containing peptides that are oxidized in each condition. This is a known side effect of CAA.[7]

Conclusion and Recommendations

The choice of an alkylating agent is a balance between reaction efficiency and specificity. While iodoacetamide remains the gold standard for its rapid and complete reaction with cysteines, its propensity for off-target methionine modification is a significant drawback. Chloroacetamide offers an alternative with fewer methionine-related issues but may be less efficient and can induce methionine oxidation.[6][7]

Our theoretical analysis suggests that This compound (BDA) , due to its bromo- leaving group, will have a reactivity intermediate between IAA and CAA. However, its bulky N,N-dibutyl groups introduce steric hindrance, a factor that could potentially decrease its on-target reaction rate while simultaneously improving its specificity by preventing reactions at more sterically constrained off-target sites. This hypothesis can only be confirmed through the rigorous, self-validating experimental workflow detailed in this guide.

By systematically comparing peptide identification rates, on-target efficiency, and off-target modification profiles, researchers can generate the necessary data to make an informed, evidence-based decision on whether BDA, or any other novel alkylating agent, offers a tangible advantage over established reagents for their specific proteomic applications.

References

Navigating Cysteine Alkylation: A Comparative Guide to 2-Bromo-N,N-dibutylacetamide and its Alternatives for Peptide Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in proteomics and peptide analysis, the strategic modification of cysteine residues is a foundational step for robust and reproducible results. The alkylation of cysteine's reactive thiol group is critical for preventing disulfide bond reformation, ensuring complete protein denaturation, and enabling accurate analysis by mass spectrometry (MS).[1][2] While iodoacetamide (IAA) has long been the workhorse of the field, the diverse landscape of biological matrices and analytical challenges necessitates a broader toolkit of alkylating agents.

This guide provides an in-depth comparison of 2-Bromo-N,N-dibutylacetamide, a hydrophobic bromoacetamide derivative, with its more conventional counterparts, iodoacetamide (IAA) and chloroacetamide (CAA). We will explore the underlying chemistry, compare performance based on available data and chemical principles, and provide actionable protocols for implementation in your research workflows.

The Chemistry of Covalent Modification: An S_N2 Mechanism

The alkylation of cysteine residues by haloacetamide reagents, including this compound, iodoacetamide, and chloroacetamide, proceeds via a bimolecular nucleophilic substitution (S_N2) reaction.[3] The process is initiated by the deprotonated thiol group (thiolate) of a cysteine residue, which acts as a potent nucleophile. This thiolate attacks the electrophilic carbon atom adjacent to the halogen, leading to the formation of a stable thioether bond and the displacement of the halide ion (I⁻, Br⁻, or Cl⁻).

This covalent modification is essentially irreversible under typical proteomics workflow conditions, effectively "capping" the cysteine and preventing its re-oxidation. The efficiency of this reaction is influenced by factors such as pH, temperature, and the intrinsic reactivity of the alkylating agent, which is largely determined by the nature of the halogen leaving group (I > Br > Cl).[1]

Figure 1: S_N2 mechanism for cysteine alkylation by haloacetamides.

The Established Standard: Iodoacetamide (IAA)

Iodoacetamide is the most widely used alkylating agent in proteomics.[4] Its popularity stems from its high reactivity, ensuring rapid and efficient modification of cysteine residues. However, this high reactivity is a double-edged sword.

Advantages:

  • High Reactivity: The iodine atom is an excellent leaving group, making IAA highly reactive and the alkylation reaction fast.

  • Extensive Literature: Its use is well-documented, providing a wealth of established protocols and expected outcomes.

Disadvantages:

  • Off-Target Modifications: The high reactivity of IAA can lead to the alkylation of other nucleophilic residues, such as methionine, lysine, histidine, and even the peptide N-terminus.[2] This can complicate data analysis and potentially interfere with subsequent experimental steps, like lysine-targeted labeling.

  • Light Sensitivity: IAA solutions are sensitive to light and should be prepared fresh to avoid degradation.

A Milder Alternative: Chloroacetamide (CAA)

Chloroacetamide is a less reactive alternative to IAA. The chloride ion is a less effective leaving group than iodide, resulting in a slower reaction.

Advantages:

  • Reduced Off-Target Reactions: Its lower reactivity can lead to fewer off-target modifications compared to IAA.[5]

  • Higher Stability: CAA is generally more stable than IAA.

Disadvantages:

  • Slower Reaction Rate: Complete alkylation may require longer incubation times or higher temperatures.

  • Potential for Increased Methionine Oxidation: Some studies have reported that CAA can lead to a higher incidence of methionine oxidation compared to IAA, which is another undesirable side reaction.[4]

A Hydrophobic Challenger: this compound

This compound is a less common alkylating agent that introduces a significant hydrophobic character due to its two butyl chains. While direct, extensive comparative studies in proteomics are limited, we can infer its properties based on its structure and the known chemistry of bromoacetamides.

Projected Advantages:

  • High Reactivity: With bromine as the leaving group, its reactivity is expected to be high, comparable to or slightly less than that of iodoacetamide.

  • Increased Hydrophobicity: The N,N-dibutyl groups significantly increase the hydrophobicity of the resulting adduct. This could be advantageous for:

    • Improving Reverse-Phase Chromatography (RPC) Retention: Highly hydrophilic peptides, which are often poorly retained on RPC columns, may see improved retention and peak shape after modification.

    • Enhancing MS Ionization: Increased hydrophobicity can improve the ionization efficiency of peptides during electrospray ionization (ESI), potentially leading to enhanced signal intensity.

  • Targeting Proteins in Hydrophobic Environments: This reagent may offer advantages for studying proteins within membranes or other hydrophobic cellular compartments.

Potential Considerations:

  • Steric Hindrance: The bulky dibutyl groups might sterically hinder the alkylation of cysteine residues located in structurally constrained regions of a protein, potentially leading to incomplete modification.

  • Solubility: The hydrophobicity of the reagent may require co-solvents like acetonitrile (ACN) or methanol (MeOH) for efficient solubilization in aqueous buffers.

  • Off-Target Reactions: As a reactive bromoacetamide, it is still expected to exhibit off-target reactivity with other nucleophilic amino acids, similar to IAA.

Comparative Performance Analysis

The following table summarizes the key characteristics of iodoacetamide, chloroacetamide, and this compound. Note that the properties for this compound are largely projected based on chemical principles due to a lack of direct comparative proteomics data in the literature.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)This compound
Mass Addition (Monoisotopic) +57.021 Da+57.021 Da+169.115 Da
Primary Target CysteineCysteineCysteine
Relative Reactivity HighModerateHigh (Projected)
Optimal pH 7.0 - 8.57.5 - 9.07.0 - 8.5 (Projected)
Known Off-Target Residues Methionine, Lysine, Histidine, N-terminus[2]Fewer than IAA, but can increase Met oxidation[4][5]Expected to be similar to other bromoacetamides (Met, Lys, His)
Key Advantage Fast and efficient; widely documentedReduced off-target alkylationIntroduces hydrophobicity; potential for improved LC-MS performance
Key Disadvantage High potential for off-target modificationsSlower reaction kineticsPotential for steric hindrance; lack of established protocols

Experimental Workflow & Protocols

A robust experimental design is crucial for achieving complete and specific alkylation. The following section details a generalized in-solution alkylation protocol that can be adapted for each of the discussed reagents. A self-validating system includes control samples (e.g., no alkylating agent) and thorough downstream analysis to confirm modification efficiency and identify any side-reactions.

Alkylation_Workflow Protein 1. Protein Solubilization & Denaturation Reduction 2. Reduction of Disulfides (e.g., DTT, TCEP) Protein->Reduction Alkylation 3. Alkylation (IAA, CAA, or Bromo-dibutylacetamide) Reduction->Alkylation Quenching 4. Quenching (e.g., DTT) Alkylation->Quenching Digestion 5. Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion Cleanup 6. Peptide Cleanup (e.g., C18 Desalting) Digestion->Cleanup Analysis 7. LC-MS/MS Analysis Cleanup->Analysis

Figure 2: Standard workflow for in-solution protein alkylation and analysis.
Detailed Protocol: In-Solution Alkylation

This protocol is designed for approximately 100 µg of protein and can be scaled accordingly.

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5). Ensure the protein is fully solubilized.

  • Reduction:

    • Add a reducing agent to break disulfide bonds. A common choice is Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate the sample at 56°C for 30-60 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Crucial Step: Perform this step in the dark to prevent the degradation of haloacetamide reagents.

    • Prepare a fresh stock solution of the alkylating agent (e.g., 500 mM IAA in buffer, or 500 mM this compound in ACN).

    • Add the alkylating agent to the protein solution to a final concentration of 20-25 mM (a ~2-fold molar excess over the reducing agent).

    • Incubate at room temperature for 30-45 minutes in the dark.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 10 mM to react with any excess alkylating agent.

    • Incubate at room temperature for 15 minutes in the dark.

  • Sample Preparation for Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the concentration of the denaturant to <1 M urea or <0.5 M guanidine hydrochloride. This is critical for optimal enzyme activity.

  • Enzymatic Digestion:

    • Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight (12-16 hours) at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents before MS analysis.

Characterization of Adducts by Mass Spectrometry

The final and most critical step is the characterization of the alkylated peptides. High-resolution mass spectrometry is the tool of choice for this analysis.

  • Precursor Mass Shift: The first piece of evidence is the mass shift in the MS1 spectrum. The covalent attachment of the alkylating group to a cysteine-containing peptide will increase its monoisotopic mass by a specific amount:

    • IAA/CAA: +57.021 Da (Carboxyamidomethylation)

    • This compound: +169.115 Da (Dibutylacetamidation)

  • Tandem MS (MS/MS) Analysis: To confirm the site of modification, the precursor ion corresponding to the adducted peptide is isolated and fragmented.

    • In the resulting MS/MS spectrum, the fragment ions (typically b- and y-ions) that contain the modified cysteine residue will show a corresponding mass shift.

    • This allows for the unambiguous localization of the adduct to a specific cysteine within the peptide sequence.

    • Database search algorithms must be configured to include these specific mass shifts as variable modifications on cysteine residues to ensure correct identification.

Conclusion and Recommendations

The choice of an alkylating agent is a critical decision in the design of proteomics experiments.

  • Iodoacetamide (IAA) remains the go-to reagent for general applications due to its high reactivity and extensive documentation. However, users must be vigilant for off-target modifications.

  • Chloroacetamide (CAA) offers a milder alternative when minimizing side reactions is a primary concern, though at the cost of reaction speed.

  • This compound presents an intriguing, albeit less characterized, option for specific applications. Its inherent hydrophobicity may provide significant advantages in the analysis of challenging hydrophilic peptides or membrane proteins. Researchers choosing this reagent should be prepared to perform optimization experiments to account for potential steric hindrance and solubility issues.

Ultimately, the optimal alkylating agent depends on the specific goals of the experiment, the nature of the protein sample, and the analytical platform being used. By understanding the chemical principles and potential trade-offs of each reagent, researchers can make informed decisions to enhance the quality and depth of their proteomic analyses.

References

A Senior Application Scientist's Guide to N-substituted 2-bromoacetamides in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and complete alkylation of cysteine residues is a critical step in mass spectrometry-based proteomics workflows. This process, known as S-alkylation, prevents the reformation of disulfide bonds after reduction, ensuring proper protein unfolding and enhancing enzymatic digestion efficiency.[1] Furthermore, consistent alkylation is paramount for accurate peptide identification and quantification.[1] Among the diverse arsenal of alkylating agents, N-substituted 2-bromoacetamides represent a versatile class of reagents. This guide provides a comparative analysis of these compounds, their performance against common alternatives, and detailed protocols to empower researchers in making informed decisions for their experimental designs.

The Indispensable Role of Cysteine Alkylation in Proteomics

Proteins are complex, three-dimensional structures often stabilized by disulfide bonds between cysteine residues. To analyze these proteins by mass spectrometry, they must first be denatured and digested into smaller peptides. This process begins with the reduction of disulfide bonds to free sulfhydryl (-SH) groups. However, these groups are highly reactive and can readily re-oxidize, hindering enzymatic access and leading to incomplete digestion and ambiguous peptide identification.

Alkylation irreversibly caps these sulfhydryl groups, typically forming a stable thioether bond.[1] This "capping" is a crucial step that ensures the reduced state of the protein is maintained throughout the sample preparation workflow.[1] An ideal alkylating agent should exhibit high reactivity and specificity towards cysteine residues, minimizing off-target modifications that can complicate data analysis.

N-substituted 2-bromoacetamides: A Closer Look

N-substituted 2-bromoacetamides are a class of haloacetamide reagents that react with the nucleophilic thiol group of cysteine residues via a nucleophilic substitution reaction. The general structure consists of a bromoacetyl group, which is the reactive moiety, and a variable N-substituent that can be tailored to introduce specific properties.

The reactivity of haloacetamides is influenced by the nature of the halogen leaving group, with the general trend being Iodo > Bromo > Chloro.[2] While iodoacetamide (IAA) is the most commonly used alkylating agent due to its high reactivity, 2-bromoacetamide and its derivatives offer a balance of reactivity and stability, making them valuable tools in the proteomics toolbox.[3]

The N-substituent on the acetamide can be modified to introduce additional functionalities. For example, incorporating a terminal alkyne or azide group allows for subsequent "click chemistry" reactions, enabling the attachment of reporter tags for enrichment or visualization.

Comparative Analysis: N-substituted 2-bromoacetamides vs. Alternatives

The selection of an appropriate alkylating agent is a critical decision that can significantly impact the quality of proteomic data. Here, we compare N-substituted 2-bromoacetamides with other commonly used reagents.

Reagent ClassExample(s)ReactivitySpecificityKey AdvantagesKey Disadvantages
Iodoacetamides Iodoacetamide (IAA), Iodoacetic Acid (IAA acid)Very HighModerateFast reaction kinetics.Prone to off-target modifications (Met, Lys, His, N-terminus).[4][5][6] Light-sensitive. Can cause significant methionine modification.[4][6]
Bromoacetamides 2-Bromoacetamide, N-substituted 2-bromoacetamidesHighGoodGood balance of reactivity and specificity.[3] N-substituents allow for functionalization.Can still exhibit some off-target alkylation.
Chloroacetamides 2-Chloroacetamide (CAA)ModerateHighGenerally higher specificity and fewer off-target reactions than IAA.[7][8][9]Slower reaction kinetics. Can induce significant methionine oxidation.[7][8][9]
Maleimides N-ethylmaleimide (NEM)Very HighHighHighly specific for cysteines at neutral pH.[10]Can undergo hydrolysis. Potential for side reactions at higher pH.[10]

Causality Behind Experimental Choices:

  • Why choose a bromoacetamide over an iodoacetamide? While iodoacetamide is faster, its higher reactivity can lead to a greater degree of undesirable side reactions, particularly the alkylation of methionine residues.[4][5][6] This can complicate spectral interpretation and potentially lead to misidentification of peptides. Bromoacetamides offer a more controlled reaction, reducing the incidence of these off-target modifications.

  • The chloroacetamide compromise: Chloroacetamide is often lauded for its high specificity, showing reduced off-target alkylation compared to iodoacetamide.[7][8][9] However, this comes at the cost of significantly increased methionine oxidation, which can be as high as 40% of all methionine-containing peptides.[7][8] This artifact can be detrimental to studies focused on oxidative stress or post-translational modifications.

  • When to consider N-ethylmaleimide (NEM)? NEM is an excellent choice when high specificity for cysteine is paramount, especially in experiments conducted at or near neutral pH.[10] However, its reactivity is pH-dependent, and careful control of reaction conditions is necessary to avoid modifications of other nucleophilic residues like lysine at higher pH.

Visualizing the Proteomics Workflow

A typical bottom-up proteomics experiment involves a series of sequential steps to prepare proteins for mass spectrometry analysis. The following diagram illustrates this fundamental workflow.

G cluster_0 Sample Preparation cluster_1 Analysis ProteinExtract Protein Extraction & Denaturation Reduction Reduction (e.g., DTT, TCEP) ProteinExtract->Reduction Break disulfide bonds Alkylation Alkylation (e.g., 2-Bromoacetamide) Reduction->Alkylation Cap free thiols Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Cleave into peptides LC Liquid Chromatography (LC) Separation Digestion->LC Peptide Mixture MS Mass Spectrometry (MS) Detection LC->MS Introduce peptides DataAnalysis Data Analysis (Peptide ID & Quantification) MS->DataAnalysis Generate spectra

Caption: Standard bottom-up proteomics workflow.

The Mechanism of Cysteine Alkylation

The core of the alkylation process is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the 2-bromoacetamide. This results in the formation of a stable thioether bond and the displacement of the bromide ion.

Caption: S-alkylation of cysteine by N-substituted 2-bromoacetamide.

Experimental Protocols

The following protocols are provided as a self-validating system for robust and reproducible cysteine alkylation.

Protocol 1: In-Solution Digestion and Alkylation

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) in water

  • Alkylation Reagent: 500 mM 2-Bromoacetamide in denaturation buffer (prepare fresh)

  • Quenching Reagent: 1 M DTT in water

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-5 mg/mL.

    • Incubate at 37°C for 1 hour with gentle shaking.

    • Causality: Urea or guanidine hydrochloride disrupts the non-covalent interactions that maintain the protein's tertiary and quaternary structure, exposing the disulfide bonds for subsequent reduction.

  • Reduction:

    • Add 1 M DTT to the denatured protein solution to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour.

    • Causality: DTT reduces the disulfide bonds (-S-S-) to free sulfhydryl groups (-SH). The elevated temperature facilitates this process.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared 500 mM 2-Bromoacetamide to a final concentration of 25 mM (a 2.5-fold molar excess over DTT).

    • Incubate in the dark at room temperature for 30 minutes.

    • Causality: Alkylation is performed in the dark because haloacetamides can be light-sensitive. A molar excess of the alkylating agent ensures the reaction goes to completion.

  • Quenching and Dilution:

    • Add 1 M DTT to a final concentration of 10 mM to quench any unreacted 2-bromoacetamide. Incubate for 15 minutes.

    • Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.

    • Causality: Quenching prevents the alkylation of the digestive enzyme (trypsin). Trypsin activity is inhibited by high concentrations of urea, necessitating dilution.

  • Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio (w/w).

    • Incubate overnight (12-16 hours) at 37°C.

  • Sample Cleanup:

    • Acidify the reaction with formic acid to a pH of ~2-3 to stop the digestion.

    • Proceed with peptide cleanup using C18 solid-phase extraction (SPE) prior to LC-MS/MS analysis.

Protocol 2: In-Gel Digestion and Alkylation

This protocol is used for proteins separated by one- or two-dimensional gel electrophoresis.

Materials:

  • Excised gel band(s)

  • Destaining Solution: 50% acetonitrile (ACN), 50 mM ammonium bicarbonate

  • Dehydration Solution: 100% ACN

  • Reducing Solution: 10 mM DTT in 50 mM ammonium bicarbonate

  • Alkylation Solution: 55 mM 2-Bromoacetamide in 50 mM ammonium bicarbonate (prepare fresh)

  • Digestion Solution: Trypsin (10-20 ng/µL) in 50 mM ammonium bicarbonate

  • Extraction Solution: 50% ACN, 5% formic acid

Procedure:

  • Excision and Destaining:

    • Excise the protein band(s) of interest from the Coomassie-stained gel.

    • Wash the gel pieces with water, then destain by incubating with Destaining Solution until the gel is clear.

    • Causality: Removing the stain is essential as it can interfere with subsequent mass spectrometry analysis.

  • Dehydration and Rehydration:

    • Dehydrate the gel pieces with 100% ACN until they turn white and shrink.

    • Remove the ACN and rehydrate the gel pieces on ice.

  • Reduction:

    • Add enough Reducing Solution to cover the gel pieces.

    • Incubate at 56°C for 45-60 minutes.

    • Cool to room temperature and remove the DTT solution.

  • Alkylation:

    • Add enough freshly prepared Alkylation Solution to cover the gel pieces.

    • Incubate in the dark at room temperature for 30 minutes.

    • Remove the alkylation solution and wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% ACN.

  • Digestion:

    • Rehydrate the gel pieces in ice-cold Digestion Solution.

    • Add enough additional Digestion Solution to keep the gel pieces submerged and incubate overnight at 37°C.

  • Peptide Extraction:

    • Add Extraction Solution to the gel pieces and sonicate for 15 minutes.

    • Collect the supernatant. Repeat the extraction step once more.

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.

Conclusion and Recommendations

N-substituted 2-bromoacetamides are highly effective reagents for cysteine alkylation in proteomics. They offer a favorable balance between reactivity and specificity, mitigating some of the challenges associated with the more reactive iodoacetamide, such as excessive off-target modifications. The ability to incorporate functional N-substituents further enhances their utility in advanced proteomic applications like chemical proteomics.

For general proteomics workflows where robust and reliable alkylation is required with minimal side reactions, 2-bromoacetamide is an excellent alternative to iodoacetamide. When considering chloroacetamide for its higher specificity, researchers must be vigilant about the potential for significant methionine oxidation, which may necessitate the inclusion of methionine oxidation as a variable modification during database searching. Ultimately, the choice of alkylating agent should be guided by the specific goals of the experiment, and the protocols provided herein offer a solid foundation for achieving high-quality, reproducible proteomic data.

References

A Researcher's Guide to Assessing Cysteine Specificity: A Comparative Analysis of 2-Bromo-N,N-dibutylacetamide against Established Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues in proteins is a critical technique for elucidating protein function, identifying drug targets, and developing novel therapeutics. The nucleophilic thiol group of cysteine makes it a prime target for covalent modification. However, the success of these endeavors hinges on the specificity of the chosen alkylating agent. This guide provides a comprehensive framework for assessing the specificity of a lesser-known reagent, 2-Bromo-N,N-dibutylacetamide, by comparing it with the well-characterized cysteine-modifying agents, Iodoacetamide (IAM) and N-ethylmaleimide (NEM).

While extensive data on the performance of IAM and NEM is available, this compound remains a relatively unexplored compound in the context of proteomics and targeted protein modification. This guide will equip researchers with the foundational knowledge of established reagents and provide a detailed experimental workflow to independently assess the specificity of this compound.

Understanding the Landscape of Cysteine Alkylation

The ideal cysteine-modifying reagent should exhibit high reactivity towards the thiol group of cysteine while minimizing off-target reactions with other nucleophilic amino acid residues such as lysine, histidine, and methionine. The reaction mechanism and the structure of the alkylating agent play a pivotal role in determining its specificity.

Iodoacetamide (IAM) is a widely used cysteine alkylating agent that reacts via a nucleophilic substitution (SN2) reaction.[1][2] It effectively and irreversibly caps cysteine residues, preventing the formation of disulfide bonds.[3] However, its specificity is not absolute, with known off-target reactions, particularly at pH values above neutral.[1]

N-ethylmaleimide (NEM) reacts with cysteine thiols through a Michael addition mechanism.[1][4] This reaction is generally faster and more specific for cysteines within a pH range of 6.5-7.5.[1][5] Above this pH, reactivity towards primary amines, such as the side chain of lysine, can occur.[6]

This compound , like IAM, is a haloacetamide and is expected to react via an SN2 mechanism.[7] The presence of the two butyl groups on the amide nitrogen may influence its reactivity and specificity due to steric hindrance and altered electronic properties compared to IAM. However, a lack of published data necessitates a rigorous experimental evaluation.

Comparative Overview of Established Cysteine Alkylating Agents

To establish a baseline for evaluating this compound, a comparison of IAM and NEM is essential.

FeatureIodoacetamide (IAM)N-ethylmaleimide (NEM)
Reaction Mechanism Nucleophilic Substitution (SN2)[2]Michael Addition[1]
Primary Target Cysteine (thiol group)[1][3]Cysteine (thiol group)[1][4]
Optimal pH 7.0-8.5[1]6.5-7.5[1][5]
Known Off-Target Residues Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1]Lysine, Histidine (at pH > 7.5)[1][6]
Key Applications Routine blocking of cysteines in proteomics, peptide mapping[1][8]Quantitative proteomics, enzyme inhibition studies, probing functional thiols[1]

Experimental Workflow for Assessing the Specificity of this compound

The following experimental workflow provides a robust methodology for a head-to-head comparison of this compound with IAM and NEM. This workflow is designed to be a self-validating system, incorporating controls and quantitative analysis to ensure trustworthy results.

G cluster_0 Sample Preparation cluster_1 Alkylation cluster_2 Proteomic Sample Processing cluster_3 LC-MS/MS Analysis cluster_4 Data Analysis p1 Protein Extraction (e.g., HeLa cell lysate) p2 Reduction of Disulfide Bonds (e.g., with DTT or TCEP) p1->p2 a1 Divide lysate into aliquots p2->a1 a2 Treat with: 1. This compound 2. Iodoacetamide (IAM) 3. N-ethylmaleimide (NEM) 4. No alkylating agent (Control) a1->a2 d1 Protein Digestion (e.g., with Trypsin) a2->d1 d2 Peptide Cleanup (e.g., C18 desalting) d1->d2 lcms Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) d2->lcms da1 Database Search (e.g., MaxQuant, Proteome Discoverer) lcms->da1 da2 Identify and Quantify Modified Peptides da1->da2 da3 Assess Specificity: - Cysteine alkylation efficiency - Off-target modifications da2->da3

References

A Comparative Guide to the Applications of 2-Bromo-N,N-dibutylacetamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic introduction of functional groups is paramount to the construction of complex molecular architectures. Among the repertoire of alkylating agents, α-haloacetamides serve as versatile building blocks. This guide provides an in-depth technical comparison of 2-Bromo-N,N-dibutylacetamide with other alternative reagents, focusing on its applications, performance, and supported by experimental data and detailed protocols. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in making informed decisions for their synthetic endeavors.

Introduction to this compound: Synthesis and Physicochemical Properties

This compound is a valuable reagent in organic synthesis, primarily utilized as an alkylating agent. Its structure, featuring a reactive carbon-bromine bond alpha to a carbonyl group, makes it an effective electrophile for reaction with a variety of nucleophiles. The presence of the two n-butyl groups on the amide nitrogen influences its solubility and steric profile, which can be strategically exploited in synthesis design.

Synthesis:

A common route to N,N-disubstituted-2-bromoacetamides involves a two-step process. First, the corresponding N,N-disubstituted amine is acylated with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the N,N-disubstituted acetamide. This intermediate is then brominated at the α-position using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in an appropriate solvent.

A plausible synthetic pathway for this compound is the reaction of bromoacetyl bromide with di-n-butylamine in the presence of a base to neutralize the hydrogen bromide byproduct.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₂₀BrNO
Molecular Weight 250.18 g/mol
CAS Number 40124-27-4
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point ~291.8 °C at 760 mmHg
Density ~1.184 g/cm³

Core Application: Alkylation of Nucleophiles

The primary application of this compound is the introduction of a dibutylacetamido-methyl group onto nucleophilic atoms. This transformation is a classic SN2 reaction, where the nucleophile attacks the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide leaving group.

G Nu: Nucleophile reagent This compound (Br-CH2-CO-N(Bu)2) Nu:->reagent SN2 Attack product Alkylated Product (Nu-CH2-CO-N(Bu)2) reagent->product Br_ion Br⁻ reagent->Br_ion Leaving Group Departure

Caption: General workflow of an SN2 alkylation reaction using this compound.

N-Alkylation of Amines

This compound and its analogs are effective reagents for the N-alkylation of primary and secondary amines. This reaction is fundamental in the synthesis of more complex amine-containing molecules, including pharmaceuticals and agrochemicals.

A notable application is in the synthesis of 2-amino-N-arylacetamide derivatives, which have shown potential as antibacterial agents. In a representative synthesis, a 2-bromo-N-arylacetamide is reacted with various amines to introduce diverse functionalities.[1]

Comparative Analysis:

The choice of alkylating agent for N-alkylation is critical to avoid over-alkylation, especially with primary amines where the secondary amine product is often more nucleophilic.

ReagentAdvantagesDisadvantages
This compound Good reactivity, introduces a functional handle for further modification.Can lead to over-alkylation with primary amines if stoichiometry and conditions are not carefully controlled.
Alkyl Iodides (e.g., Iodomethane) Highly reactive, often leading to faster reactions.Prone to over-alkylation, can be more expensive.
Reductive Amination Excellent for selective mono-alkylation of primary amines.Requires a carbonyl compound and a reducing agent, multi-step process.

Experimental Protocol: General Procedure for N-Alkylation of an Amine with a 2-Bromo-N-arylacetamide [1]

This protocol is adapted from the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives.

  • Materials:

    • 2-Bromo-N-arylacetamide (1.0 eq)

    • Amine (primary or secondary) (1.0-1.2 eq)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Procedure:

    • Dissolve the 2-bromo-N-arylacetamide in dichloromethane in a round-bottom flask.

    • Add the amine to the solution.

    • Add an equal volume of saturated aqueous potassium carbonate solution to the reaction mixture.

    • Stir the biphasic mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

S-Alkylation of Thiols and Thioamides

The soft nature of the sulfur atom in thiols and thioamides makes them excellent nucleophiles for reaction with soft electrophiles like this compound. This reaction is particularly important in chemical biology for the modification of cysteine residues in peptides and proteins, and in medicinal chemistry for the synthesis of sulfur-containing heterocycles.

Comparative Analysis of Haloacetamides for Cysteine Alkylation:

The reactivity of haloacetamides in S-alkylation follows the trend: Iodoacetamide > Bromoacetamide > Chloroacetamide. This is due to the decreasing leaving group ability of the halide (I⁻ > Br⁻ > Cl⁻).

ReagentReactivitySpecificityOptimal pH
Iodoacetamide HighLower (can react with other nucleophilic residues)7.0 - 8.5
Bromoacetamide ModerateGood7.0 - 8.5
Chloroacetamide LowHigh> 8.5

2-Bromoacetamide derivatives, such as this compound, offer a good balance between reactivity and specificity, making them suitable for many applications where selective modification of thiols is desired.

Applications in Medicinal Chemistry

While specific examples in the public domain detailing the use of this compound in the synthesis of non-peptide antagonists are scarce, the broader class of N,N-disubstituted-2-haloacetamides are recognized as important intermediates in drug discovery. The acetamide moiety can act as a bioisostere for other functional groups and the N-alkyl substituents can be tailored to modulate lipophilicity and target engagement.

Conclusion

This compound is a versatile and effective alkylating agent with key applications in the N-alkylation of amines and S-alkylation of thiols. Its performance, particularly when compared to other haloacetamides, demonstrates a favorable balance of reactivity and specificity. The protocols and comparative data presented in this guide provide a solid foundation for researchers to incorporate this reagent into their synthetic strategies for the development of novel molecules in the pharmaceutical and chemical sciences. Careful consideration of the reaction conditions and the nature of the nucleophile is crucial for achieving optimal results and minimizing side reactions.

References

A Comparative Guide to 2-Bromo-N,N-dibutylacetamide: Leveraging Steric Hindrance for Enhanced Selectivity in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Role of Alkylation in Modern Chemistry

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental and ubiquitous transformation in organic synthesis.[1] From the synthesis of high-octane gasoline to the creation of life-saving pharmaceuticals, the ability to form new carbon-carbon and carbon-heteroatom bonds is indispensable.[2][3] In the realm of drug discovery and development, alkylating agents are particularly crucial. They are used not only to build the carbon skeleton of complex bioactive molecules but also function as the active pharmacophores themselves, as seen in many anticancer agents that target DNA.[4][5]

The utility of an alkylating agent is defined by its reactivity and, more critically, its selectivity. An ideal agent should react efficiently under mild conditions while discriminating between multiple potential reaction sites on a complex substrate.[6] Classical alkylating agents, such as simple alkyl halides (e.g., methyl iodide, butyl bromide) or highly reactive sulfonates, often provide high yields but can suffer from a lack of selectivity, leading to mixtures of products and challenging purification steps.[7] This is particularly problematic in late-stage functionalization of drug candidates, where preserving the integrity of a complex molecular architecture is paramount.

This guide focuses on a specialized α-haloacetamide, 2-Bromo-N,N-dibutylacetamide , and explores its advantages over more conventional alkylating agents. While direct, head-to-head quantitative comparisons in the literature are scarce, we will build a robust case for its utility by examining its structure and inferring its reactivity based on well-established principles of physical organic chemistry, particularly the role of steric hindrance. We will posit that the strategic incorporation of bulky N,N-dibutyl groups offers a powerful tool for modulating reactivity and enhancing selectivity in complex chemical transformations.

Understanding the Reagent: The Molecular Architecture of this compound

This compound belongs to the class of α-haloamides, which are recognized for their utility as alkylating agents.[8] Its reactivity stems from the electrophilic carbon atom attached to the bromine, which is susceptible to nucleophilic attack in a classic SN2 mechanism.[9]

The key features that distinguish this molecule are:

  • The α-Bromo Group: Bromine is an excellent leaving group, making the adjacent carbon a potent electrophilic site. Its reactivity is generally intermediate between the more reactive iodoacetamides and the less reactive chloroacetamides.[7][10]

  • The Amide Carbonyl: The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards nucleophilic substitution.

  • The N,N-Dibutyl Groups: This is the most consequential feature. The two butyl chains create significant steric bulk around the amide nitrogen and the carbonyl group. This steric shield is hypothesized to be the primary source of the reagent's advantages in selective alkylation.

The Core Advantage: Steric Shielding for Controlled Reactivity and Enhanced Selectivity

The primary advantage of this compound over smaller, more conventional alkylating agents lies in the steric control exerted by the N,N-dibutyl groups. Steric effects, arising from the spatial arrangement of atoms, can profoundly influence the rates and outcomes of chemical reactions.[11][12] In this case, the bulky substituents create a "steric shield" that governs how and where the molecule reacts.

Mitigating Over-Alkylation in Primary Amines

A classic challenge in synthetic chemistry is the selective mono-alkylation of primary amines.[13] The secondary amine product of the initial alkylation is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation and the formation of undesired tertiary amines and quaternary ammonium salts.

This compound can offer a solution. The bulky N,N-dibutylacetamide moiety transferred to the primary amine in the first step creates significant steric hindrance around the newly formed secondary amine's nitrogen atom. This steric congestion disfavors a second alkylation event, thereby promoting the isolation of the mono-alkylated product.

G

Regioselectivity in Polyfunctional Molecules

Many complex molecules, particularly in drug development, possess multiple nucleophilic sites (e.g., different amines, phenols, thiols).[6] A highly reactive, sterically unencumbered alkylating agent may react indiscriminately, leading to a mixture of isomers. The steric bulk of this compound can enhance regioselectivity by favoring attack at the most sterically accessible nucleophilic site. For example, it would be expected to selectively alkylate a primary amine in the presence of a more sterically hindered secondary amine.

Comparative Analysis with Alternative Alkylating Agents

To fully appreciate the unique properties of this compound, it is instructive to compare it with other common alkylating agents. The following table summarizes a qualitative comparison based on established chemical principles.

FeatureThis compound2-Bromo-N,N-dimethylacetamideIodoacetamideButyl Bromide
Reactivity ModerateModerateHighLow to Moderate
Steric Hindrance HighLowLowLow
Primary Advantage High selectivity for less hindered sites; mitigation of over-alkylation.General purpose α-haloamide alkylating agent.High reactivity for rapid, efficient alkylation.Simple, low-cost source of a butyl group.
Key Limitation May be sluggish with hindered nucleophiles.Prone to over-alkylation and lower regioselectivity.Lower selectivity; potential for side reactions; less stable.Lower reactivity; requires stronger bases/harsher conditions.
Best Use Case Selective mono-alkylation of primary amines; regioselective alkylation of complex substrates.General alkylation where selectivity is not the primary concern.Cysteine modification in proteomics; when rapid reaction is needed.Simple C-alkylation or N-alkylation of highly nucleophilic substrates.

Experimental Protocol: A Self-Validating System for Comparing Alkylating Agent Selectivity

The following protocol describes a competitive experiment designed to directly compare the selectivity of this compound against a less hindered analog, 2-Bromo-N,N-dimethylacetamide, in the alkylation of a primary amine. This protocol serves as a self-validating system to test the hypothesis that steric bulk reduces over-alkylation.

Objective:

To determine the ratio of mono-alkylated product to di-alkylated product when reacting benzylamine with this compound versus 2-Bromo-N,N-dimethylacetamide under identical conditions.

Materials:
  • Benzylamine

  • This compound

  • 2-Bromo-N,N-dimethylacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stir bars, reflux condensers

  • TLC plates (silica gel), LC-MS, NMR spectrometer

Step-by-Step Methodology:

Reaction Setup (Perform in parallel for each alkylating agent):

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq., e.g., 1.0 mmol, 107 mg).

  • Add anhydrous acetonitrile (20 mL).

  • Add anhydrous potassium carbonate (2.0 eq., 2.0 mmol, 276 mg). This base will neutralize the HBr byproduct.

  • In a separate vial, dissolve the alkylating agent (1.1 eq., 1.1 mmol) in anhydrous acetonitrile (5 mL).

    • Flask A: this compound (275 mg)

    • Flask B: 2-Bromo-N,N-dimethylacetamide (183 mg)

  • Add the solution of the alkylating agent dropwise to the corresponding stirring suspension of benzylamine and K₂CO₃ at room temperature over 5 minutes.

Reaction and Work-up: 6. Heat the reaction mixtures to 60 °C and stir under a nitrogen atmosphere. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. Look for the consumption of benzylamine and the appearance of two new, higher Rf spots corresponding to the mono- and di-alkylated products. 8. Once the benzylamine is consumed (or after a set time, e.g., 6 hours), cool the reaction mixtures to room temperature. 9. Filter the mixtures to remove the potassium carbonate and wash the solid with ethyl acetate. 10. Combine the filtrates and concentrate under reduced pressure. 11. Redissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. 12. Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL). 13. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

Analysis: 14. Analyze the crude product mixture by ¹H NMR spectroscopy and/or LC-MS. 15. Determine the ratio of the mono-alkylated product to the di-alkylated product by integrating characteristic peaks in the ¹H NMR spectrum or by integrating the peak areas from the LC-MS chromatogram.

G

Expected Causality and Outcome:

The reaction with This compound (Flask A) is expected to show a significantly higher ratio of mono-alkylation to di-alkylation product compared to the reaction with 2-Bromo-N,N-dimethylacetamide (Flask B) . This is because the sterically demanding N,N-dibutylacetyl group, once attached to the benzylamine nitrogen, will effectively shield it from a second attack, thus slowing down the rate of the second alkylation step relative to the first.

Conclusion and Future Outlook

While simple, highly reactive alkylating agents have their place, the increasing complexity of synthetic targets in modern chemistry demands a more nuanced and selective toolkit. This compound represents a class of reagents designed for precision. Its principal advantage—the steric bulk provided by the N,N-dibutyl groups—translates into tangible benefits in controlling selectivity, particularly in challenging transformations like the mono-alkylation of primary amines and the regioselective modification of polyfunctional molecules.

For researchers and drug development professionals, choosing an alkylating agent is a critical decision that impacts yield, purity, and the overall efficiency of a synthetic campaign. When selectivity is paramount and brute-force reactivity is likely to cause unwanted side reactions, a sterically-tuned reagent like this compound should be a primary consideration. The principles and protocols outlined in this guide provide a framework for leveraging its unique properties to solve complex synthetic challenges.

References

Navigating Nucleophilic Reactivity: A Comparative Cross-Reactivity Profile of 2-Bromo-N,N-dibutylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise modification of biological macromolecules is paramount. Alkylating agents, a cornerstone of chemical biology and medicinal chemistry, are instrumental in this pursuit, enabling the covalent labeling of proteins and the synthesis of novel therapeutics. Among these, α-haloacetamides represent a versatile class of reagents, with their reactivity being tunable by the substituents on the amide nitrogen. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a specific N,N-dialkylated α-bromoacetamide, 2-Bromo-N,N-dibutylacetamide , with a range of biologically relevant nucleophiles.

This document is intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its reactivity, provide objective comparisons with other common alkylating agents, and furnish detailed experimental protocols to empower you to assess its suitability for your specific application. Our goal is to equip you with the necessary knowledge to make informed decisions, ensuring both the efficacy and specificity of your molecular modifications.

Understanding the Electrophile: The Chemical Nature of this compound

This compound is an electrophilic reagent characterized by a bromine atom attached to the α-carbon of an N,N-dibutyl-substituted acetamide. The primary mechanism of its reaction with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this concerted mechanism, the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide ion, which is a good leaving group.

The presence of the two butyl groups on the nitrogen atom sterically hinders the amide functionality, which can influence its reactivity and solubility in various solvents. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles.

The Nucleophilic Landscape: A Comparative Reactivity Analysis

The utility of an alkylating agent is defined by its reactivity profile across a spectrum of nucleophiles. In a biological context, the most prominent nucleophiles are the side chains of amino acid residues within proteins. Understanding the relative reactivity of this compound towards these nucleophiles is crucial for predicting its labeling pattern and potential off-target effects.

Key Biological Nucleophiles and Their Relative Reactivity

The nucleophilicity of amino acid side chains is a critical determinant of their reaction rates with electrophiles.[2] The general order of nucleophilicity for common amino acid residues is:

Cysteine (thiolate) > Histidine (imidazole) > Lysine (amine) > Methionine (thioether) > Serine/Threonine/Tyrosine (hydroxyl) [2][3]

It is important to note that the reactivity of these residues is highly dependent on their protonation state, and therefore, the pH of the reaction medium.[4] For instance, the thiol group of cysteine is significantly more nucleophilic in its deprotonated thiolate form (RS⁻).[5]

dot

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Alkylating Agent, Nucleophiles) initiate_reaction Initiate Reactions (Mix reagents at defined concentrations) prep_reagents->initiate_reaction prep_buffer Prepare Reaction Buffers (Varying pH) prep_buffer->initiate_reaction time_points Incubate and Quench at Specific Time Points initiate_reaction->time_points hplc_ms LC-MS/MS Analysis (Quantify reactants and products) time_points->hplc_ms kinetic_analysis Kinetic Analysis (Determine second-order rate constants) hplc_ms->kinetic_analysis product_char Product Characterization (Identify modification sites) hplc_ms->product_char

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-N,N-dibutylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Bromo-N,N-dibutylacetamide (CAS No. 40124-27-4). As a halogenated amide, this compound presents specific hazards that necessitate rigorous adherence to established safety and disposal protocols. This guide is designed for researchers, chemists, and laboratory personnel, moving beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.

Core Hazard Profile and Risk Assessment

This compound is a reactive synthetic intermediate that must be handled with care.[1][2] Its hazard profile is dominated by its toxicity, corrosivity, and irritant properties. A thorough understanding of these risks is the foundation of safe handling and disposal.

  • Acute Toxicity: The compound is classified as toxic if swallowed.[3][4]

  • Corrosivity: It is known to cause severe skin burns and serious eye damage.[3][4]

  • Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][5]

These hazards are formally summarized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard and Precautionary Statements for this compound

Category Code Statement Source
Hazard H301 Toxic if swallowed [3][5]
H314 Causes severe skin burns and eye damage [3][5]
H335 May cause respiratory irritation [3][5]
Precautionary P260 Do not breathe dust/fume/gas/mist/vapours/spray [3]
P280 Wear protective gloves/protective clothing/eye protection/face protection [3]
P301+P316 IF SWALLOWED: Get emergency medical help immediately [3]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing [3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [3]

| | P501 | Dispose of contents/container to an appropriate treatment and disposal facility... |[3] |

Pre-Disposal Operations: Handling and Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with correct handling and meticulous segregation at the point of generation.

Required Personal Protective Equipment (PPE)

Due to the severe hazards, a stringent PPE protocol is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[6][7] This is non-negotiable to protect against splashes that can cause irreversible eye damage.[3]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and a chemically resistant lab coat or apron.[3] All skin must be covered to prevent contact that leads to severe chemical burns.

  • Respiratory Protection: All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] For emergency situations or where ventilation is inadequate, a NIOSH-approved respirator is required.[7]

Waste Segregation Protocol

Scientific Principle: As a brominated organic compound, this compound must be segregated as Halogenated Organic Waste .[9] This is the single most important step in the disposal process. Halogenated waste streams are incompatible with many other chemical wastes and require a specific disposal pathway—typically high-temperature incineration—to ensure complete destruction and neutralization of hazardous byproducts.[9][10]

Procedure:

  • Designate a specific, clearly labeled, and sealed waste container for "Halogenated Organic Waste."

  • Never mix this compound waste with non-halogenated organic solvents, aqueous waste, or strong acids/bases.[9]

  • Maintain a detailed log on the container, listing this compound and any other halogenated compounds added, along with their approximate quantities.

Step-by-Step Disposal Procedures

The following protocols provide a direct workflow for managing different forms of this compound waste.

Disposal of Unused or Waste this compound (Solid)
  • Work Zone: Perform all actions inside a chemical fume hood.

  • Transfer: Carefully transfer the waste solid into a primary container that is compatible with halogenated organics. Use a dedicated scoop or spatula.

  • Sealing: Securely cap the primary container.

  • Placement: Place this primary container into your designated "Halogenated Organic Waste" satellite accumulation container.

  • Logging: Immediately update the waste log on the satellite container.

  • Storage: Ensure the satellite container is stored in a cool, dry, well-ventilated area, away from incompatible materials, and within the designated satellite accumulation area until collection by Environmental Health & Safety (EHS) personnel.[8]

Decontamination and Disposal of Empty Containers

Rationale: An "empty" container is not truly empty and can retain product residue that poses a significant hazard.[7] The rinsate from cleaning this container is itself hazardous waste and must be disposed of accordingly.

  • Triple Rinse: Under a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Each time, pour the solvent rinsate into your "Halogenated Organic Waste" container. This rinsate is now part of the hazardous waste stream.

  • Container Management: After triple rinsing, the container can be managed for recycling or reconditioning.[3] Alternatively, puncture the container to render it unusable for other purposes and dispose of it as solid waste, as per your institution's guidelines.[3]

Management of Contaminated Labware and PPE
  • Solid Waste: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be placed in a sealed bag or container.

  • Labeling: Clearly label the container as "Solid Waste Contaminated with this compound."

  • Disposal: Dispose of this container through your institution's chemical waste program, ensuring it is not mixed with regular trash.

The Chemistry of Disposal: Why Incineration is Essential

The mandated disposal method for halogenated organic compounds is controlled high-temperature incineration in a facility equipped with flue gas scrubbing technology.[3][10]

Mechanism:

  • Thermal Decomposition: At high temperatures (>850°C), the C-Br, C-N, and C-C bonds in this compound are broken down into simpler, stable molecules like carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂).

  • Halogen Capture: The bromine is converted primarily into hydrogen bromide (HBr), an acidic and corrosive gas.[11]

  • Flue Gas Scrubbing: The incinerator's exhaust gases (flue gas) are passed through a "scrubber," which is a chemical neutralization system. A basic solution, such as caustic soda (NaOH), reacts with the HBr to form harmless salt (NaBr) and water.

Failure to use this method can lead to the formation of highly toxic and environmentally persistent polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs) under uncontrolled or low-temperature burning conditions.[12][13]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Waste Classification cluster_2 Action Protocol cluster_3 Final Disposition start Identify Waste Stream (Generated in Fume Hood with Full PPE) waste_type What is the waste form? start->waste_type pure_chem Unused/Waste Solid or Contaminated Solution waste_type->pure_chem Chemical container Empty Reagent Container waste_type->container Container ppe Contaminated PPE (Gloves, Weigh Paper) waste_type->ppe Solid Labware halogenated_waste Transfer to 'Halogenated Organic Waste' Container pure_chem->halogenated_waste triple_rinse Triple Rinse with Solvent container->triple_rinse solid_waste Collect in Labeled, Sealed Bag for Chemical Waste Pickup ppe->solid_waste final_disposal Store in Satellite Accumulation Area for EHS Pickup and Transport to Licensed Destruction Facility halogenated_waste->final_disposal collect_rinsate Collect Rinsate in 'Halogenated Organic Waste' Container triple_rinse->collect_rinsate puncture Puncture and Dispose of Container per EHS collect_rinsate->puncture puncture->final_disposal solid_waste->final_disposal

Caption: Decision workflow for handling this compound waste.

References

Navigating the Risks: A Comprehensive Guide to Handling 2-Bromo-N,N-dibutylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Safety and Operational Protocol for Researchers, Scientists, and Drug Development Professionals

2-Bromo-N,N-dibutylacetamide is a valuable reagent in organic synthesis, but its hazardous properties demand a meticulous approach to handling and disposal. This guide provides an in-depth, procedural framework for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: A Multi-faceted Threat

This compound presents a significant health risk through multiple exposure routes. It is classified as a substance that is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] These hazards are formally recognized under the Globally Harmonized System (GHS) with the following classifications:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[1][2]

The presence of the α-bromo group makes this compound a potent alkylating agent, a class of chemicals known for their ability to react with biological macromolecules, which can lead to cytotoxic effects.[3][4] This reactivity is the underlying reason for its severe corrosive and toxic properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE and the rationale for its use.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a full-face shieldStandard safety glasses are insufficient. The severe corrosive nature of this compound necessitates the use of fully enclosed goggles to protect against splashes and a face shield for an added layer of protection for the entire face.
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatDouble gloving is recommended. While specific breakthrough times for this compound are not readily available, data for similar chemicals suggest that nitrile and neoprene gloves offer fair to good protection for incidental contact.[5] Gloves should be inspected for any signs of degradation before and during use, and changed immediately if contamination is suspected. A lab coat, preferably one that is chemical-resistant, should be worn at all times and buttoned completely.
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridgesAll handling of solid this compound or its solutions should be conducted in a certified chemical fume hood. In situations where a fume hood is not available or for spill cleanup, a NIOSH-approved half-mask or full-face respirator with organic vapor cartridges is required.[6][7][8]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize the risk of exposure. The following diagram and steps outline a safe handling process from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal Prep Gather all necessary PPE and materials FumeHood Ensure chemical fume hood is operational Prep->FumeHood Verify safety Weigh Weigh solid in fume hood using a tared container FumeHood->Weigh Proceed to handling Dissolve Dissolve solid in an appropriate solvent within the fume hood Weigh->Dissolve Reaction Perform reaction in a closed system within the fume hood Dissolve->Reaction Quench Quench reaction carefully under inert atmosphere if necessary Reaction->Quench Decontaminate Decontaminate glassware with an appropriate solvent Quench->Decontaminate Waste Collect all waste in a designated, labeled hazardous waste container Decontaminate->Waste Dispose Dispose of waste according to institutional and local regulations Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before beginning any work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.[1]

    • Assemble all necessary PPE as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • When weighing the solid compound, do so within the fume hood to prevent inhalation of any dust particles. Use a disposable weighing boat or paper.

    • If preparing a solution, add the solid to the solvent slowly while stirring in the fume hood.

  • During the Reaction:

    • Conduct all reactions in a clean, dry, and appropriate reaction vessel within the fume hood.

    • Use a closed or contained system whenever possible to minimize the release of vapors.

    • Maintain a safe distance from the reaction and use a blast shield if there is any risk of explosion or splashing.

  • Post-Reaction and Cleanup:

    • Quench the reaction carefully, following established laboratory procedures.

    • Decontaminate all glassware and equipment that has come into contact with this compound. Rinse with an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous waste.

    • Wash decontaminated glassware thoroughly with soap and water.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[1][9][10]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][9][10]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][9][10]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.[11]

Disposal Plan: Responsible Management of Hazardous Waste

All waste containing this compound, including contaminated solids, solutions, and cleaning materials, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated spatulas) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing this compound and solvent rinses in a designated "Halogenated Organic Waste" container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

Chemical Neutralization (for dilute aqueous waste):

While disposal through a certified hazardous waste contractor is the primary method, a pre-treatment neutralization step can be considered for dilute aqueous waste streams to reduce the reactivity of the α-bromo group. This procedure must be performed in a chemical fume hood with appropriate PPE.

  • Prepare a 1 M solution of sodium hydroxide.

  • In a suitably large beaker, cool the aqueous waste containing this compound in an ice bath.

  • Slowly add the sodium hydroxide solution to the waste with constant stirring. The hydrolysis of the bromo-group will occur, rendering the compound less reactive.

  • Monitor the pH of the solution and adjust to a neutral range (pH 6-8).

  • This neutralized solution is still considered hazardous waste and must be collected in the appropriate liquid waste container for final disposal by a certified professional.

Final Disposal:

Arrange for the pickup and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N,N-dibutylacetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N,N-dibutylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.